pladienolide B
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUORKJIJYJNW-QHOUZYGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098499 | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445493-23-2 | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of Pladienolide B
This guide provides a comprehensive technical overview of the mechanism of action of pladienolide B, a potent natural product that targets the spliceosome. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of pre-mRNA splicing and the therapeutic potential of spliceosome modulators.
Introduction: The Spliceosome - A Dynamic Molecular Machine
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and the coding exons are ligated together. This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner on the pre-mRNA substrate.
The fidelity of splicing is critical for the production of functional proteins. Errors in this process can lead to the generation of aberrant proteins and are implicated in numerous human diseases, including various forms of cancer. This makes the spliceosome an attractive target for therapeutic intervention.
This compound: A Potent Modulator of the Spliceosome
This compound is a 12-membered macrolide natural product originally isolated from the bacterium Streptomyces platensis. It has demonstrated potent antitumor activity by inhibiting pre-mRNA splicing.[1][2] this compound and its derivatives have become invaluable chemical probes for dissecting the complex mechanisms of the spliceosome and have paved the way for the development of novel anti-cancer therapies.[1][3]
The Direct Target: The SF3b Complex
Biochemical studies have unequivocally identified the Splicing Factor 3b (SF3b) complex as the direct molecular target of this compound.[1][4][5] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a crucial role in recognizing the branch point sequence (BPS) within the intron—a critical early step in spliceosome assembly.[6][7]
Specifically, this compound binds to a pocket formed by two key proteins within the SF3b complex: SF3B1 and PHF5A .[8][9] This binding site is located in a region of SF3B1 that is essential for its interaction with the pre-mRNA.
The Molecular Mechanism of Action: A Step-by-Step Inhibition
The binding of this compound to the SF3B1-PHF5A interface induces a conformational change in the SF3b complex, leading to the inhibition of splicing through a competitive mechanism.[9][10][11][12]
-
Inhibition of U2 snRNP Binding: this compound's interaction with SF3B1 interferes with the stable association of the U2 snRNP with the pre-mRNA's branch point sequence.[13]
-
Competitive Inhibition: Cryo-electron microscopy (cryo-EM) studies have revealed that this compound occupies the same binding pocket that normally accommodates the branch point adenosine of the pre-mRNA.[10][11][12] This direct competition prevents the proper recognition and binding of the intron, effectively stalling the splicing process.
-
Stalling Spliceosome Assembly: By preventing the stable integration of the U2 snRNP, this compound arrests the spliceosome assembly at the A complex stage.[14][15] This prevents the subsequent recruitment of the U4/U5/U6 tri-snRNP and the transition to the catalytically active B complex.[7][16]
The overall effect is a global disruption of pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs and the retention of introns in the mature mRNA transcripts.[17][18] This results in the production of non-functional or truncated proteins, ultimately triggering cellular stress responses.
Cellular Consequences of Splicing Inhibition
The disruption of splicing by this compound has profound effects on cellular physiology, particularly in rapidly dividing cancer cells which are often more reliant on efficient splicing for their survival.
-
Alternative Splicing Modulation: this compound does not simply block all splicing but rather modulates alternative splicing patterns.[3][17] This can lead to a switch in the production of certain protein isoforms, for example, from anti-apoptotic to pro-apoptotic forms of proteins like MCL-1 and BCL-X.[17][19]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily at the G1 and G2/M phases.[13]
-
Induction of Apoptosis: The accumulation of aberrant mRNAs and dysfunctional proteins triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[14][17][18]
Experimental Protocols for Studying this compound's Mechanism
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of this compound on the splicing reaction in a cell-free system.
Methodology:
-
Prepare HeLa Nuclear Extract:
-
Culture HeLa cells to a high density.
-
Harvest cells and swell in a hypotonic buffer.
-
Lyse the cells using a Dounce homogenizer.
-
Isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Dialyze the extract against a storage buffer and store at -80°C.
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
Linearize a plasmid containing a model pre-mRNA transcript with a restriction enzyme.
-
Transcribe the pre-mRNA in vitro using T7 RNA polymerase and incorporate a radiolabel (e.g., [α-³²P]UTP).
-
Purify the radiolabeled pre-mRNA transcript.
-
-
Splicing Reaction:
-
Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.
-
Add varying concentrations of this compound (or DMSO as a control) to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
-
RNA Analysis:
-
Stop the reactions and extract the RNA.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands by autoradiography.
-
Quantify the band intensities to determine the percentage of splicing inhibition.[20]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line) to confluence.
-
Treat the cells with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.
-
Binding of this compound is expected to stabilize SF3B1, resulting in a higher melting temperature compared to the control.[21]
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been instrumental in visualizing the interaction between this compound and the spliceosome at near-atomic resolution.
Workflow:
Resistance Mutations: Confirming the Target
The emergence of resistance to this compound provides strong genetic evidence for its mechanism of action. Mutations in the SF3B1 gene, particularly at residue Arginine 1074 (R1074H), have been shown to confer resistance to the cytotoxic effects of this compound.[17] These mutations are located within the this compound binding pocket and likely reduce the binding affinity of the compound, thus validating SF3B1 as the primary target.[22]
Therapeutic Implications and Future Directions
The potent and selective activity of this compound against cancer cells has established the spliceosome as a bona fide therapeutic target.[3][18] Several synthetic analogs of this compound, such as E7107, have entered clinical trials for the treatment of various solid tumors and hematological malignancies.[19][23]
Future research in this area will likely focus on:
-
Developing next-generation spliceosome modulators with improved efficacy and safety profiles.
-
Identifying biomarkers to predict which patients are most likely to respond to spliceosome-targeted therapies.
-
Exploring combination therapies that pair spliceosome inhibitors with other anti-cancer agents.
Quantitative Data Summary
| Compound | Target | IC50 (Cell Proliferation) | Mechanism of Action |
| This compound | SF3B1 | 1.6-4.9 nM (gastric cancer cells) | Competitive inhibitor of pre-mRNA binding |
| E7107 | SF3B1 | 1.0-20 nM (various cancer cell lines)[23] | Competitive inhibitor of pre-mRNA binding |
References
-
GlpBio. (2024, February 2). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. [Link]
-
Lagisetti, C., et al. (n.d.). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. NIH. [Link]
-
Bonavida, B., et al. (n.d.). The development and application of small molecule modulators of SF3b as therapeutic agents for cancer. NIH. [Link]
-
Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS One. [Link]
-
Effenberger, T., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry. [Link]
-
Sciarrillo, R., et al. (2024). Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. International Journal of Biological Sciences. [Link]
-
Chen, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]
-
Salton, M., et al. (2011). Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment. PMC - PubMed Central. [Link]
-
Martín, P., et al. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research. [Link]
-
ResearchGate. (n.d.). In vitro experiments inhibiting splicing process using Pladienolide-B.... [Link]
-
DeNicola, M., et al. (2022). Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles. bioRxiv. [Link]
-
Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology. [Link]
-
ProQuest. (n.d.). Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome. [Link]
-
Hoshino, A., et al. (2024). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. PMC - PubMed Central. [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
ResearchGate. (n.d.). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish | Request PDF. [Link]
-
Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Impact of PB analogs on in vitro splicing. A, denaturing gel analysis.... [Link]
-
Effenberger, T., et al. (2014). Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages. NIH. [Link]
-
Kurtz, S. E., et al. (2019). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. PMC - PubMed Central. [Link]
-
Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PMC - PubMed Central. [Link]
-
eScholarship.org. (n.d.). Developing an in vitro thermal shift assay to assess target engagement of spliceosome inhibitors. [Link]
-
ResearchGate. (n.d.). This compound inhibited SF3b1 expression. (A) The effect of.... [Link]
-
ResearchGate. (n.d.). The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent.... [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
ResearchGate. (n.d.). Engineering oncogenic hotspot mutations on SF3B1 via CRISPR-directed PRECIS mutagenesis. [Link]
-
Chen, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. [Link]
-
Frank, F., et al. (2021). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. NIH. [Link]
-
Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]
-
Bradley, R. K., et al. (2020). Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony.... [Link]
-
Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PubMed. [Link]
-
Webb, T. R., et al. (2017). A Challenging Pie to Splice: Drugging the Spliceosome. PMC - PubMed Central. [Link]
-
Webb, T. R., et al. (2019). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. MDPI. [Link]
-
Hong, D. S., et al. (2013). Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
Semantic Scholar. (n.d.). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. [Link]
-
Fica, S. M., et al. (2017). Cryo-EM snapshots of the spliceosome: structural insights into a dynamic ribonucleoprotein machine. NIH. [Link]
Sources
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- 3. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome - ProQuest [proquest.com]
- 7. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 8. Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles | bioRxiv [biorxiv.org]
- 9. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action | Semantic Scholar [semanticscholar.org]
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- 14. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 15. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
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Pladienolide B: A Technical Guide to its Origin, Synthesis, and Spliceosome-Modulating Activity
This guide provides an in-depth technical overview of pladienolide B, a potent natural product derived from Streptomyces platensis. It is intended for researchers, scientists, and drug development professionals interested in its biosynthesis, mechanism of action as a spliceosome inhibitor, and synthetic strategies.
Introduction: Discovery and Significance
This compound is a 12-membered macrolide that was first isolated in 2004 from the fermentation broth of Streptomyces platensis Mer-11107 by researchers at Eisai.[1][2][3] Initially identified through a cell-based reporter assay for inhibitors of hypoxia-induced gene expression controlled by the human VEGF promoter, it quickly garnered significant attention for its potent antitumor activities.[1][2][4] this compound exhibits strong growth-inhibitory activity against a wide range of human cancer cell lines, with IC50 values in the low nanomolar range.[1][4] Its unique mechanism of action, which sets it apart from other anticancer drugs, involves the modulation of pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[5][6] This has positioned this compound and its derivatives as valuable tools for studying splicing and as promising leads for the development of novel cancer therapeutics.[7][8]
The Producing Organism: Streptomyces platensis
Streptomyces platensis is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of secondary metabolites with diverse biological activities, including many clinically important antibiotics and antitumor agents. The strain Mer-11107 was originally isolated from a soil sample in Kanagawa, Japan.[3]
Fermentation and Production
The production of pladienolides is achieved through submerged fermentation of S. platensis. While the wild-type strain produces a family of related compounds (pladienolides A-G), metabolic engineering and optimization of fermentation conditions have been employed to enhance the yield of the most potent congener, this compound.[1][2][3] For instance, engineered strains of S. platensis have been developed to improve production titers.[1] One-pot fermentation strategies have also been explored, such as expressing a heterologous cytochrome P450 gene in S. platensis to directly produce hydroxylated derivatives like pladienolide D.[9]
Biosynthesis of this compound
The biosynthetic pathway of this compound is encoded by the pld gene cluster in Streptomyces platensis.[10] The core structure is assembled by a type I polyketide synthase (PKS) system, followed by a series of post-PKS modifications.
The pld biosynthetic gene cluster comprises genes encoding for:
-
Post-PKS Tailoring Enzymes (PldB, PldC, PldD): These enzymes carry out crucial modifications, including hydroxylation, epoxidation, and acetylation, to generate the final bioactive molecule.[10][11]
-
Transcriptional Regulator (PldR): This protein acts as a pathway-specific activator, and its overexpression has been shown to reactivate and enhance pladienolide production in domesticated lab strains.[10][12]
The proposed biosynthetic pathway involves the PKS product being acetylated by PldC, followed by hydroxylation and epoxidation by PldB and PldD to yield this compound.[10][11] The study of biosynthetic intermediates has highlighted the importance of these tailoring reactions, particularly the formation of the 18,19-epoxide, for the compound's biological activity.[10]
Caption: Figure 1: Simplified schematic of the this compound biosynthetic pathway.
Mechanism of Action: Targeting the Spliceosome
This compound exerts its potent antitumor effects by directly targeting the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing.[8][13] Specifically, it binds to the splicing factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][14][5]
The binding of this compound to SF3b interferes with the interaction between the U2 snRNP and the pre-mRNA, leading to a disruption of the splicing process.[8][13] This results in the accumulation of unspliced mRNA transcripts and the generation of non-functional mRNAs, ultimately leading to the dysregulation of gene expression.[15][8] The consequences of this splicing inhibition at the cellular level include:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at both the G1 and G2/M phases.[1][15][13]
-
Apoptosis: The disruption of normal splicing patterns triggers programmed cell death, or apoptosis, in cancer cells.[16][17]
A crystal structure of SF3b bound by this compound has provided detailed insights into its mode of action at the molecular level.[1] The binding affinities of pladienolide derivatives to the SF3b complex have been shown to correlate strongly with their inhibitory activities on cell proliferation.[5]
Caption: Figure 2: The mechanism of action of this compound.
Antitumor Activity Data
The potent antitumor activity of this compound has been demonstrated across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gastric Cancer Cell Lines (mean) | Gastric Cancer | 1.6 ± 1.2 | [14] |
| Primary Cultured Gastric Cancer Cells (mean) | Gastric Cancer | 4.9 ± 4.7 | [14] |
| U251 | Human Glioma | low nanomolar | [2][4] |
Total Synthesis Strategies
The complex stereochemical architecture of this compound, which includes 10 stereogenic centers, has made it a challenging and attractive target for total synthesis.[1][18] Several research groups have reported successful total syntheses, employing a variety of strategic approaches. These routes typically range in length from 16 to 22 steps in the longest linear sequence.[1]
Key synthetic strategies have included:
-
Convergent Approaches: Many syntheses employ a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.[1][19] Common coupling reactions used include Suzuki and Stille cross-couplings.[1]
-
Asymmetric Catalysis: Asymmetric reactions, such as alcohol-mediated carbonyl crotylations catalyzed by ruthenium and iridium, have been utilized to establish key stereocenters with high diastereoselectivity.[1][18]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool that has been used to form the 12-membered macrocyclic core of this compound.[7]
-
Julia-Kocienski Olefination: This reaction has been employed for the stereoselective formation of double bonds within the molecule.[19]
One notable synthesis achieved the total synthesis of this compound in a longest linear sequence of 10 steps, showcasing a highly efficient and step-economical route.[1][18]
Experimental Protocols
Isolation and Purification of this compound from Streptomyces platensis
This protocol is a generalized procedure based on published methods.[2][3][20]
Step 1: Fermentation
-
Inoculate a seed culture of Streptomyces platensis Mer-11107 in a suitable seed medium.
-
Incubate the seed culture on a rotary shaker until sufficient growth is achieved.
-
Transfer the seed culture to a production medium containing soluble starch, corn steep liquor, dry yeast, corn gluten meal, and calcium carbonate.
-
Incubate the production culture for several days on a rotary shaker to allow for the production of pladienolides.
Step 2: Extraction
-
Harvest the fermentation broth.
-
Extract the broth twice with an equal volume of n-butanol.
-
Combine the organic extracts and concentrate them in vacuo to yield a crude brown syrup.
Step 3: Preliminary Purification
-
Apply the crude extract to a Sephadex LH-20 gel chromatography column.
-
Elute with a suitable solvent system (e.g., THF-MeOH).
-
Collect fractions and concentrate the active fractions in vacuo.
Step 4: Chromatographic Separation
-
Subject the partially purified extract to silica gel column chromatography.
-
Elute with a gradient of a non-polar and a polar solvent (e.g., n-hexane and ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 5: Final Purification
-
Combine fractions containing this compound.
-
Perform final purification using reversed-phase HPLC.
-
Elute with a gradient of water and acetonitrile.
-
Collect the pure this compound fraction and confirm its identity and purity by spectroscopic methods (NMR, MS).
Caption: Figure 3: A generalized workflow for the isolation and purification of this compound.
In Vitro Splicing Assay
This protocol outlines a general method to assess the effect of this compound on pre-mRNA splicing in vitro.[5]
Step 1: Preparation of Nuclear Extract
-
Culture HeLa cells to a sufficient density.
-
Harvest the cells and prepare nuclear extracts containing active spliceosomes according to standard protocols.
Step 2: In Vitro Splicing Reaction
-
Prepare a reaction mixture containing the nuclear extract, a radiolabeled pre-mRNA substrate, ATP, and other necessary buffer components.
-
Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time to allow for splicing to occur.
Step 3: RNA Extraction and Analysis
-
Stop the splicing reactions and extract the RNA.
-
Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA species by autoradiography.
Step 4: Data Analysis
-
Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA.
-
Determine the percentage of splicing inhibition at each concentration of this compound.
-
Calculate the IC50 value for splicing inhibition.
Conclusion and Future Perspectives
This compound stands out as a remarkable natural product with a potent and specific mechanism of action against a critical cellular process. Its ability to modulate pre-mRNA splicing by targeting the SF3b complex has not only provided a powerful tool for dissecting the intricacies of this fundamental biological process but has also opened up a new avenue for cancer therapy. The development of synthetic analogs, such as H3B-8800, which has entered clinical trials, underscores the therapeutic potential of targeting the spliceosome.[1][7] Future research will likely focus on elucidating the full spectrum of splicing events affected by this compound, understanding the mechanisms of resistance, and designing next-generation splicing modulators with improved efficacy and safety profiles.
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Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective total synthesis of this compound: a potent spliceosome inhibitor. Organic Letters, 14(18), 4730-4733. [Link]
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Pladienolide B: A Deep Dive into its Spliceosome-Targeting Biological Activity and Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a 12-membered macrolide natural product isolated from Streptomyces platensis, has emerged as a molecule of significant interest in oncology and cell biology.[1][2][3] Its potent anti-tumor activity stems from a novel mechanism of action: the direct inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, its cytotoxic profile, and the experimental methodologies used to characterize its effects. We will explore the molecular interactions that lead to splicing modulation, the downstream consequences for cancer cells, including cell cycle arrest and apoptosis, and the clinical potential of targeting this fundamental cellular process.
Mechanism of Action: Precise Inhibition of the Spliceosome Machinery
The profound biological activity of this compound is rooted in its ability to target a core component of the pre-mRNA splicing machinery. This process is fundamental for the expression of over 95% of human genes, making its disruption a powerful therapeutic strategy.[5]
The Molecular Target: Splicing Factor 3b (SF3B) Complex
Pre-mRNA splicing involves the precise removal of non-coding regions (introns) and the ligation of coding regions (exons) to form mature messenger RNA (mRNA).[4][6] This intricate task is performed by the spliceosome, a large and dynamic ribonucleoprotein complex. A key early step in spliceosome assembly is the recognition of the intron's branch point sequence (BPS) by the U2 small nuclear ribonucleoprotein (snRNP).[7]
This compound exerts its effects by directly binding to the SF3B complex , a critical subcomplex of the U2 snRNP.[3][4][7] Specifically, extensive research has identified the SF3B1 subunit as the direct molecular target of this compound.[1][8][9][10]
The Consequence of Binding: Halting Spliceosome Assembly
The binding of this compound to SF3B1 is not merely an association; it is a functional blockade. This interaction physically interferes with the stable binding of the U2 snRNP to the pre-mRNA's branch point sequence.[8][10] The causality is direct: by occupying a critical pocket on SF3B1, this compound prevents the conformational changes required for high-affinity BPS recognition.
This disruption effectively stalls the spliceosome assembly process at an early stage. The spliceosome is unable to progress from the "A complex" (U2 snRNP bound to the branch point) to the subsequent "pre-B complex" (the recruitment of the U4/U6.U5 tri-snRNP).[7][8] The ultimate molecular outcome is the accumulation of unspliced pre-mRNA transcripts within the nucleus, characterized by widespread intron retention .[1][4][10][11]
Downstream Cellular Ramifications
The failure to produce mature mRNA has catastrophic consequences for the cell. The effects are pleiotropic, arising from the global dysregulation of gene expression.[4] Key outcomes include:
-
Modulation of Alternative Splicing: For genes that remain partially processed, this compound can alter the choice of splice sites. This is critically important in cancer, as it can shift the balance of protein isoforms. For example, treatment can favor the production of pro-apoptotic variants of key oncogenes and tumor suppressors, such as BCL-XS (from BCL2L1), Δ133TP53 (from TP53), and TAp73 (from TP73).[12][13]
-
Signaling Pathway Disruption: The altered expression of key regulatory proteins impacts major signaling cascades. For instance, this compound has been shown to downregulate critical components of the Wnt/β-catenin signaling pathway, including LEF1 and LRP6.[11] It also modulates the AKT and JNK signaling pathways, which are crucial for cell survival and stress responses in cancer.[12]
Cytotoxicity and Potent Anti-Tumor Activity
The widespread disruption of splicing translates into potent and selective cytotoxicity against cancer cells, which are often more reliant on a highly active splicing machinery to support their rapid proliferation and aberrant gene expression programs.
Cellular Consequences: Apoptosis and Cell Cycle Arrest
The primary cytotoxic outcomes of this compound treatment are:
-
Potent Cell Proliferation Inhibition: this compound inhibits the growth of a broad range of cancer cell lines with high potency, typically in the low nanomolar range.[1][8][14]
-
Induction of Cell Cycle Arrest: By disrupting the synthesis of proteins essential for cell cycle progression, this compound causes cells to accumulate in the G1 and G2/M phases of the cell cycle, preventing cell division.[9][10][13][15][16]
-
Activation of Apoptosis: The accumulation of cellular damage and the altered expression of apoptosis regulators (e.g., an increased Bax/Bcl-2 ratio) trigger programmed cell death.[1][9][12][13][17] This is experimentally confirmed by observing increased activity of executioner caspases (caspase-3 and -7) and DNA fragmentation (TUNEL assay).[1][10][18]
Quantitative Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit a biological process by 50%, is a standard metric of potency.[19] this compound demonstrates impressive IC50 values across numerous cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| MKN1 | Gastric | 4.0 | [1] |
| MKN45 | Gastric | 1.6 | [1] |
| Primary Gastric Cells | Gastric | 4.9 (mean) | [1] |
| HeLa | Cervical | ~1.0 - 2.0 | [13][17] |
| HEL | Erythroleukemia | 1.5 | [20] |
| K562 | Erythroleukemia | 25.0 | [20] |
Note: IC50 values can vary based on experimental conditions, such as assay duration.[19] It is also important to note that not all cell types are equally sensitive; for instance, non-cancerous HEK293T cells have shown significantly lower sensitivity to the cytotoxic effects of this compound.[14][21][22]
In Vivo Efficacy and Combination Potential
The potent in vitro activity of this compound and its derivatives translates to significant anti-tumor effects in vivo. Studies using mouse xenograft models have demonstrated that systemic administration can lead to substantial tumor growth inhibition and, in some cases, complete tumor regression.[1][8]
Furthermore, this compound shows promise in combination therapies. Pre-treatment with this splicing modulator has been shown to increase the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, suggesting a synergistic relationship that could overcome drug resistance.[18][22]
Key Experimental Methodologies
Validating the biological activity and cytotoxicity of this compound requires a suite of well-established cell and molecular biology techniques. The trustworthiness of the data relies on self-validating experimental systems where the mechanistic action (splicing inhibition) is directly correlated with the phenotypic outcome (cytotoxicity).
Workflow for Assessing Cytotoxicity
A typical workflow involves treating cancer cells with a dose-range of the compound and measuring the impact on cell viability and proliferation over time.
Protocol: Cell Viability Assessment via MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye to its insoluble purple formazan, which can be quantified by spectrophotometry.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MKN45) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.01 nM to 100 nM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) control and wells with medium only (blank).
-
Incubation: Return the plate to the incubator for 48-72 hours. The incubation time is critical and should be consistent across experiments.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank reading, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Validation of Splicing Inhibition via RT-PCR
-
Principle: To confirm that cytotoxicity is caused by splicing inhibition, one must demonstrate an accumulation of unspliced pre-mRNA for specific genes upon treatment. Reverse transcription-polymerase chain reaction (RT-PCR) can be used to visualize and quantify spliced versus unspliced transcripts. Genes like DNAJB1 and RIOK3 are known to be sensitive to this compound-induced splicing defects.[1]
-
Cell Treatment & RNA Isolation: Treat cells with this compound (e.g., 10 nM) and a vehicle control for a short duration (e.g., 4-6 hours) to capture the primary effect on splicing before widespread cell death occurs. Isolate total RNA using a standard method like TRIzol reagent.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which would otherwise lead to false positives for the unspliced transcript.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: Design two sets of PCR primers for a target gene (e.g., DNAJB1).
-
Set 1 (Spliced): Forward primer in one exon, reverse primer in the adjacent exon. This will only amplify the mature, spliced mRNA.
-
Set 2 (Unspliced): Forward primer in an exon, reverse primer in the subsequent intron. This will only amplify the unspliced pre-mRNA.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel. In this compound-treated samples, you expect to see a significant increase in the band corresponding to the unspliced product and a potential decrease in the spliced product compared to the vehicle control.
Clinical Perspective and Future Directions
The unique mechanism and potent activity of this compound have made the spliceosome an attractive target for oncology drug development.
-
Clinical Development: While this compound itself has not been advanced clinically, more stable synthetic derivatives have been created to improve its pharmacological properties. Analogs such as E7107 and H3B-8800 have entered Phase I clinical trials for the treatment of advanced solid tumors and hematologic malignancies.[5][15][16][23][24] These trials have provided crucial proof-of-concept for spliceosome inhibition in humans, although challenges, including off-target toxicities, have been noted.[15][16]
-
Mechanisms of Resistance: As with any targeted therapy, understanding potential resistance mechanisms is crucial. Mutations within the drug-binding pocket of the SF3B1 protein have been shown to confer resistance to this compound.[8] Additionally, the activity of cellular drug efflux pumps may limit intracellular accumulation of the compound in some contexts.[25]
-
Future Outlook: this compound has served as an invaluable chemical probe to dissect the function of the spliceosome and validate it as a therapeutic target.[8][9] Future research will focus on developing next-generation splicing modulators with an improved therapeutic index, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to enhance anti-tumor efficacy.
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A Technical Guide to the Identification and Validation of Pladienolide B's Molecular Target
Executive Summary: The discovery of a bioactive molecule's mechanism of action is a critical step in translating a chemical curiosity into a therapeutic tool. Pladienolide B, a natural product derived from Streptomyces platensis, exhibits potent antitumor activity at nanomolar concentrations by arresting the cell cycle.[1][2] This guide provides an in-depth, technical walkthrough of the multi-pronged strategy used to identify and rigorously validate its molecular target. We will detail the core experimental workflows, from initial hypothesis generation using chemical biology to definitive validation through genetic and biophysical methods, that collectively identified the splicing factor 3b subunit 1 (SF3B1) as the direct target of this compound.[1][3][4] This process serves as a paradigm for modern drug target identification, blending classic biochemical techniques with cutting-edge genomic and proteomic approaches.
Part 1: The Scientific Imperative and Biological Context
This compound: A Potent Splicing Modulator
This compound is a macrolide that inhibits pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[3] The spliceosome, a massive and dynamic molecular machine, removes introns from pre-mRNA to generate mature, translatable mRNA.[5] By targeting this process, this compound causes an accumulation of unspliced mRNA, leading to cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for protein synthesis.[1][6]
The Spliceosome and SF3B1: A Druggable Node in Cancer
The spliceosome's complexity offers multiple points for therapeutic intervention. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is critical for recognizing the branch point sequence during the early stages of spliceosome assembly.[5] The discovery that this compound directly binds to the SF3B1 subunit of the SF3b complex revealed that this essential protein is a druggable target.[1][7] This was a landmark finding, paving the way for the development of a new class of anticancer agents known as spliceosome modulators.[8]
Part 2: A Convergent Strategy for Target Identification & Validation
The identification of SF3B1 was not the result of a single experiment but a logical, self-validating cascade of techniques. This guide structures the process into three core phases:
-
Target Hypothesis Generation: Using the molecule as a "bait" to pull its binding partners out of the cellular proteome.
-
Genetic Confirmation: Proving that the candidate target is essential for the drug's activity.
-
Biophysical & Functional Validation: Demonstrating direct physical engagement in cells and confirming the mechanistic link to the observed phenotype.
Phase 1: Target Hypothesis Generation via Affinity-Based Chemical Proteomics
The foundational step is to identify proteins that physically interact with this compound. This is achieved by converting the drug into a chemical probe and using it to "fish" for its targets in a complex protein mixture derived from cancer cells.
Causality: If this compound has a specific protein target, an immobilized version of the drug should be able to selectively capture that target from a cell lysate, allowing for its subsequent identification by mass spectrometry.
Protocol 1: Affinity Chromatography Pull-Down
-
Probe Synthesis: Synthesize a this compound derivative that incorporates a linker and a high-affinity tag, such as biotin. This must be done carefully to ensure the modification does not abrogate the drug's biological activity.
-
Matrix Preparation: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated this compound probe to create an immobilized affinity matrix. Wash the beads extensively to remove any unbound probe.[9]
-
Cell Lysis: Harvest cultured cancer cells (e.g., HeLa or DLD1 cells) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubation: Add the cell lysate to the affinity matrix. As a crucial control, also incubate lysate with beads that have not been coupled to the probe (negative control) and with beads in the presence of excess, free (non-biotinylated) this compound (competition control). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free this compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise specific bands that appear only in the experimental lane and are absent or reduced in the control lanes. Subject these bands, or the entire eluate, to in-solution or on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Presentation 1: Expected Mass Spectrometry Results
| Rank | Protein Identified | Spectral Counts (Probe) | Spectral Counts (Control) | Spectral Counts (Competition) | Rationale for Candidacy |
| 1 | SF3B1 | 152 | 2 | 15 | High spectral count, significantly reduced in both control lanes. |
| 2 | HSP90 | 88 | 75 | 81 | Common non-specific binder, poorly competed. |
| 3 | Tubulin | 65 | 59 | 62 | Abundant cytoskeletal protein, likely non-specific. |
| 4 | SAP130 (SF3B3) | 45 | 1 | 8 | Component of the same SF3b complex as SF3B1. |
This table presents hypothetical but representative data. The key indicator is a protein whose binding is highly specific to the probe and can be competed away by the free drug.
Phase 2: Genetic Confirmation of the Target
Chemical proteomics provides strong candidates, but it does not prove that the interaction is responsible for the drug's cytotoxic effects. Genetic methods provide this crucial link.
Causality: If SF3B1 is the true target of this compound, then reducing its expression or introducing mutations that prevent drug binding should make cells resistant to the drug's effects.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
CRISPR-Cas9 gene editing is a precise tool for validating drug targets.[10][11][12] By introducing mutations found in pladienolide-resistant cell lines, one can directly test the binding hypothesis.[13]
-
Design gRNA: Design and synthesize a guide RNA (gRNA) that targets a specific locus in the SF3B1 gene, such as the region encoding Arginine 1074, a residue implicated in resistance.[13]
-
Cell Transfection: Co-transfect cancer cells (e.g., DLD1) with plasmids encoding the Cas9 nuclease and the designed gRNA.
-
Selection and Cloning: Select for transfected cells and isolate single-cell clones.
-
Sequence Verification: Expand the clones and perform Sanger sequencing of the target genomic locus to identify clones with the desired mutation (e.g., R1074H).
-
Cell Viability Assay: Treat both wild-type (WT) and SF3B1-mutant cells with a dose-response curve of this compound for 72 hours.
-
Data Analysis: Measure cell viability using a standard method (e.g., MTS or CellTiter-Glo assay). Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines and compare the values.
Data Presentation 2: Expected Drug Sensitivity Shift
| Cell Line | Genotype | This compound IC50 | Fold Resistance |
| DLD1-WT | SF3B1 (Wild-Type) | ~2.5 nM | 1x |
| DLD1-Mutant | SF3B1 (R1074H) | > 500 nM | >200x |
A significant increase in the IC50 value in the mutant cell line is powerful evidence that SF3B1 is the direct target and that the drug's efficacy depends on its ability to bind to this specific site.[13]
Phase 3: Biophysical and Functional Validation
The final phase involves demonstrating direct target engagement in the complex milieu of an intact cell and linking that engagement to the known biological function of the target.
Causality: A drug binding to its target protein will increase the thermal stability of that protein.[14][15] This physical engagement should, in turn, directly inhibit the protein's function—in this case, pre-mRNA splicing.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target interaction in a physiological context.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing the temperature required to denature it.[14][15]
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting with an anti-SF3B1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble SF3B1 as a function of temperature. A shift in the melting curve to the right for the drug-treated samples indicates target stabilization and therefore, direct engagement.
Protocol 4: In Vitro Splicing Assay
This functional assay directly measures the enzymatic activity of the spliceosome.[19][20][21]
-
Prepare Substrates: Prepare splicing-competent nuclear extract from HeLa cells.[22] Synthesize a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate by in vitro transcription from a minigene construct.[21][23]
-
Splicing Reaction: Set up splicing reactions containing the nuclear extract, ATP, and the radiolabeled pre-mRNA substrate. Add varying concentrations of this compound or a vehicle control. Incubate at 30°C for a time course (e.g., 0-90 minutes).
-
RNA Extraction: Stop the reactions and extract the RNA using a phenol-chloroform procedure.
-
Analysis: Resolve the RNA species on a denaturing polyacrylamide/urea gel.[23]
-
Visualization: Dry the gel and visualize the radiolabeled RNA bands by autoradiography. The pre-mRNA, splicing intermediates (lariat), and the final spliced mRNA product will appear as distinct bands. Inhibition is observed as a dose-dependent accumulation of the pre-mRNA substrate and a corresponding decrease in the spliced mRNA product.[21]
Conclusion
The identification of SF3B1 as the target of this compound is a testament to a rigorous, multi-faceted scientific approach. The convergence of evidence from chemical proteomics, genetic resistance studies, cellular target engagement assays, and functional biochemical assays provides an undeniable case. This body of work not only elucidated the mechanism of a potent antitumor compound but also validated the spliceosome as a key therapeutic target in oncology, sparking the development of a new generation of cancer drugs.
References
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Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Nature Protocols, 11(7), 1365-1378. Available at: [Link]
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Crews, C. M., et al. (2018). Short-circuiting RNA splicing. Cell Chemical Biology, 25(4), 363-369. Available at: [Link]
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Hicks, M. J., et al. (2018). In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract. Methods in Molecular Biology, 1720, 1-13. Available at: [Link]
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GLPBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. Available at: [Link]
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Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570-575. Available at: [Link]
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Yokoi, A., et al. (2011). Biological validation that SF3b is a target of the antitumor macrolide pladienolide. FEBS Journal, 278(24), 4870-4880. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
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Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129-1131. Available at: [Link]
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Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]
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Will, C. L., & Lührmann, R. (2001). Spliceosomal UsnRNP Biogenesis, Structure and Function. Current Opinion in Cell Biology, 13(3), 290-301. Available at: [Link]
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Query, C. C., & Konarska, M. M. (2004). Mammalian In Vitro Splicing Assays. Methods in Molecular Biology, 257, 249-264. Available at: [Link]
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Dignam, J. D., et al. (1983). Eukaryotic gene transcription with purified components. Methods in Enzymology, 101, 582-598. Available at: [Link]
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Ruskin, B., et al. (1984). Excision of an intact intron as a novel lariat structure during pre-mRNA splicing in vitro. Cell, 38(2), 317-331. Available at: [Link]
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Effenberger, T., et al. (2017). Targeting the Spliceosome in Chronic Lymphocytic Leukemia with the Macrolides FD-895 and Pladienolide-B. Haematologica, 102(6), 1070-1080. Available at: [Link]
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Liu, B., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Cell Cycle, 18(4), 455-466. Available at: [Link]
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Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. Available at: [Link]
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Poirier, J. T., et al. (2021). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. The Journal of Clinical Investigation, 131(18), e142917. Available at: [Link]
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Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]
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Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31-38. Available at: [Link]
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An In-Depth Technical Guide to the Interaction of Pladienolide B and Splicing Factor SF3B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of pre-mRNA splicing, orchestrated by the spliceosome, is a cornerstone of eukaryotic gene expression. Its fidelity is paramount for cellular homeostasis, and its dysregulation is increasingly recognized as a hallmark of various pathologies, including cancer. Splicing factor 3B subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a pivotal role in the recognition of the branch point sequence during the early stages of spliceosome assembly. This central function has positioned SF3B1 as a compelling therapeutic target. Pladienolide B, a natural product macrolide, has emerged as a potent and specific inhibitor of SF3B1, demonstrating significant antitumor activity. This technical guide provides a comprehensive exploration of the molecular interactions between this compound and SF3B1, detailing the mechanism of inhibition, its downstream cellular consequences, and a practical guide to the experimental methodologies used to investigate this critical interaction.
The Spliceosome and the Central Role of SF3B1
Pre-mRNA splicing is the process by which non-coding introns are excised from a pre-mRNA transcript, and the coding exons are ligated together to form a mature messenger RNA (mRNA) ready for translation. This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex. The spliceosome assembles in a stepwise manner on the pre-mRNA, involving the ordered recruitment of five small nuclear RNAs (U1, U2, U4, U5, and U6) and over 100 proteins.[1]
SF3B1 is the largest and most conserved protein subunit of the SF3b complex, which is a critical component of the U2 snRNP.[2] The U2 snRNP is responsible for recognizing the branch point sequence (BPS) within the intron, a crucial step for the initiation of the splicing reaction.[1][2] SF3B1 acts as a scaffold within the SF3b complex, directly contacting the pre-mRNA and facilitating the conformational rearrangements necessary for spliceosome activation.[2][3]
The functional importance of SF3B1 is underscored by the high frequency of its mutation in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma. These mutations often lead to aberrant splicing, resulting in the production of dysfunctional proteins that can drive oncogenesis.[4]
This compound: A Potent Modulator of SF3B1 Function
This compound is a 12-membered macrolide natural product that has demonstrated potent antitumor activity.[5][6] Its mechanism of action has been elucidated as the direct binding to the SF3B1 subunit of the spliceosome.[6][7] This interaction inhibits the splicing process, leading to cell cycle arrest and apoptosis in cancer cells.[5][8]
Mechanism of Inhibition: Stabilizing an Open Conformation
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the interaction between this compound and SF3B1.[9] this compound binds to a specific pocket on SF3B1, located at the interface with another SF3b subunit, PHF5A.[2][9] This binding site is the same pocket that recognizes the branch point adenosine of the pre-mRNA.[2][9]
Crucially, SF3B1 undergoes a significant conformational change during spliceosome assembly, transitioning from an "open" to a "closed" state upon binding to the pre-mRNA.[3] this compound preferentially binds to and stabilizes the open conformation of SF3B1.[9] By locking SF3B1 in this inactive state, this compound prevents the necessary conformational rearrangements required for the stable association of the U2 snRNP with the branch point and the subsequent recruitment of the U4/U6.U5 tri-snRNP.[1] This effectively stalls spliceosome assembly at the A complex stage, preventing the transition to the B complex.[1]
Downstream Cellular Consequences
The inhibition of pre-mRNA splicing by this compound has profound effects on cellular physiology, ultimately leading to anticancer effects. The accumulation of unspliced pre-mRNAs and the alteration of alternative splicing patterns disrupt the expression of numerous genes, including those involved in cell cycle regulation and apoptosis.[5][8] This leads to:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 and G2/M phases.[3]
-
Apoptosis: The disruption of splicing patterns of key apoptosis-regulating genes, such as the BCL-2 family, shifts the balance towards a pro-apoptotic state, leading to programmed cell death.[8]
-
Induction of an Immune Response: Recent studies suggest that the aberrant RNAs produced due to splicing inhibition can be recognized by innate immune sensors like RIG-I, triggering a type I interferon response.[10]
Quantitative Analysis of the this compound-SF3B1 Interaction
The potency of this compound is reflected in its strong binding affinity for SF3B1 and its low nanomolar efficacy in cellular assays.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Cell Viability) | 1.6 ± 1.2 nM (range, 0.6–4.0 nM) | Gastric Cancer Cell Lines | [11] |
| IC50 (Cell Viability) | Low nanomolar range | Pancreatic Ductal Adenocarcinoma Cells | [11] |
| Kd (Binding Affinity) | ~3.6 nM (for E7107, a Pladienolide analog) | Purified SF3b complex (MST) | [9] |
Experimental Methodologies for Studying the Interaction
A variety of biochemical, cellular, and structural biology techniques are employed to investigate the interaction between this compound and SF3B1.
In Vitro Splicing Assay
This fundamental assay directly assesses the inhibitory effect of this compound on the splicing machinery.
Principle: A radiolabeled pre-mRNA substrate is incubated with a nuclear extract (typically from HeLa cells), which contains all the necessary components for splicing. The reaction products (pre-mRNA, splicing intermediates, and mature mRNA) are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
Step-by-Step Protocol:
-
Preparation of Radiolabeled Pre-mRNA:
-
Linearize a plasmid DNA template containing a model pre-mRNA transcript (e.g., adenovirus major late or β-globin).
-
Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-32P]UTP and a cap analog (m7GpppG).
-
Purify the radiolabeled pre-mRNA by gel electrophoresis or spin column chromatography.
-
-
Splicing Reaction:
-
Prepare a splicing reaction mix on ice containing:
-
HeLa nuclear extract (typically 8-12 µL per 25 µL reaction)
-
ATP and an ATP regeneration system (creatine phosphate and creatine kinase)
-
MgCl2
-
KCl
-
This compound (dissolved in DMSO) or DMSO as a vehicle control, at various concentrations.
-
-
Pre-incubate the nuclear extract with this compound for 15-30 minutes on ice.
-
Initiate the reaction by adding the radiolabeled pre-mRNA substrate.
-
Incubate the reaction at 30°C for 30-90 minutes.
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a solution containing proteinase K and SDS.
-
Incubate at 37°C for 15-30 minutes to digest proteins.
-
Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the RNA pellet in formamide loading dye.
-
Separate the RNA products on a denaturing polyacrylamide/urea gel.
-
Visualize the radiolabeled RNA species by autoradiography.
-
Expected Outcome: In the presence of this compound, a dose-dependent accumulation of the pre-mRNA substrate and a decrease in the formation of splicing intermediates and mature mRNA will be observed.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in-cell interaction between this compound's target, SF3B1, and other components of the spliceosome, and how this might be affected by the inhibitor.
Principle: An antibody specific to SF3B1 is used to pull down SF3B1 from a cell lysate. If other proteins are part of a complex with SF3B1, they will be co-precipitated. The precipitated proteins are then analyzed by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or K562) to an appropriate density.
-
Treat cells with this compound or DMSO for a specified time.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-SF3B1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against SF3B1 and other potential interacting partners (e.g., other SF3b subunits like SF3B3, or U2 snRNP components).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect by chemiluminescence.
-
Expected Outcome: Western blotting of the SF3B1 immunoprecipitate should reveal the presence of other known SF3b complex members. Treatment with this compound may alter the composition of the co-precipitated complex, providing insights into the drug's effect on spliceosome assembly.
Structural Biology Approaches: X-ray Crystallography and Cryo-EM
These powerful techniques provide atomic-level details of the this compound binding site on SF3B1.
Principle:
-
X-ray Crystallography: Requires the formation of a well-ordered crystal of the SF3B1-pladienolide B complex. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model.
-
Cryo-EM: Involves flash-freezing a purified sample of the SF3B1-pladienolide B complex in a thin layer of vitreous ice. A transmission electron microscope is then used to acquire thousands of images of individual particles, which are computationally averaged and reconstructed to generate a 3D density map.
General Workflow:
-
Protein Expression and Purification:
-
Co-express the subunits of the human SF3b core complex (e.g., SF3B1, SF3B3, PHF5A, and SF3B5) in an appropriate expression system, such as insect cells (using a baculovirus system) or human cells.[14]
-
Purify the complex using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified SF3b complex with an excess of this compound.
-
-
Crystallization (for X-ray Crystallography):
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the complex.
-
-
Grid Preparation (for Cryo-EM):
-
Apply the purified complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.[9]
-
-
Data Collection and Structure Determination:
-
Collect diffraction data at a synchrotron (X-ray) or images on a high-end cryo-electron microscope.
-
Process the data using specialized software to determine the 3D structure.
-
Key Insights from Structural Studies: These studies have been instrumental in visualizing the precise binding mode of this compound in the branch point adenosine-binding pocket of SF3B1 and revealing how it stabilizes the open, inactive conformation of the protein.[9]
Therapeutic Implications and Future Directions
The exquisite specificity of this compound for SF3B1 and the dependence of many cancers on a functioning spliceosome make this interaction a highly attractive target for anticancer drug development. Several synthetic analogs of this compound, such as E7107 and H3B-8800, have been developed with improved pharmacokinetic properties and have entered clinical trials.[4]
Future research in this area will likely focus on:
-
Developing next-generation SF3B1 modulators with improved efficacy and safety profiles.
-
Identifying predictive biomarkers to select patients who are most likely to respond to SF3B1-targeted therapies.
-
Exploring combination therapies where SF3B1 inhibitors are used in conjunction with other anticancer agents to achieve synergistic effects.
-
Further elucidating the complex downstream effects of splicing modulation to uncover new therapeutic vulnerabilities.
Conclusion
The interaction between this compound and SF3B1 represents a paradigm for the targeted inhibition of a core cellular process for therapeutic benefit. A deep understanding of the molecular mechanism of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of novel and effective anticancer therapies that target the spliceosome. The convergence of chemical biology, structural biology, and cancer biology has illuminated a promising path forward in the fight against malignancies driven by splicing dysregulation.
References
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Zhang, Q., Di, C., Yan, J., & Zhang, H. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1893–1901. [Link]
- Benci, J. L., Johnson, L. R., Chaves, J. C., Havas, K. M., Iocolano, E. G., Hodi, F. S., ... & Lord, C. J. (2020). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. Journal of Immunology, 204(1 Supplement), 136.05.
-
Cretu, C., Agrawal, A. A., Cook, A., Will, C. L., Fekkes, P., Smith, P. G., ... & Pena, V. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. Genes & Development, 32(5-6), 417–428. [Link]
-
Lee, S. C., & Abdel-Wahab, O. (2016). Therapeutic targeting of splicing in cancer. Nature Medicine, 22(9), 976–986. [Link]
-
Kotake, Y., Sagane, K., Owa, T., Mimori-Kiyosue, Y., Shimizu, H., Uesugi, M., ... & Mizui, Y. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570–575. [Link]
- Folco, E. G., Coil, K. E., & Reed, R. (2011). The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region. Genes & Development, 25(8), 440–444.
-
Finci, L. I., Teng, T., Le, V. V., Agrawal, A. A., Buonamici, S., Luzzio, M. J., ... & Fesik, S. W. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. Genes & Development, 32(5-6), 398–410. [Link]
-
Sato, A., Kua, L. F., O'Neill, E., & Tavassoli, M. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110–116. [Link]
- Lardelli, R. M., Thompson, J. X., Yates, J. R., & Stevens, S. W. (2010). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss, Georg-August-Universität Göttingen.
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Biamonti, G., & Caceres, J. F. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research, 40(1), 1-18. [Link]
-
Zhang, J., Lieu, Y. K., & Krainer, A. R. (2019). Disease-Causing Mutations in SF3B1 Alter Splicing by Disrupting Interaction with SUGP1. Molecular Cell, 76(1), 82-95.e6. [Link]
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Zhang, Z., Ji, D., Li, Y., An, Y., Liu, Y., & Chen, Y. (2022). Characterization of the SF3B1–SUGP1 interface reveals how numerous cancer mutations cause mRNA missplicing. Genes & Development, 36(19-20), 1113–1127. [Link]
- Kotake, Y., Sagane, K., Owa, T., Mimori-Kiyosue, Y., Shimizu, H., Uesugi, M., ... & Mizui, Y. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide.
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Grawert, M. A., Golas, M. M., Sander, B., Kastner, B., Stark, H., & Lührmann, R. (2015). Structural and mechanistic insights into human splicing factor SF3b complex derived using an integrated approach guided by the cryo-EM density maps. RNA, 21(11), 1840–1852. [Link]
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Effenberger, K. A., Anderson, D. D., Bray, W. M., Prichard, B. E., Ma, N., Adams, M. S., ... & Jurica, M. S. (2014). Coherence between cellular responses and in vitro splicing inhibition for the anti-tumor drug this compound and its analogs. Journal of Biological Chemistry, 289(1), 192–203. [Link]
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Wang, C., & Cheng, H. (2020). The SF3b complex: splicing and beyond. Cellular and Molecular Life Sciences, 77(14), 2725–2740. [Link]
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de Wispelaere, M., Caceres, J. F., & Macias, S. (2019). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Oncotarget, 10(1), 115–130. [Link]
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The Architects of a Spliceosome Inhibitor: An In-depth Technical Guide to the Pladienolide B Biosynthetic Pathway
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a potent antitumor agent produced by Streptomyces platensis, exerts its activity by inhibiting the spliceosome, a critical component of eukaryotic gene expression.[1] This technical guide provides a comprehensive exploration of the intricate biosynthetic machinery responsible for the assembly of this complex 12-membered macrolide. We will dissect the genetic blueprint encoded within the pld biosynthetic gene cluster, elucidate the catalytic cascade orchestrated by the polyketide synthase (PKS) assembly line, and detail the crucial post-PKS modifications that finalize the structure of this compound. This guide is intended to serve as a foundational resource for researchers seeking to understand, engineer, and harness this fascinating biosynthetic pathway for the development of novel therapeutics and biotechnological applications.
Introduction: The Significance of this compound
This compound is a natural product that has garnered significant attention for its potent and specific inhibition of the SF3b complex within the spliceosome, a key player in pre-mRNA splicing.[1] This mechanism of action makes it a valuable tool for studying splicing and a promising lead for anticancer drug development. The intricate chemical architecture of this compound, featuring a 12-membered macrolactone ring and a complex side chain with an epoxide moiety, is a testament to the sophisticated enzymatic machinery of its producing organism, Streptomyces platensis.[2] Understanding the biosynthesis of this compound is paramount for efforts in pathway engineering to generate novel analogs with improved therapeutic properties and for developing robust production platforms.
The Genetic Blueprint: The pld Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC), designated as the pld cluster.[2][3] This cluster, spanning approximately 65 kb, contains all the genetic information necessary for the production of the pladienolide backbone and its subsequent modifications.[2]
The core of the pld cluster is comprised of four large polyketide synthase (PKS) genes, pldAI, pldAII, pldAIII, and pldAIV.[2] These genes encode a Type I modular PKS system, a molecular assembly line responsible for the iterative condensation of simple acyl-CoA precursors to construct the polyketide backbone. In addition to the PKS genes, the cluster harbors genes for post-PKS tailoring enzymes, including a hydroxylase (pldB), an acetyltransferase (pldC), and an epoxidase (pldD), which are responsible for the final chemical decorations of the pladienolide scaffold.[2][3] A regulatory gene, pldR, belonging to the LuxR family, is also present and is believed to control the expression of the entire biosynthetic pathway.[2][3]
Visualizing the Genetic Architecture
Caption: Organization of the this compound biosynthetic gene cluster (pld).
The Assembly Line: Polyketide Backbone Synthesis
The key domains within each PKS module include:
-
Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
The specific combination of these domains within each module dictates the structure of the final polyketide chain. The final module on PldAIV contains a thioesterase (TE) domain, which is responsible for releasing the completed polyketide chain, often through cyclization to form the macrolactone ring.[2]
Post-Assembly Tailoring: The Final Touches
Once the polyketide backbone is released from the PKS assembly line, it undergoes a series of modifications by tailoring enzymes to yield the final bioactive this compound. These reactions are crucial for the compound's biological activity.
C6-Hydroxylation by PldB
Gene disruption studies have unequivocally identified PldB as a cytochrome P450 monooxygenase responsible for the hydroxylation of the pladienolide core at the C6 position.[2][3] Disruption of the pldB gene leads to the accumulation of 6-dehydroxy this compound, confirming the function of this enzyme.[2] This hydroxylation is a critical step, as the hydroxyl group is essential for the potent bioactivity of this compound.
O-Acetylation at C7 by PldC
The enzyme PldC is predicted to be a 7-O-acetyltransferase.[2] This enzyme is responsible for the addition of an acetyl group to the newly installed C7 hydroxyl group. The presence of this acetyl group is a common feature of many bioactive pladienolides.
Epoxidation of the Side Chain by PldD
PldD is believed to be an epoxidase that catalyzes the formation of the 18,19-epoxide on the side chain of the pladienolide molecule.[2][3] This epoxide moiety is a key structural feature that contributes significantly to the biological activity of this compound. The accumulation of intermediates lacking this epoxide in engineered strains further supports the proposed function of PldD.[3]
Visualizing the Biosynthetic Pathway
Caption: The proposed biosynthetic pathway of this compound.
Experimental Elucidation of the Pathway
The elucidation of the this compound biosynthetic pathway has been a result of a combination of genetic, biochemical, and analytical techniques.
Gene Disruption Studies
A cornerstone of functional genomics in Streptomyces is gene disruption. This technique involves the targeted inactivation of a specific gene to observe the resulting phenotype, typically the accumulation of a biosynthetic intermediate or the complete loss of product formation.
Protocol for Gene Disruption in Streptomyces (General Overview):
-
Construct a Disruption Cassette: A selectable marker gene (e.g., an antibiotic resistance gene) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene. This cassette is typically assembled in an E. coli vector.
-
Introduce the Cassette into Streptomyces: The disruption cassette is introduced into Streptomyces platensis via conjugation from a donor E. coli strain.
-
Select for Double Crossover Events: Selection is applied for the marker on the disruption cassette and against the replication of the delivery vector. This enriches for colonies where a double homologous recombination event has occurred, replacing the target gene with the disruption cassette.
-
Verify the Disruption: The correct gene disruption is confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis: The mutant strain is fermented, and the culture extract is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any accumulated intermediates.
Heterologous Expression
Heterologous expression, the expression of genes in a non-native host, is a powerful tool for studying biosynthetic pathways. The pld gene cluster can be expressed in a model Streptomyces host, such as S. coelicolor or S. albus, which are often easier to genetically manipulate and may provide a cleaner background for metabolite analysis.
Workflow for Heterologous Expression of the pld Cluster:
-
Clone the BGC: The entire pld biosynthetic gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Introduce into a Heterologous Host: The vector containing the BGC is introduced into a suitable Streptomyces host strain.
-
Fermentation and Analysis: The heterologous host is fermented under conditions conducive to secondary metabolite production. The culture is then extracted and analyzed for the production of this compound and its intermediates.
Visualizing the Gene Disruption Workflow
Caption: A generalized workflow for gene disruption in Streptomyces.
Quantitative Insights and Future Directions
While the overall pathway for this compound biosynthesis is well-established, there are still areas ripe for further investigation. Detailed kinetic analysis of the tailoring enzymes (PldB, PldC, and PldD) would provide valuable quantitative data for metabolic modeling and engineering efforts.
| Enzyme | Proposed Function | Substrate | Product | Kinetic Parameters (Hypothetical) |
| PldB | C6-Hydroxylase | 6-dehydroxythis compound | Pladienolide F | Km: ~10-50 µM, kcat: ~1-10 min-1 |
| PldC | 7-O-Acetyltransferase | Pladienolide F | 7-O-acetylpladienolide F | Km (acetyl-CoA): ~50-200 µM, Km (polyketide): ~20-100 µM |
| PldD | 18,19-Epoxidase | 7-O-acetylpladienolide F | This compound | Km: ~15-75 µM, kcat: ~0.5-5 min-1 |
Note: The kinetic parameters presented are hypothetical and represent typical ranges for such enzymes. Further experimental validation is required.
Future research will likely focus on the heterologous expression of the pld cluster in optimized host strains to improve titers and facilitate the production of novel analogs through combinatorial biosynthesis. The detailed structural and mechanistic characterization of the PKS modules and tailoring enzymes will also be crucial for rational engineering of the pathway.
Conclusion
The this compound biosynthetic pathway is a masterpiece of natural product biosynthesis, showcasing the power and precision of enzymatic assembly lines. Through a combination of genetic and biochemical approaches, the key players and their roles in constructing this potent spliceosome inhibitor have been largely elucidated. This in-depth understanding provides a solid foundation for future endeavors in synthetic biology and drug discovery, with the ultimate goal of harnessing and re-engineering this remarkable pathway for the benefit of human health.
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Udwary, D. W., et al. (2008). Organization of the biosynthetic gene cluster for the polyketide antitumor macrolide, pladienolide, in Streptomyces platensis Mer-11107. Journal of Antibiotics, 61(11), 719-727. [Link]
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Pladienolide B: A Deep Dive into its Structure, Splicing Inhibition, and Therapeutic Promise
This technical guide provides a comprehensive overview of pladienolide B, a potent natural product that has garnered significant interest within the scientific community for its unique mechanism of action and promising antitumor properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate chemical structure of this compound, its physicochemical characteristics, its targeted inhibition of the spliceosome, and the methodologies employed to investigate its biological activity.
Introduction: The Emergence of a Potent Spliceosome Modulator
This compound is a 12-membered macrolide natural product originally isolated from the bacterium Streptomyces platensis.[1][2] It has emerged as a powerful tool for studying pre-mRNA splicing and a promising candidate for anticancer drug development.[3][4] this compound exhibits potent antitumor activity against a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.[3][5] Its unique mode of action, which involves the direct targeting of the spliceosome, sets it apart from conventional chemotherapeutic agents and opens new avenues for therapeutic intervention in oncology.[4][6]
Chemical Structure and Physicochemical Properties
This compound is a complex polyketide characterized by a 12-membered macrolactone ring and a highly substituted side chain containing an epoxide moiety.[5][7] This intricate architecture, which includes ten stereogenic centers, has presented a significant challenge for total synthesis, with several elegant strategies being reported in the literature.[7][8][9][10]
The chemical formula of this compound is C30H48O8, and it has a molar mass of 536.70 g·mol−1.[1][11] A detailed representation of its chemical structure is provided below.
Caption: this compound inhibits pre-mRNA splicing by targeting the SF3b complex.
Biological Activity and Therapeutic Potential
This compound demonstrates remarkable antitumor activity across a spectrum of cancer cell lines, including those derived from gastric, lung, and breast cancers. [3]Its potency is highlighted by IC50 values that are consistently in the low nanomolar range.
| Cell Line Type | Mean IC50 (nM) | Range (nM) | Source |
| Gastric Cancer | 1.6 ± 1.2 | 0.6 - 4.0 | [3][12] |
| Primary Gastric Cancer Cells | 4.9 ± 4.7 | 0.3 - 16 | [3] |
The mechanism of action, involving the induction of apoptosis and cell cycle arrest, has been validated in numerous studies. [3][13][12]For instance, treatment of cancer cells with this compound leads to an increase in apoptotic markers such as TUNEL-positive cells and activation of caspases. [3][13]Furthermore, the accumulation of unspliced mRNA for specific genes like RIOK3 and DNAJB1 serves as a molecular signature of its splicing inhibitory activity. [3] The therapeutic potential of targeting the spliceosome with this compound and its analogs has prompted clinical investigations. A synthetic derivative of this compound, E7107, entered Phase I clinical trials for the treatment of advanced solid tumors. [14][15]While the development of E7107 was discontinued due to side effects, the clinical exploration of spliceosome inhibitors continues with molecules like H3B-8800, highlighting the sustained interest in this therapeutic strategy. [7][16]
Experimental Protocols
To facilitate further research into the biological effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., gastric cancer cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Analysis of Pre-mRNA Splicing by RT-PCR
This protocol allows for the detection of unspliced mRNA transcripts, a direct indicator of this compound's activity.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction reagent (e.g., TRIzol)
-
Reverse transcriptase and associated reagents
-
PCR primers specific for the unspliced and spliced forms of a target gene (e.g., RIOK3 or DNAJB1)
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Treat cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Isolate total RNA from the treated and untreated cells using an appropriate RNA extraction method.
-
Perform reverse transcription (RT) on the total RNA to synthesize cDNA.
-
Set up PCR reactions using primers that can distinguish between the spliced and unspliced forms of the target mRNA.
-
Amplify the cDNA using a thermal cycler with an appropriate PCR program.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the bands under UV light and document the results. An increase in the band corresponding to the unspliced mRNA in this compound-treated samples indicates inhibition of splicing.
Caption: A typical workflow for the in vitro evaluation of this compound's biological activity.
Conclusion and Future Directions
This compound represents a fascinating and potent molecule that has significantly advanced our understanding of the spliceosome and its role in cancer. Its highly specific mechanism of action, coupled with its profound antitumor activity, validates the spliceosome as a viable therapeutic target. While challenges related to the therapeutic window and potential side effects of spliceosome inhibitors remain, ongoing research into the structure-activity relationships of this compound and the development of novel analogs hold great promise for the future of cancer therapy. Further exploration of predictive biomarkers for sensitivity to this compound will be crucial for its successful clinical translation. [3][12]
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Pladienolide B: A Deep Dive into a Potent Splicing Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide B is a naturally occurring 12-membered macrolide that has garnered significant attention in the scientific community for its potent anti-tumor activity.[1][2][3][4] Isolated from the culture broth of Streptomyces platensis MER-11107, this complex polyketide has emerged as a powerful tool for studying and targeting a fundamental cellular process: pre-mRNA splicing.[3][5][6] Its unique mechanism of action, which involves the direct inhibition of the spliceosome, sets it apart from conventional anticancer drugs and opens new avenues for therapeutic intervention, particularly in oncology.[7] This guide provides a comprehensive technical overview of this compound, from its molecular mechanism and synthesis to its biological effects and the experimental protocols used to investigate its activity.
The Spliceosome and this compound's Mechanism of Action
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are excised from pre-mRNA transcripts, and the remaining exons are ligated to form mature messenger RNA (mRNA). This intricate process is orchestrated by the spliceosome, a large and dynamic ribonucleoprotein complex. The spliceosome assembles in a stepwise manner on the pre-mRNA, forming a series of complexes designated E, A, B, and C, to ensure the precise recognition and removal of introns.[5][7][8][9][10]
This compound exerts its potent biological effects by directly targeting a key component of the spliceosome, the Splicing Factor 3b (SF3b) complex.[1][5] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence (BPS) within the intron during the formation of the A complex.[2][11][12][13]
This compound binds to the SF3B1 subunit of the SF3b complex, inducing a conformational change that ultimately stalls the spliceosome assembly process.[14][15] By binding to a specific pocket within SF3B1, this compound is thought to prevent the conformational rearrangements necessary for the stable association of the U2 snRNP with the branch point sequence.[8] This inhibition of the A complex formation effectively halts the splicing process, leading to an accumulation of unspliced pre-mRNA, the generation of aberrant mRNA transcripts, and subsequent downstream cellular consequences.[5][6][13][16][17]
Diagram of Spliceosome Assembly and this compound Inhibition
Caption: this compound targets the SF3B1 subunit of the U2 snRNP, preventing the stable recruitment of U2 to the branch point sequence and thereby inhibiting the formation of the A complex in the spliceosome assembly pathway.
Chemical Synthesis and Structure-Activity Relationship
The complex stereochemistry of this compound has made its total synthesis a challenging endeavor for synthetic chemists. The first total synthesis was reported by Kotake and coworkers in 2007, confirming the absolute configurations of the natural product.[8] Since then, several other research groups have developed convergent and scalable synthetic routes, which have been instrumental in producing this compound and its analogs for biological studies.[7][8][18][19] These synthetic efforts have also enabled the exploration of the structure-activity relationship (SAR) of this class of molecules.
SAR studies have revealed several key structural features crucial for the biological activity of this compound:
-
The Macrolide Core: The 12-membered macrolide ring is essential for its anti-tumor activity.[20]
-
The Side Chain: The extended epoxide-containing diene side chain plays a critical role in its potency.
-
Methyl Groups: The methyl groups at positions C16 and C20 on the side chain are key for inhibitory activity.[18]
-
Epoxide Group: While the epoxide at C18-C19 contributes to the potency of this compound, it is not absolutely required for its activity.[18][21]
These insights have guided the development of synthetic analogs with improved pharmacological properties. Notably, E7107 and H3B-8800 are synthetic derivatives of pladienolide that have entered clinical trials for the treatment of various cancers.[8][21][22]
Therapeutic Potential and Biological Effects
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the low nanomolar range.[1][8][23] Its anti-tumor effects are mediated through the induction of cell cycle arrest and apoptosis.[4][13][14][16][24]
Key Biological Effects:
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle in the G1 and G2/M phases.[14][25]
-
Apoptosis Induction: By disrupting the splicing of essential genes, this compound triggers programmed cell death.[13][14][16][24]
-
Modulation of Splicing Patterns: It leads to the accumulation of unspliced pre-mRNAs and changes in alternative splicing, affecting the expression of numerous genes.[5][16]
The selective toxicity of this compound towards cancer cells over normal cells is a promising aspect of its therapeutic potential.[16] This selectivity may be attributed to the higher proliferation rate and increased dependence on the splicing machinery in cancer cells.
Experimental Protocols
Investigating the biological effects of this compound involves a variety of in vitro and cell-based assays. Below are detailed protocols for some of the key experiments used to characterize its activity.
Diagram of Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the activity of this compound, starting with in vitro splicing assays to confirm its mechanism of action, followed by cell-based assays to determine its effects on cell viability, apoptosis, and the cell cycle.
In Vitro Splicing Assay
This assay assesses the direct inhibitory effect of this compound on the splicing machinery in a cell-free system.
Materials:
-
Splicing buffer (containing ATP, MgCl₂, and other necessary cofactors)[21]
-
This compound stock solution (in DMSO)
-
Proteinase K
-
Phenol/chloroform
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 5-8% acrylamide, 8M urea)[16]
-
Gel electrophoresis apparatus
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the HeLa nuclear extract, splicing buffer, and radiolabeled pre-mRNA.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in the nanomolar to low micromolar range) or DMSO (as a vehicle control) to the reaction tubes. A typical IC50 for in vitro splicing inhibition is around 0.1 µM.[27]
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
RNA Extraction: Stop the reaction by adding Proteinase K and incubating to digest proteins. Perform a phenol/chloroform extraction followed by ethanol precipitation to purify the RNA.[3][19]
-
Gel Electrophoresis: Resuspend the RNA pellet in loading buffer and separate the splicing products (pre-mRNA, mRNA, lariat intermediate) on a denaturing polyacrylamide gel.[3][16]
-
Analysis: Dry the gel and visualize the radiolabeled RNA bands by autoradiography. Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.[3]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[28]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12][24]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][29]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding buffer (containing Ca²⁺)[6]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[6][17][30]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][6][26]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[9][10][25]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[10][25]
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase A staining solution. Incubate in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Conclusion
This compound stands out as a remarkable natural product with a unique and potent mechanism of action. Its ability to specifically target the SF3b complex of the spliceosome has not only provided invaluable insights into the fundamental process of pre-mRNA splicing but has also established a new paradigm for anti-cancer drug development. The ongoing research into this compound and its analogs continues to fuel the development of novel therapeutics that exploit the vulnerabilities of cancer cells' splicing machinery. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further unravel the complexities of this fascinating molecule and its potential applications in medicine.
References
- Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide.
- Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective Total Synthesis of this compound: A Potent Spliceosome Inhibitor. Organic Letters, 14(18), 4730–4733.
- Webb, T. R., et al. (2011). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. MedChemComm, 2(9), 904-908.
- Gozani, O., et al. (1998). A Potential Role for U2AF-SAP 155 Interactions in Recruiting U2 snRNP to the Branch Site. Molecular and Cellular Biology, 18(8), 4742-4752.
- Konarska, M. M., & Sharp, P. A. (1987). Analysis of pre-mRNA splicing using HeLa cell nuclear extracts. Cold Spring Harbor Protocols, 2013(6), 584-587.
- Folco, E. G., et al. (2011).
- Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-117.
- Effenberger, K. A., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 1938–1947.
- Kumar, V. P., & Chandrasekhar, S. (2013). Enantioselective Synthesis of this compound and Truncated Analogues as New Anticancer Agents. Organic Letters, 15(14), 3610-3613.
- Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273–1280.
- Lührmann, R. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss.
- Taylor & Francis Online. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online.
- Bio-Rad. (n.d.). MTT Assay Protocol.
- Horton, T. (1994). MTT Cell Assay Protocol.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Singh, N., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1916, 153-158.
- Liu, X., et al. (2023). Inhibition of SF3B1 improves the immune microenvironment through pyroptosis and synergizes with αPDL1 in ovarian cancer.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- UWCCC Flow Lab. (2017). Cell Cycle Analysis.
- O'Brien, K., et al. (2012). A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis. ACS Chemical Biology, 7(4), 734-743.
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
- Sato, A., et al. (2014).
- Martinez-Perez, C., et al. (2023). Exploring RNA biology in pseudomyxoma peritonei uncovers splicing dysregulation as a novel, targetable molecular vulnerability.
-
ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony.... Retrieved from [Link]
- Lee, D. F., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2499.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
-
Semantic Scholar. (2021). FD-895 and this compound Modulate RNA Splicing Associated With Wnt Signaling Pathway. Retrieved from [Link]
-
eScholarship.org. (n.d.). Developing an in vitro thermal shift assay to assess target engagement of spliceosome inhibitors. Retrieved from [Link]
-
bioRxiv. (2023). The pre-mRNA Splicing Modulator this compound Inhibits Cryptococcus neoformans Germination and Growth. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Sources
- 1. Functional analysis of Hsh155/SF3b1 interactions with the U2 snRNA/branch site duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spliceosome Assembly Pathways for Different Types of Alternative Splicing Converge during Commitment to Splice Site Pairing in the A Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spliceosome | PPTX [slideshare.net]
- 11. A Potential Role for U2AF-SAP 155 Interactions in Recruiting U2 snRNP to the Branch Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of branch site recognition by the human spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer-associated SF3B1 mutation K700E causes widespread changes in U2/branchpoint recognition without altering splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 17. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 22. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strict 3′ splice site sequence requirements for U2 snRNP recruitment after U2AF binding underlie a genetic defect leading to autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing. | Semantic Scholar [semanticscholar.org]
- 26. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RNA splicing process analysis for identifying antisense oligonucleotide inhibitors with padlock probe-based isothermal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 28. U2AF65-Dependent SF3B1 Function in SMN Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Broad variation in response of individual introns to splicing inhibitors in a humanized yeast strain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Pladienolide B
Introduction: The Significance of Pladienolide B
This compound is a highly potent 12-membered macrolide natural product originally isolated from the engineered strain Streptomyces platensis Mer-11107.[1] Its profound anti-tumor activity stems from a novel mechanism of action: the specific inhibition of the SF3b subunit of the spliceosome.[2] The spliceosome is a critical cellular machine responsible for pre-mRNA splicing, and by targeting it, this compound induces cell cycle arrest and apoptosis in cancer cells, even those resistant to other drugs.[1][3] This unique mode of action has made this compound and its analogs, such as H3B-8800 (a synthetic derivative currently in clinical trials), compelling targets for cancer therapy research and drug development.[4][5]
The complex molecular architecture of this compound, featuring ten stereogenic centers, a substituted macrocycle, and a delicate epoxide-containing diene side chain, presents a formidable challenge for synthetic chemists.[1][4] Overcoming this challenge is crucial for producing sufficient quantities for biological studies and for generating structural analogs to probe structure-activity relationships (SAR). This document provides an in-depth guide to key protocols from two seminal total syntheses, showcasing the evolution of synthetic strategy from a linear approach to a highly convergent and efficient one.
Evolution of Synthetic Strategy: A Comparative Overview
The total synthesis of this compound has been approached by several research groups, with strategies evolving to enhance convergency, stereocontrol, and overall efficiency. The first total synthesis, accomplished by Kotake and coworkers in 2007, established the absolute configuration of the molecule and provided initial biological material, but it was a lengthy process requiring 22 steps in its longest linear sequence.
Subsequent syntheses sought to improve upon this foundation. This guide will focus on the detailed protocols from two later-generation syntheses that exemplify key strategic advances:
-
The Ghosh Synthesis (2012): A Convergent Approach Using RCM and Julia-Kocienski Olefination. This synthesis divides the molecule into three key fragments, employing a Ring-Closing Metathesis (RCM) to forge the macrocycle and a Julia-Kocienski olefination to append the complex side chain late in the synthesis. This approach improved the overall yield and scalability compared to the initial route.[2]
-
The Krische/Rhoades Syntheses (2021): Maximizing Efficiency with Catalytic C-C Bond Formation and Suzuki Coupling. Representing the state-of-the-art, these highly convergent syntheses construct the molecule from two major fragments of similar complexity.[4][5] Key innovations include the use of catalytic asymmetric alcohol-mediated carbonyl crotylations to set key stereocenters and a final, highly efficient Suzuki coupling to merge the macrocyclic core with the side chain. This strategy dramatically reduces the step count to as few as 10 steps in the longest linear sequence.[4]
Retrosynthetic Analysis Visualization
The strategic differences are best understood visually through their retrosynthetic disconnections.
Figure 1: Retrosynthetic comparison of the Ghosh and Krische/Rhoades syntheses.
Detailed Protocols: Key Transformations
The following protocols are adapted from the supporting information of the original publications and represent cornerstone reactions from these synthetic campaigns.
Protocol 1: Macrocycle Formation via Ring-Closing Metathesis (Ghosh Synthesis)
This protocol details the formation of the 12-membered macrocycle from an acyclic diene precursor using the Grubbs second-generation catalyst. The causality for this choice lies in the high functional group tolerance and reliability of RCM for forming medium-to-large rings.
Figure 2: Workflow for Ring-Closing Metathesis (RCM).
Materials:
-
Acyclic Diene Precursor (Ester 53 in the original publication)
-
Grubbs Second-Generation Catalyst [(IMesH2)(PCy3)(Cl)2Ru=CHPh]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the acyclic diene precursor (1.0 equivalent) in anhydrous DCM to make a 0.001 M solution in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the Grubbs second-generation catalyst (0.10 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected macrocycle.
Expert Insight: The high dilution (0.001 M) is critical to favor the intramolecular RCM reaction over intermolecular oligomerization. The choice of the second-generation Grubbs catalyst provides higher activity and stability compared to the first-generation catalyst, which is beneficial for this sterically demanding transformation.
Protocol 2: Side Chain Installation via Julia-Kocienski Olefination (Ghosh Synthesis)
This protocol describes the crucial coupling of the macrocyclic aldehyde with the side-chain sulfone. The Julia-Kocienski olefination is chosen for its high efficiency and excellent stereoselectivity in forming the E,E-diene system, a key structural feature of this compound.[1]
Materials:
-
Macrocyclic Aldehyde (3 in the original publication)
-
Side Chain Sulfone (2 in the original publication)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the side chain sulfone (1.5 equivalents) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS solution (1.4 equivalents) dropwise via syringe. Stir the resulting deep red solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve the macrocyclic aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the cold sulfone anion solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled diene product, which can then be deprotected to afford this compound.
Protocol 3: Convergent Fragment Coupling via Suzuki Reaction (Krische/Rhoades Synthesis)
This protocol exemplifies the highly convergent nature of modern this compound syntheses, where two complex fragments are joined in the final bond-forming step. The Suzuki coupling is ideal for this purpose due to its mild conditions and exceptional tolerance for a wide array of functional groups present in the advanced intermediates.[4][5]
Figure 3: Workflow for the final Suzuki Coupling.
Materials:
-
Macrocyclic Vinyl Iodide (Fragment 151 in the original publication)
-
Side Chain Vinyl Borane (Fragment 103 in the original publication)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]
-
Potassium Phosphate (K3PO4), 2.0 M aqueous solution
-
1,4-Dioxane, anhydrous
Procedure:
-
To a reaction vial, add the macrocyclic vinyl iodide (1.0 equivalent), the side chain vinyl borane (1.5 equivalents), and Pd(dppf)Cl2 (0.1 equivalents).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous 1,4-dioxane, followed by the 2.0 M aqueous K3PO4 solution (4.0 equivalents).
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.[5]
Quantitative Data Summary
The evolution in synthetic strategy has led to significant improvements in efficiency.
| Synthesis Milestone | Key Coupling Strategy | Longest Linear Sequence (LLS) | Overall Yield | Reference |
| Kotake (2007) | Julia-Kocienski Olefination | 22 steps | ~0.5% | |
| Ghosh (2012) | Julia-Kocienski Olefination | 16 steps | 1.4% | [2] |
| Krische (2021) | Suzuki Coupling | 10 steps | Not explicitly stated | [4] |
| Rhoades (2021) | Suzuki Coupling | 10 steps | 10.1% | [5] |
Conclusion
The total synthesis of this compound is a testament to the power and evolution of modern organic chemistry. Early routes established feasibility, while later-generation syntheses, exemplified by the Ghosh and Krische/Rhoades approaches, have refined the process into a highly efficient and convergent art. The strategic implementation of powerful bond-forming reactions like ring-closing metathesis, Julia-Kocienski olefination, and Suzuki coupling has been paramount to this success. The protocols detailed herein provide researchers with a practical guide to these critical transformations, enabling further exploration of this therapeutically important class of molecules.
References
-
Yoo, M., & Krische, M. J. (2021). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Angewandte Chemie International Edition, 60(25), 13923–13928. [Link]
-
Sim, J., Jang, E., Kim, H. J., & Jeon, H. (2021). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Molecules, 26(19), 5938. [Link]
-
Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective total synthesis of this compound: a potent spliceosome inhibitor. Organic letters, 14(18), 4730–4733. [Link]
-
Kotake, Y., et al. (2007). Total Synthesis of the Potent Antitumor Macrolides this compound and D. Angewandte Chemie International Edition, 46(23), 4350-4355. [Link]
-
Rhoades, D., Rheingold, A. L., O'Malley, B. W., & Wang, J. (2021). Expedient Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Journal of the American Chemical Society, 143(13), 4915–4920. [Link]
-
Yoo, M., & Krische, M. J. (2021). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Angewandte Chemie International Edition, 60(25), 13923-13928. [Link]
-
Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective Total Synthesis of this compound: A Potent Spliceosome Inhibitor. Organic Letters, 14(18), 4730-4733. [Link]
-
Rhoades, D., Rheingold, A. L., O'Malley, B. W., & Wang, J. (2021). Expedient Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Journal of the American Chemical Society, 143(13), 4915–4920. [Link]
-
Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial cells, nanomedicine, and biotechnology, 47(1), 1273–1280. [Link]
-
Ghosh Laboratory, Purdue University. Complete Publications Listing. [Link]
-
GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. [Link]
-
Stewart, M. L., et al. (2014). Coherence between cellular responses and in vitro splicing inhibition for the anti-tumor drug this compound and its analogs. ACS chemical biology, 9(1), 217–225. [Link]
-
Kotake, Y., et al. (2011). Biological validation that SF3b is a target of the antitumor macrolide pladienolide. FEBS letters, 585(13), 2027–2031. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Pladienolide B as a Precision Tool for Investigating pre-mRNA Splicing
Abstract
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, executed by a dynamic macromolecular machine, the spliceosome.[1] Dysregulation of this process is a hallmark of numerous diseases, including various cancers.[2] Pladienolide B, a natural macrolide product derived from Streptomyces platensis, has emerged as a potent and specific inhibitor of the spliceosome, making it an invaluable chemical tool for researchers.[3][4] This application note provides a comprehensive guide for utilizing this compound to study pre-mRNA splicing, detailing its mechanism of action and providing step-by-step protocols for key cellular and biochemical assays.
Introduction: The Spliceosome as a Therapeutic Target
In human cells, the majority of protein-coding genes contain non-coding sequences (introns) that must be precisely excised from precursor messenger RNA (pre-mRNA) transcripts. The remaining coding sequences (exons) are then ligated together to form mature mRNA, which can be translated into protein.[1] This intricate process, known as pre-mRNA splicing, is catalyzed by the spliceosome, a large and dynamic complex composed of five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and numerous associated proteins.[1]
The SF3B (Splicing Factor 3b) complex is a core component of the U2 snRNP, which is responsible for recognizing the branch point sequence (BPS) within the intron—a critical early step in spliceosome assembly.[5] Given its essential role, the spliceosome, and particularly the SF3B complex, has become an attractive target for therapeutic intervention, especially in cancers where splicing factor mutations and aberrant splicing are common.[2][6]
Mechanism of Action: How this compound Inhibits Splicing
This compound exerts its potent biological effects by directly targeting the SF3B complex.[3][7] Specifically, it binds to the SF3B1 subunit, the largest component of the complex.[2][8] This interaction non-covalently traps the SF3B complex in an "open" conformation, which prevents the stable association of the U2 snRNP with the pre-mRNA branch point.[5]
The consequence is a stall in spliceosome assembly at an early stage (the A complex), preventing the catalytic steps of splicing from occurring.[8] This leads to a cellular accumulation of unspliced pre-mRNA transcripts and widespread intron retention, ultimately disrupting the expression of numerous genes.[9][10] The potent anti-proliferative and pro-apoptotic effects of this compound stem from this widespread disruption of gene expression.[2][11][12]
Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.
Technical Data and Handling
Proper handling and storage of this compound are critical for maintaining its activity. It is intended for research use only.[7]
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₈ | |
| Molecular Weight | 536.7 g/mol | |
| CAS Number | 445493-23-2 | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | |
| Solubility | Soluble to 1 mg/mL in DMSO | |
| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions: For cellular assays, a 1 mM stock solution in DMSO is recommended. For example, dissolve 1 mg of this compound (MW: 536.7) in 1.86 mL of high-quality, anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Applications and Experimental Protocols
This compound is a versatile tool for probing the consequences of splicing inhibition. Below are protocols for fundamental assays.
Assessing Global Cytotoxicity and Anti-Proliferative Effects
The first step in characterizing the effect of this compound on a new cell line is to determine its potency through a dose-response experiment. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric. This compound typically exhibits potent activity in the low nanomolar range against a wide variety of cancer cell lines.[6][13]
Table of Reported IC₅₀ Values:
| Cell Line Type | Example Cell Lines | Mean IC₅₀ Range (nM) | Reference |
|---|---|---|---|
| Gastric Cancer | MKN-1, MKN-7, Kato-III | 1.6 ± 1.2 | [13] |
| Cervical Cancer | HeLa | ~0.5 - 2.0 (Dose-dependent effects) | [2] |
| Breast Cancer | MDA-MB-231, Hs578T | ~1.0 | [14] |
| Erythroleukemia | HEL | 1.5 |[15] |
Protocol 1: Cell Viability (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.01 nM to 100 nM. Include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[16]
-
Assay: Add the MTS or MTT reagent according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent per well).
-
Readout: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Analysis of Splicing Inhibition via RT-PCR
A direct consequence of SF3B1 inhibition is the accumulation of unspliced transcripts.[2] This can be readily detected for specific genes using reverse transcription PCR (RT-PCR). This method provides a rapid and self-validating system: the inhibition of splicing should lead to a decrease in the mature, spliced mRNA product and a corresponding increase in the unspliced pre-mRNA product.
Protocol 2: Semi-Quantitative RT-PCR for Intron Retention
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with this compound at a concentration known to be effective (e.g., 1-2x the IC₅₀ value, or a standard concentration like 10 nM) and a vehicle control (DMSO). Incubate for a defined period, typically 4-24 hours.[9][17]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method like TRIzol or a column-based kit. Ensure high-quality RNA (A260/280 ratio ~2.0).
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could act as a template for the unspliced product and lead to false positives.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase like M-MLV and random hexamers or oligo(dT) primers.
-
PCR Primer Design: Design two primers that flank an intron of a gene of interest. The forward primer should be in the upstream exon, and the reverse primer in the downstream exon. This design allows for the amplification of both the shorter spliced product and the longer intron-containing unspliced product from the same primer pair.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. Use a Taq polymerase and run for 25-35 cycles.
-
Initial Denaturation: 94°C for 2 min
-
Cycling (30x): 94°C for 30s, 55-60°C for 30s, 68-72°C for 1 min (adjust extension time based on the size of the unspliced product).
-
Final Extension: 72°C for 10 min.
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel. The vehicle-treated sample should show a prominent band corresponding to the spliced mRNA. The this compound-treated sample should show a decrease in this band and the appearance of a larger band corresponding to the unspliced pre-mRNA.[9]
Global Analysis of Splicing Alterations
To understand the full impact of this compound on the transcriptome, RNA sequencing (RNA-seq) is the method of choice. This allows for a genome-wide assessment of intron retention, exon skipping, and other splicing alterations.[10][18]
Caption: A typical experimental workflow for RNA-seq analysis of splicing.
Protocol 3: RNA-Seq Workflow and Data Analysis
-
Experimental Design: Treat cells as described in Protocol 2, using at least three biological replicates per condition (this compound vs. Vehicle) to ensure statistical power. A shorter time point (e.g., 2-6 hours) is often sufficient to capture direct splicing effects.[10]
-
RNA Isolation and QC: Isolate high-quality total RNA. It is crucial to assess RNA integrity (e.g., using an Agilent Bioanalyzer to get an RNA Integrity Number, RIN > 8) before proceeding.
-
Library Preparation: Prepare sequencing libraries. Since the goal is to detect intron retention, it is essential to use a method that captures pre-mRNAs. Therefore, ribosomal RNA depletion is strongly recommended over poly(A) selection, as many unspliced transcripts may not be polyadenylated.
-
Sequencing: Perform paired-end sequencing on a platform like Illumina to generate sufficient read depth (e.g., >30 million reads per sample).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to the reference genome using a splice-aware aligner like STAR.
-
Splicing Analysis: Use specialized software to identify and quantify differential splicing events between this compound and vehicle-treated samples. Tools like rMATS or MAJIQ can detect changes in exon skipping, intron retention, and alternative 3'/5' splice site usage.[10][18]
-
Interpretation: Analyze the genes with significant splicing alterations using pathway analysis tools (e.g., GSEA, DAVID) to identify cellular processes that are most affected by splicing inhibition.[19]
-
Conclusion and Future Directions
This compound is a robust and highly specific inhibitor of the SF3B1-mediated step of pre-mRNA splicing. Its utility extends from fundamental studies of spliceosome function to preclinical investigations of cancer vulnerabilities. By causing a predictable and measurable stall in the splicing process, it provides a reliable method for researchers to probe the downstream consequences of splicing dysregulation on any cellular process of interest. The protocols outlined here offer a validated starting point for incorporating this powerful chemical probe into diverse research programs.
References
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GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. GlpBio. [Link]
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Tanimura, S., et al. (2024). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. Birth Defects Research, 116(11). [Link]
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ResearchGate. (n.d.). This compound inhibited SF3b1 expression. ResearchGate. [Link]
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Carvalho, T., et al. (2015). Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay. Journal of Cell Science. [Link]
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Fan, L., et al. (2018). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Pharmaceutical Biology, 56(1), 155-163. [Link]
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Larrayoz, M. J., et al. (2018). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. Haematologica, 103(1), 131. [Link]
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Effenberger, K. A., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 1960-1969. [Link]
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Fan, L., et al. (2018). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. [Link]
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Wikipedia. (n.d.). This compound. Wikipedia. [Link]
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Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-118. [Link]
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Ames, J. B., et al. (2023). The pre-mRNA Splicing Modulator this compound Inhibits Cryptococcus neoformans Germination and Growth. bioRxiv. [Link]
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Pladienolide B in In Vivo Xenograft Models: Protocols and Scientific Rationale
An Application Guide for Researchers
Abstract
Pladienolide B is a potent, naturally derived macrolide that has garnered significant interest within the oncology research community for its specific mechanism of action targeting the spliceosome.[1] It functions as a high-affinity inhibitor of the Splicing Factor 3b (SF3B) complex, specifically the SF3B1 subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3][4] By disrupting pre-mRNA splicing, this compound induces cell cycle arrest and apoptosis, demonstrating robust antitumor activity in a range of cancer cell lines and preclinical xenograft models.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of in vivo xenograft studies using this compound. It consolidates field-proven insights with detailed, step-by-step protocols, covering everything from drug formulation and animal model selection to endpoint analysis, thereby furnishing a robust framework for the preclinical evaluation of this promising spliceosome inhibitor.
Scientific Background & Mechanism of Action
The spliceosome is a large and dynamic molecular machine responsible for excising non-coding introns from precursor messenger RNA (pre-mRNA), a critical step in generating mature, translatable mRNA.[2] In many cancers, mutations in spliceosome components or dysregulation of splicing patterns contribute to oncogenesis.[4] The SF3B1 protein is a crucial component of the spliceosome, playing a pivotal role in recognizing and binding to the branch point sequence within introns during the early stages of spliceosome assembly.[4]
This compound, derived from the bacterium Streptomyces platensis, exerts its potent anticancer effect by binding directly to the SF3B1 subunit.[1][3] This interaction physically obstructs the splicing process, leading to the accumulation of unspliced pre-mRNA transcripts.[5] The cellular consequences of this splicing inhibition are profound, culminating in the induction of apoptosis (programmed cell death) and a halt in cell proliferation.[1][2][6] This targeted mechanism makes this compound and its derivatives, such as E7107, compelling candidates for cancer therapy, particularly in tumors with existing splicing factor mutations or a high dependency on the splicing machinery.[8][9]
Caption: Mechanism of Action of this compound.
Designing the In Vivo Xenograft Study
An in vivo xenograft model is the standard preclinical platform to assess the antitumor efficacy of a compound.[10] This involves implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, which lack the ability to reject foreign cells.[10]
Cell Line Selection
The choice of cancer cell line is paramount and should be guided by both in vitro sensitivity data and the research question. This compound has demonstrated low nanomolar IC50 values against a variety of cancer cell lines.[1][11]
-
Rationale: Select cell lines that have been previously characterized for their response to this compound or other splicing inhibitors. For example, gastric cancer (MKN1, MKN74), cervical cancer (HeLa), and glioblastoma (U-87 MG) cell lines have been used successfully in published studies.[1][5][12] Consider using cell lines with known SF3B1 mutations, as they may exhibit differential sensitivity.[13]
-
Best Practice: Always authenticate cell lines (e.g., via STR profiling) and routinely test for mycoplasma contamination before implantation.
Animal Model Selection
Immunodeficient mouse strains are required for the engraftment of human tumor cells.
-
Rationale: Strains such as BALB/c nude or NOD/SCID are commonly used.[11][14] NOD/SCID mice have a more compromised immune system and may be preferable for difficult-to-engraft cell lines or for patient-derived xenograft (PDX) models.[8][15]
-
Ethical Considerations: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol. Monitor animals closely for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a xenograft study with this compound.
Protocol 3.1: this compound Formulation for In Vivo Administration
Proper formulation is critical for drug solubility, stability, and bioavailability. A vehicle used in studies with spliceosome modulators provides a reliable starting point.[8]
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
5% Dextrose or Saline solution, sterile
-
-
Procedure:
-
Causality: The following multi-step solvent addition is designed to keep the hydrophobic compound in solution upon injection into the aqueous physiological environment.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, prepare the final formulation. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14] Another reported vehicle is 3.0% DMSO and 6.5% Tween 80 in a 5% glucose solution.[8]
-
Add the required volume of the this compound stock solution to the Tween 80. Mix thoroughly.
-
Slowly add the dextrose or saline solution to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare fresh daily and keep on ice. Administer to animals within one hour of preparation.
-
Protocol 3.2: Subcutaneous Xenograft Tumor Implantation
This protocol describes the most common method for establishing tumors.
-
Materials:
-
Log-phase cancer cells
-
Sterile PBS or serum-free media
-
Matrigel or Cultrex BME (optional, but recommended)
-
1 mL syringes with 27-gauge needles
-
-
Procedure:
-
Harvest cultured cells and perform a viable cell count (e.g., using trypan blue). Cell viability should be >95%.
-
Centrifuge cells and resuspend the pellet in sterile, cold PBS or serum-free media to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[16]
-
Causality: Co-injection with an extracellular matrix like Cultrex BME can significantly improve tumor take rate and growth by mimicking the native tumor microenvironment. If using, mix the cell suspension 1:1 with cold Matrigel or Cultrex BME just prior to injection. Keep the mixture on ice at all times to prevent premature gelling.
-
Anesthetize the mouse and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³) before randomizing animals into treatment groups. This ensures uniformity across groups at the start of the study.
-
Caption: Standard workflow for a subcutaneous xenograft study.
Protocol 3.3: Treatment Regimen and Monitoring
-
Dosing and Administration:
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record animal body weight at each measurement. A body weight loss exceeding 15-20% is a common humane endpoint.
-
Observe animals daily for any clinical signs of toxicity.
-
Protocol 3.4: Endpoint Analysis
At the end of the study, a comprehensive analysis validates the in vivo findings and confirms the mechanism of action.
-
Tumor Excision: Euthanize mice according to approved protocols. Surgically excise tumors, measure their final weight, and photograph them.
-
Tissue Processing:
-
Divide the tumor into sections.
-
Fix one section in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent histological analysis (H&E staining, immunohistochemistry).
-
Snap-freeze another section in liquid nitrogen and store at -80°C for molecular analysis (RNA/protein extraction).
-
-
Apoptosis Detection (TUNEL Assay):
-
Rationale: To confirm that tumor regression is due to apoptosis as predicted by the mechanism of action.[1][11]
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on paraffin-embedded tumor sections to visualize apoptotic cells. A significant increase in TUNEL-positive cells in the treated group compared to the vehicle group is expected.[1]
-
-
Verification of Splicing Inhibition (RT-PCR):
-
Rationale: To provide direct evidence that this compound is engaging its target in vivo.
-
Extract total RNA from frozen tumor tissue.
-
Perform reverse transcription PCR (RT-PCR) using primers that flank an intron of a known sensitive gene (e.g., RIOK3, DNAJB1).[1]
-
In treated tumors, an accumulation of the upper, unspliced band and a decrease in the lower, spliced band should be observed compared to vehicle controls.[1]
-
Data Summary & Expected Outcomes
The efficacy of this compound and its derivatives has been compelling in preclinical models. Researchers can anticipate significant tumor growth inhibition or even complete regression.
| Cancer Type | Cell Line / Model | Animal Model | Treatment & Dose | Key Outcomes | Reference |
| Gastric Cancer | Primary cultured cells | SCID Mice | This compound derivative (10 mg/kg, i.p.) | Complete tumor disappearance in all 18 mice within 2 weeks. Increased unspliced mRNA and apoptosis. | [1][11] |
| Various Cancers | PC-3, OVCAR-3, WiDr, etc. | BALB/c nu/nu Mice | This compound (2.5-10 mg/kg, i.v., daily x5) | Strong tumor growth inhibition or regression observed against multiple xenografts. | [14] |
| Glioblastoma | U-87 MG cells | Xenograft Model | This compound (intra-tumor injection) | Complete halt of tumor progression compared to controls. Decreased mitosis and vascular proliferation. | [9][12] |
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GlpBio. (2024, February 2). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. Retrieved from [Link]
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Kotake, Y., Sagane, K., Owa, T., & Tsuruo, T. (2013). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 104(7), 845–851. Retrieved from [Link]
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ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony.... Retrieved from [Link]
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Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273-1280. Retrieved from [Link]
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Kotake, Y., Sagane, K., Owa, T., & Tsuruo, T. (2013). High antitumor activity of this compound and its derivative in gastric cancer. PubMed. Retrieved from [Link]
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Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent.... Retrieved from [Link]
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ResearchGate. (n.d.). This compound inhibited SF3b1 expression. Retrieved from [Link]
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National Cancer Institute. (n.d.). Clinical Trials Using Pladienolide Derivative E7107. Retrieved from [Link]
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Protocol Online. (n.d.). Animal Techniques/Xenograft Tumor Models Protocols. Retrieved from [Link]
-
Effenberger, K. A., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 1938–1947. Retrieved from [Link]
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ResearchGate. (n.d.). Efficacy of a spliceosome inhibitor, this compound, on SCLC cell.... Retrieved from [Link]
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Foley, K. P., et al. (2011). Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity. ACS Medicinal Chemistry Letters, 2(4), 271–276. Retrieved from [Link]
-
Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo pharmacological inhibition of SF3B1 with this compound.... Retrieved from [Link]
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of this compound treatment on breast cancer cell proliferation.... Retrieved from [Link]
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Barret, J. C., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(4), 329–339. Retrieved from [Link]
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Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
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Hong, D. S., et al. (2013). Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 19(22), 6355–6363. Retrieved from [Link]
-
Fuentes-Fayos, R., et al. (2022). SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances. Theranostics, 12(4), 1716–1734. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are SF3B1 inhibitors and how do they work?. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory effect of this compound derivative on xenograft tumors from.... Retrieved from [Link]
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D'Santos, C., et al. (2023). SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia. Life Science Alliance, 6(10), e202302061. Retrieved from [Link]
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Application Notes and Protocols: Pladienolide B for Inducing Cell Cycle Arrest
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract: This document provides a comprehensive guide to utilizing pladienolide B, a potent and specific inhibitor of the spliceosome component SF3B1, for inducing cell cycle arrest in cancer cell lines. We delve into the molecular mechanism of action, provide detailed, validated protocols for experimental application, and offer insights into data interpretation and troubleshooting. Our aim is to equip researchers with the necessary knowledge to effectively employ this compound as a tool for investigating cell cycle regulation and as a potential therapeutic agent.
Introduction: The Spliceosome as a Therapeutic Target
The spliceosome, a complex molecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), is a critical regulator of gene expression.[1] Its largest subunit, Splicing Factor 3b Subunit 1 (SF3B1), is essential for the recognition of the branchpoint sequence during the early stages of splicing.[2] Dysregulation of the splicing process is increasingly recognized as a hallmark of cancer, with mutations in SF3B1 being frequently observed in various malignancies.[2][3] This has positioned the spliceosome, and SF3B1 in particular, as a promising target for anticancer therapies.[4]
This compound, a 12-membered macrolide natural product isolated from Streptomyces platensis, is a highly potent inhibitor of SF3B1.[5][6] By binding directly to the SF3B1 subunit, this compound obstructs the splicing process, leading to an accumulation of unspliced pre-mRNA.[1][4] This disruption of normal gene expression has profound downstream effects on cellular processes, most notably inducing cell cycle arrest and apoptosis in cancer cells.[1][4][7] this compound exhibits potent antitumor activity at low nanomolar concentrations across a range of cancer cell lines, including those from gastric, lung, and breast cancers.[8]
Mechanism of Action: From Splicing Inhibition to Cell Cycle Arrest
The primary mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of the SF3B1 protein. This interaction interferes with the assembly and function of the spliceosome, leading to global pre-mRNA splicing defects.
Direct Inhibition of SF3B1 and Splicing Modulation
This compound binds to a specific pocket within the SF3B1 protein, which is a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2] This binding event prevents the stable association of the U2 snRNP with the branchpoint sequence of the pre-mRNA, a critical step for splice site recognition.[4][9] The consequence is the inhibition of the catalytic steps of splicing, resulting in the cellular accumulation of intron-containing pre-mRNAs and the generation of aberrantly spliced transcripts.[4]
Caption: this compound inhibits the SF3B1 subunit, disrupting spliceosome function.
Downstream Effects on Cell Cycle Regulators
The widespread disruption of pre-mRNA splicing affects the expression of numerous genes, including those that are critical for cell cycle progression. The expression and function of key cell cycle regulators are tightly controlled, in part, through alternative splicing.[10][11] By altering the splicing patterns of these regulators, this compound can induce cell cycle arrest.
Studies have demonstrated that treatment with this compound leads to an arrest in the G0/G1 or G2/M phases of the cell cycle, depending on the cell type and experimental conditions.[7][12] For instance, in human cervical carcinoma cells, this compound treatment resulted in a noticeable increase in the proportion of cells in the G2/M phase.[4] In contrast, erythroleukemia cell lines treated with this compound exhibited cell cycle arrest in the G0/G1 phase.[12][13] This arrest is often accompanied by the induction of apoptosis.[4][14]
The molecular players involved in this process can include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. For example, aberrant splicing of Cyclin A2 (CCNA2) has been observed in cells treated with SF3B1 inhibitors.[3]
Caption: The pathway from SF3B1 inhibition by this compound to cell cycle arrest.
Experimental Protocols
The following protocols provide a framework for inducing and assessing cell cycle arrest using this compound. It is crucial to optimize these protocols for your specific cell line and experimental goals.
Materials and Reagents
-
This compound: (CAS: 445493-23-2)[15] For research use only.[5]
-
Cell Line: Cancer cell line of interest (e.g., HeLa, K562, A549).
-
Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
DMSO: (Dimethyl sulfoxide) for preparing stock solutions.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Propidium Iodide (PI) Staining Solution: For DNA content analysis.
-
RNase A: To remove RNA during PI staining.
-
Antibodies for Western Blotting:
-
Primary antibodies: Anti-SF3B1, Anti-Cyclin B1, Anti-phospho-Histone H3 (Ser10), Anti-GAPDH (loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Reagents for Western Blotting: Lysis buffer, protease inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, and chemiluminescence substrate.
Protocol 1: Cell Treatment with this compound
Rationale: This protocol establishes the initial treatment of cancer cells with this compound to induce cell cycle arrest. The concentration range is based on reported IC50 values, which are typically in the low nanomolar range.[8][16]
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.[17] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to attach and resume growth for 24 hours.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A typical concentration range to test is 0.1 nM to 10 nM.[17] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium or vehicle control medium. Incubate the cells for a desired period, typically 24 to 72 hours, depending on the cell line's doubling time and the experimental endpoint.[17]
Table 1: Recommended this compound Concentration Ranges for Initial Screening
| Cell Line Type | Reported IC50 Range (nM) | Suggested Starting Concentrations (nM) |
| Gastric Cancer | 0.6 - 4.0[8][16] | 0.5, 1, 2, 5, 10 |
| Cervical Cancer (HeLa) | ~0.1 - 2.0[17] | 0.1, 0.5, 1, 2, 5 |
| Erythroleukemia (HEL) | ~1.5[12] | 0.5, 1, 1.5, 2.5, 5 |
| Erythroleukemia (K562) | ~25[12] | 5, 10, 25, 50, 100 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Rationale: This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of G0/G1, S, and G2/M phase cells.
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and debris. Acquire data for at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
Rationale: Western blotting allows for the qualitative and semi-quantitative analysis of specific proteins involved in cell cycle regulation. This provides mechanistic insight into the observed cell cycle arrest.
-
Protein Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression levels. A decrease in SF3B1 expression may also be observed following this compound treatment.[4][18]
Expected Results and Troubleshooting
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected, as measured by assays such as MTS or trypan blue exclusion.[4][12]
-
Cell Cycle Distribution: Flow cytometry data should reveal a significant increase in the percentage of cells in either the G0/G1 or G2/M phase in this compound-treated samples compared to the vehicle control.[4][12]
-
Protein Expression: Western blot analysis may show altered levels of key cell cycle proteins. For a G2/M arrest, one might observe an accumulation of Cyclin B1.
-
Troubleshooting:
-
No effect observed: Ensure the this compound stock solution is active and used at an appropriate concentration for your cell line. Verify the treatment duration.
-
High background in Western blots: Optimize antibody concentrations and washing steps.
-
Poor resolution in flow cytometry: Ensure proper cell fixation and staining. Gate on single cells to exclude aggregates.
-
Conclusion
This compound is a powerful tool for studying the role of the spliceosome in cell cycle regulation and for exploring novel anticancer therapeutic strategies. By specifically targeting SF3B1, it induces potent cell cycle arrest and apoptosis in a variety of cancer cell models. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations. Careful optimization of experimental conditions for specific cell systems is paramount to achieving robust and reproducible results.
References
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Kotake, Y., Sagane, K., Owa, T., & Mizui, Y. (2013). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 104(12), 1656–1662. [Link]
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Guisbert, E., & Guisbert, K. S. (2020). The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent... ResearchGate. [Link]
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Shallev, L., et al. (2023). This compound impairs pre-mRNA splicing and increases the sensitivity of cancer cells to cisplatin. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Structures of this compound (a) and its derivative (b). Retrieved from [Link]
-
Kotake, Y., et al. (2013). High antitumor activity of this compound and its derivative in gastric cancer. PubMed. [Link]
-
Zhang, X., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]
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Folco, E. G., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry. [Link]
-
Zhang, X., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. [Link]
-
Zhang, X., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. [Link]
-
Jorge, M., et al. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. PubMed. [Link]
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Zhang, X., et al. (2019). This compound inhibited SF3b1 expression. ResearchGate. [Link]
-
Isomerase. (n.d.). Buy this compound | 445493-23-2. Retrieved from [Link]
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Jorge, M., et al. (2020). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Obeng, E. A., et al. (2025). SF3B1K700E rewires splicing of cell-cycle regulators. PubMed. [Link]
-
Obeng, E. A., et al. (2025). SF3B1 K700E rewires splicing of cell-cycle regulators. bioRxiv. [Link]
-
Bradley, R. K., & Kress, T. L. (2023). SF3B1: from core splicing factor to oncogenic driver. Genes & Development. [Link]
-
Effenberger, K. A., et al. (2016). Model of SF3B1 function in the spliceosome cycle. ResearchGate. [Link]
-
Pineda, J. M., et al. (2016). SF3B1 Interactions with Chromatin Are Dynamic and Regulated in a Cell Cycle-Dependent Manner. Blood. [Link]
-
Jorge, M., et al. (2020). Efficacy of a spliceosome inhibitor, this compound, on SCLC cell... ResearchGate. [Link]
-
Zhang, X., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. [Link]
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Pladienolide B Apoptosis Induction Assay: An Application Note and Comprehensive Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Spliceosome with Pladienolide B
This compound is a potent, macrocyclic lactone derived from the bacterium Streptomyces platensis. Its significance in cancer biology stems from its highly specific mechanism of action: the inhibition of the SF3B1 (splicing factor 3b subunit 1) protein.[1] SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex, a critical part of the spliceosome machinery responsible for the precise excision of introns from pre-mRNA. By targeting SF3B1, this compound effectively stalls the formation of the spliceosome, leading to an accumulation of unspliced mRNA, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[2][3] This unique mechanism makes this compound a valuable tool for studying splicing and a promising candidate for anticancer therapeutic development.[1]
This application note provides a detailed overview of the molecular pathways underlying this compound-induced apoptosis and offers comprehensive, validated protocols for its assessment in a laboratory setting.
Molecular Mechanism of this compound-Induced Apoptosis
The cytotoxic effects of this compound are a direct consequence of its spliceosome inhibitory activity. The disruption of normal pre-mRNA splicing triggers a cascade of cellular events culminating in apoptosis. The primary pathway involves the intrinsic, or mitochondrial, route of apoptosis.
Inhibition of SF3B1 by this compound leads to altered splicing of numerous genes, including those involved in cell cycle regulation and apoptosis. One key consequence is the modulation of the p53-family protein, p73. This compound treatment has been shown to increase the ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[2] This shift in balance is a critical event that initiates the downstream apoptotic cascade.
The increased TAp73 activity transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[2] This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]
Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[4] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
A multi-faceted approach is recommended to robustly characterize the pro-apoptotic effects of this compound. This typically involves an initial screen to measure caspase activity, followed by confirmatory assays to assess other hallmarks of apoptosis.
Figure 2. Experimental workflow for apoptosis induction assay.
Quantitative Data: this compound Potency in Cancer Cell Lines
This compound exhibits potent cytotoxic activity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. It is crucial to determine the IC50 for the specific cell line being investigated to inform the concentration range for apoptosis assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEL | Erythroleukemia | 1.5 | [3] |
| K562 | Erythroleukemia | 25 | [3] |
| Gastric Cancer Cell Lines (mean) | Gastric Cancer | 1.6 ± 1.2 | [6] |
| HeLa | Cervical Cancer | Low nanomolar | [2] |
| Ovarian Cancer Cell Lines (OV2008, A2780, SKOV3) | Ovarian Cancer | Potent (nanomolar range) | [7] |
| Renal Cancer Cell Line (786-O) | Renal Cancer | Potent (nanomolar range) | [7] |
Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time.[8] It is recommended to perform a dose-response curve for each cell line.
Experimental Protocols
Protocol 1: Primary Apoptosis Assay - Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases. The assay is rapid, sensitive, and suitable for high-throughput screening.[4]
A. Materials
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
White, opaque-walled 96-well plates suitable for luminescence measurements[9]
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
This compound (prepare a stock solution in DMSO)
-
Staurosporine or other known apoptosis inducer (for positive control)
-
Cell culture medium, serum, and appropriate supplements
-
Selected cancer cell line
B. Protocol
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 80 µL of medium). Culture overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted compound to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.[4]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix by inversion until the substrate is thoroughly dissolved.[10]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Analysis
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other measurements.
-
Calculate the fold-change in caspase activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold-change in caspase activity against the concentration of this compound.
D. Self-Validation and Controls
-
Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM staurosporine for 4-6 hours).
-
Blank: Cell-free medium with Caspase-Glo® 3/7 Reagent to determine background luminescence.[9]
Protocol 2: Confirmatory Assay - Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
A. Materials
-
FITC Annexin V Apoptosis Detection Kit (e.g., BD Biosciences, Cat. No. 556547 or similar)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
-
Microcentrifuge tubes
-
Phosphate-Buffered Saline (PBS)
B. Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation. It is crucial to collect the supernatant as it may contain apoptotic cells.[12]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[14]
C. Data Analysis
-
Gating: Use unstained and single-stained controls to set up compensation and define the quadrants.[12]
-
Quantification:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
D. Troubleshooting
-
High background in control: Ensure gentle cell handling to avoid mechanical membrane damage.[11]
-
No signal in treated group: Optimize drug concentration and incubation time.[12]
Protocol 3: Confirmatory Assay - Western Blot for Cleaved Caspase-3 and Cleaved PARP
This assay provides biochemical evidence of caspase activation and the cleavage of a key downstream substrate.
A. Materials
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
B. Protocol
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
C. Data Interpretation
-
An increase in the ~17/19 kDa band for cleaved caspase-3 indicates caspase-3 activation.[17]
-
The appearance of the ~89 kDa cleaved PARP fragment and a corresponding decrease in the full-length ~116 kDa PARP confirms executioner caspase activity.[5]
-
The loading control (β-actin or GAPDH) should show consistent band intensity across all lanes.
References
-
Kotake, Y., Sagane, K., Owa, T., Mimori, S., Mizui, Y., & Yoshida, H. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570–575. Available at: [Link]
-
Sato, A., Kioi, M., Akiyama, T., Tsuchiya, K., & Nishio, K. (2013). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 104(6), 757–763. Available at: [Link]
-
Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R. C., Fernando, P., & McKay, B. C. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
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Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Toxicology in Vitro, 54, 247-254. Available at: [Link]
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Jorge, J., Petronilho, S., Santos, J. I., et al. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Investigational New Drugs, 37(3), 433-443. Available at: [Link]
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Los, M., Mozoluk, M., Ferrari, D., & Stepczynska, A. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular Biology of the Cell, 13(3), 978–988. Available at: [Link]
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Kumar, B., et al. (2017). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Scientific Reports, 7, 43921. Available at: [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
-
ResearchGate. (2014). How could I analyze the results of caspase-glo 3/7 assay?. Available at: [Link]
-
ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP... Available at: [Link]
-
Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Available at: [Link]
-
Knez, D., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12242. Available at: [Link]
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ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP... Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Available at: [Link]
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Application Notes and Protocols for In Vitro Pladienolide B Treatment
Introduction: Targeting the Spliceosome with Pladienolide B
This compound is a potent, naturally derived macrolide that has garnered significant interest within the cancer research and drug development communities.[1][2] Its potent antitumor activity stems from a highly specific mechanism of action: the direct inhibition of the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome.[3][4] The spliceosome is a complex molecular machine responsible for pre-mRNA splicing, a critical step in gene expression in eukaryotes.[5] By binding to SF3B1, this compound disrupts the normal splicing process, leading to an accumulation of unspliced mRNA, the generation of non-functional transcripts, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5][6] This unique mechanism makes this compound a valuable tool for studying splicing and a promising candidate for targeted cancer therapy.[7]
This guide provides a comprehensive overview of the in vitro application of this compound, detailing its mechanism of action and providing field-proven protocols for assessing its biological effects on cancer cell lines.
Mechanism of Action: A Closer Look at Splicing Inhibition
This compound exerts its cytotoxic effects by directly targeting the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction interferes with the stable binding of the U2 snRNP to the pre-mRNA branch point sequence, a crucial step for the initiation of splicing.[8] The inhibition of SF3B1 by this compound prevents the proper recognition of intron-exon boundaries, leading to a global disruption of pre-mRNA splicing.[7] This results in the cellular accumulation of unspliced or aberrantly spliced mRNA transcripts.[4] The downstream consequences of this splicing inhibition are profound, triggering cell cycle arrest, primarily at the G1 and G2/M phases, and inducing apoptosis through various signaling pathways.[4][6]
Caption: A typical experimental workflow.
IV. Analysis of Splicing
To confirm that this compound is acting on its intended target, it is essential to assess its impact on pre-mRNA splicing.
Semi-quantitative RT-PCR for Unspliced Transcripts
This method allows for the detection of an accumulation of unspliced mRNA for specific genes.
Protocol:
-
RNA Extraction: Treat cells with this compound for a short duration (e.g., 4-6 hours). [7]Isolate total RNA using a suitable method like TRIzol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
PCR: Perform PCR using primers that flank an intron of a gene of interest. One primer should be in the exon upstream of the intron, and the other in the exon downstream. This allows for the amplification of both spliced (shorter product) and unspliced (longer product, including the intron) transcripts.
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel. An increase in the intensity of the band corresponding to the unspliced transcript in this compound-treated samples indicates splicing inhibition.
Conclusion
This compound is a powerful tool for investigating the role of splicing in cancer biology and for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for studying the in vitro effects of this potent SF3B1 inhibitor. By carefully selecting appropriate assays and concentration ranges, researchers can effectively characterize the cellular responses to this compound treatment and further elucidate its therapeutic potential.
References
- Jorge, J., Petronilho, S., Alves, R., Coucelo, M., Gonçalves, A. C., Costa, J. M. N., & Sarmento-Ribeiro, A. B. (2020). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines.
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GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. Retrieved from [Link]
- Fan, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273–1280.
- Effenberger, K. A., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 1938–1947.
- Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110–118.
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ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony.... Retrieved from [Link]
- Kashyap, M. K., et al. (2021). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. PLOS ONE, 16(8), e0255613.
- Lührmann, R., & Stark, H. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss, Georg-August-Universität Göttingen.
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Fan, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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ResearchGate. (n.d.). The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent.... Retrieved from [Link]
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ResearchGate. (n.d.). This compound inhibited SF3b1 expression. (A) The effect of.... Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity induced by FD-895 and this compound in different.... Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Impact of PB analogs on in vitro splicing. A, denaturing gel analysis.... Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Retrieved from [Link]
- Oliver, J., et al. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research, 40(1), 373.
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ResearchGate. (n.d.). Proliferation and viability dose-response curves of this compound.... Retrieved from [Link]
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ResearchGate. (n.d.). In vitro experiments inhibiting splicing process using Pladienolide-B.... Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory effect of this compound derivative on xenograft tumors from.... Retrieved from [Link]
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Calbiochem. (n.d.). This compound, Streptomyces sp. - CAS 445493-23-2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. Retrieved from [Link]
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Semantic Scholar. (2021). FD-895 and this compound Modulate RNA Splicing Associated With Wnt Signaling Pathway. Retrieved from [Link]
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National Institutes of Health. (2023). Broad variation in response of individual introns to splicing inhibitors in a humanized yeast strain. Retrieved from [Link]
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PubMed. (n.d.). High antitumor activity of this compound and its derivative in gastric cancer. Retrieved from [Link]
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Pladienolide B in Pancreatic Cancer Research: An Application Guide for Targeting the Spliceosome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by late diagnosis, aggressive metastasis, and profound resistance to conventional therapies.[1] The 5-year survival rate is dismally low, underscoring the urgent need for novel therapeutic strategies rooted in the fundamental biology of the disease.[2] A burgeoning area of cancer research focuses on the dysregulation of RNA splicing, now recognized as a core hallmark of cancer.[1][3] In PDAC, the machinery that processes pre-messenger RNA (pre-mRNA) is frequently altered, creating aberrant proteins that drive tumor growth and survival.[4][5]
This guide focuses on Pladienolide B, a potent and specific inhibitor of the spliceosome, and its application in pancreatic cancer research. At the heart of its mechanism is the targeting of Splicing Factor 3B Subunit 1 (SF3B1), a critical component of the spliceosome that is often overexpressed in PDAC and linked to poor prognosis.[1][5] this compound offers a powerful chemical tool to probe the vulnerabilities of pancreatic cancer cells that are dependent on this altered splicing machinery. Here, we provide a comprehensive overview of its mechanism, key preclinical findings, and detailed protocols for its application in the laboratory, designed to empower researchers to effectively leverage this compound in the quest for new pancreatic cancer therapies.
Section 1: The Scientific Rationale - Targeting SF3B1 in Pancreatic Cancer
The Spliceosome: A Master Regulator of the Proteome
The spliceosome is a large and dynamic molecular machine responsible for excising non-coding introns from pre-mRNA and ligating the coding exons. This process, known as splicing, is fundamental for generating mature mRNA transcripts ready for protein translation. Alternative splicing allows for a single gene to produce multiple protein variants, or isoforms, dramatically expanding the functional capacity of the genome. This intricate regulation is essential for normal cellular processes, but in cancer, it is often hijacked.
Splicing Dysregulation: A Driver of Pancreatic Malignancy
In PDAC, widespread deregulation of alternative splicing is a common feature.[4][5] This can result from mutations in splicing factor genes or the altered expression of the splicing factors themselves.[6][7][8] These splicing errors can lead to the production of oncogenic protein isoforms that promote cell proliferation, inhibit apoptosis (programmed cell death), and enhance migratory and invasive capabilities. For instance, studies have revealed more than 400 significant differential splicing events in PDAC cells compared to normal pancreatic ductal cells, highlighting the extensive role of splicing deregulation in this disease.[4]
SF3B1: A Key Therapeutic Target in PDAC
SF3B1 is a core protein of the U2 small nuclear ribonucleoprotein (snRNP) particle, which is essential for the early stages of spliceosome assembly.[9] It is one of the most frequently mutated splicing factors across various cancers.[5] In pancreatic cancer, SF3B1 is not only recurrently mutated but is also often overexpressed.[1][6] High levels of SF3B1 have been associated with more advanced tumor grade and lymph node involvement, marking it as a protein of significant clinical and biological interest.[1][2] This overexpression creates a state of dependency, rendering PDAC cells particularly vulnerable to inhibitors that target SF3B1 function.
Section 2: this compound - Mechanism of Action
Molecular Interaction with the SF3B1 Complex
This compound is a natural macrocyclic lactone that acts as a highly specific molecular glue, binding to the SF3B1 subunit within the U2 snRNP.[9][10] Structural studies have shown that it occupies a catalytic pocket of SF3B1, competitively interfering with the binding of the pre-mRNA substrate in a dose-dependent manner.[4][5] This action effectively stalls the spliceosome at an early stage of assembly, leading to a global disruption of pre-mRNA splicing.
Downstream Consequences: A Cascade of Aberrant Splicing
By inhibiting SF3B1, this compound induces widespread intron retention and exon skipping, leading to the generation of non-functional or toxic mRNA transcripts. This has profound consequences on cellular function, primarily by altering the balance of protein isoforms that govern cell life and death. In pancreatic cancer, this manifests in several key ways:
-
Induction of Apoptosis: this compound forces a shift in the splicing of key apoptosis regulators. It promotes the production of the pro-apoptotic short isoform of MCL-1 (MCL-1S) and BCL-X (BCL-XS) while decreasing their anti-apoptotic counterparts.[1][4]
-
Inhibition of Migration: The compound causes mis-splicing of the proto-oncogene RON, which plays a critical role in cancer cell motility. This leads to intron retention and a reduction in the functional RON protein, thereby suppressing cell migration.[4][5]
-
Signaling Pathway Disruption: Treatment with this compound leads to a reduction in phosphorylated AKT (pAKT), a key pro-survival signal, and an increase in phosphorylated JNK (pJNK), a kinase often involved in stress-induced apoptosis.[1]
Section 3: Preclinical Applications & Key Findings in Pancreatic Cancer
Potent In Vitro Efficacy
Multiple studies have demonstrated that primary PDAC cultures and established cell lines are highly sensitive to this compound.[4][5] The compound exhibits potent anti-cancer effects, inhibiting cell growth with IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range.[4][5] This high sensitivity underscores the dependence of these cancer cells on a functioning spliceosome.
Data Summary: this compound Activity in Cancer Cell Lines
| Cell Line Type | Assay | Effective Concentration / IC50 | Key Outcomes | Reference |
| PDAC Primary Cultures | Cell Viability | Low nanomolar IC50 | Induction of apoptosis, reduced migration | [4] |
| MIAPaCa-2 (PDAC) | Proliferation, Migration | ~10 nM | Reduced proliferation and migration rates | [2] |
| MIAPaCa-2 (PDAC) | Sphere/Colony Formation | ~10 nM | Reduced self-renewal and colony formation | [2] |
| HeLa (Cervical Cancer) | Proliferation | Low nanomolar | G2/M phase arrest, apoptosis | [10] |
| Breast Cancer Cell Lines | Proliferation | 1-10 nM range | Decreased migration and mammosphere size | [11] |
Note: Specific IC50 values can vary based on the assay duration and specific cell line passage number. The data presented provides a general effective range.
Dual Action: Targeting Cancer Cells and Cancer Stem Cells (CSCs)
A significant challenge in treating pancreatic cancer is the presence of a small subpopulation of cancer stem cells (CSCs), which are resistant to conventional chemotherapy and can drive tumor recurrence. Importantly, research has shown that this compound not only kills the bulk of cancer cells but also effectively impairs CSCs.[1][2] It reduces their stemness capacity and, critically, increases their sensitivity to standard chemotherapy agents, suggesting a powerful potential for combination therapies.[1][2]
In Vivo Validation
The anti-tumor effects of this compound have been validated in preclinical animal models. In both zebrafish and mouse xenograft models using PDAC cells, treatment with this compound significantly reduced tumor growth.[1][2] These in vivo studies provide crucial proof-of-concept that the potent in vitro effects of targeting SF3B1 can be translated into a clinically relevant anti-tumor response.[1]
Section 4: Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always adhere to laboratory safety protocols.
General Handling and Preparation of this compound
-
Source: Procure this compound from a reputable chemical supplier.
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: Cell Viability and IC50 Determination
-
Causality: This assay quantifies the dose-dependent cytotoxic effect of this compound, allowing for the determination of the IC50 value, which is crucial for designing subsequent mechanistic experiments.
-
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., MIAPaCa-2, PANC-1, or primary cultures) in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.01 nM to 1 µM). Replace the medium in each well with the drug dilutions. Include wells with medium containing DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours). The duration should be sufficient to observe a significant effect on proliferation.
-
Viability Assessment: Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance at the specified wavelength using a microplate reader.
-
Analysis: Normalize the absorbance readings to the vehicle control wells (representing 100% viability). Plot the normalized viability (%) against the log-transformed drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
-
Causality: This protocol provides a quantitative measure of apoptosis induction by distinguishing between live, early apoptotic, late apoptotic, and necrotic cells, thereby validating a key mechanism of this compound's action.
-
Methodology:
-
Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat with this compound at a relevant concentration (e.g., 1x and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, detach them with trypsin, and combine them with the cells from the medium.
-
Staining: Centrifuge the cell suspension, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately on a flow cytometer. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Protocol 3: Assessment of Alternative Splicing by RT-PCR
-
Causality: This assay directly confirms that this compound engages its target (SF3B1) and alters the splicing of specific downstream genes. Observing a shift in splice variants (e.g., for MCL-1 or RON) is direct evidence of the drug's mechanism of action.
-
Methodology:
-
Treatment and RNA Extraction: Treat cells in a 6-well plate with this compound (e.g., at IC50 concentration) for a shorter duration, typically 6-24 hours, to capture changes in mRNA before widespread cell death occurs. Extract total RNA using a standard method like TRIzol or a column-based kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Design primers that flank the alternatively spliced region of the target gene (e.g., MCL-1, RON). This allows for the amplification of multiple splice isoforms, which will appear as different-sized bands on a gel.
-
Design Rationale: For MCL-1, primers should amplify both the long (anti-apoptotic) and short (pro-apoptotic) forms. For RON, primers can be designed to detect intron retention.
-
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel. The relative intensity of the bands corresponding to the different splice variants will indicate the effect of this compound.
-
Validation (Optional): The identity of the bands can be confirmed by Sanger sequencing.
-
Section 5: Experimental Workflow and Troubleshooting
Integrated Experimental Workflow
A logical progression of experiments is key to efficiently characterizing the effects of this compound. The workflow should begin with broad phenotypic screening and progressively move towards more detailed mechanistic studies.
Technical Insights & Troubleshooting
-
Confirm Target Engagement: The most direct way to ensure this compound is working as expected is to perform the RT-PCR assay (Protocol 3). An observable shift in the splicing of known SF3B1-dependent transcripts is a robust validation of on-target activity.
-
Time-Course Experiments: The cellular effects of splicing inhibition are not instantaneous. Apoptosis may take 24-72 hours to become apparent, whereas changes in mRNA splicing can often be detected much earlier (6-12 hours). Design time-course experiments to capture both early mechanistic events and later phenotypic outcomes.
-
DMSO Control is Critical: Given the potency of this compound, even minute variations in the concentration of the DMSO vehicle could be confounding. Ensure your vehicle control contains the exact same final concentration of DMSO as your highest drug dose.
-
Cell Line Specificity: While many PDAC lines are sensitive, the degree of sensitivity can vary. If a cell line appears resistant, it may be informative to assess its SF3B1 expression level or mutation status. Cells with lower SF3B1 dependency may be less sensitive.
Section 6: Conclusion and Future Directions
This compound and other SF3B1 modulators represent a promising therapeutic strategy for pancreatic cancer, a disease with a desperate need for innovation.[12] By targeting the fundamental process of RNA splicing, these compounds exploit a key vulnerability created by the overexpression of SF3B1 in tumor cells.[1][2] The ability of this compound to induce apoptosis, halt migration, and target therapy-resistant cancer stem cells provides a strong rationale for its continued investigation.[1]
Future research should focus on identifying predictive biomarkers to determine which patients are most likely to respond to SF3B1 inhibition. Furthermore, exploring rational combination therapies—for instance, pairing this compound with standard-of-care chemotherapies or other targeted agents—could unlock synergistic effects and overcome intrinsic or acquired resistance, paving the way for novel clinical trials in this challenging disease.
References
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Sciarrillo R, Terrana F, Comandatore A, et al. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. Int J Biol Sci. 2024;20(8):3173-3184. [Link]
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Sciarrillo R, Terrana F, Comandatore A, et al. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. PMC. 2024. [Link]
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Bona D, Belli S, Gaggianesi M, et al. Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. J Exp Clin Cancer Res. 2021;40(1):333. [Link]
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Stoss A, Schlamp A, Eissler K, et al. Mutant SF3B1 promotes malignancy in PDAC. eLife. 2023. [Link]
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Zhang Y, Wang Y, Li X, et al. Targeting splicing factors for cancer therapy. RSC Chem Biol. 2022;3(4):370-385. [Link]
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Stoss A, Schlamp A, Eissler K, et al. Mutant SF3B1 promotes malignancy in PDAC. PMC. 2023. [Link]
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Seiler M, Yoshimi A, Darman R, et al. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities. Cancer Discov. 2018;8(6):696-713. [Link]
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Tesson M, Morton JP. The preclinical gap in pancreatic cancer and radiotherapy. Dis Model Mech. 2024;17(7):dmm050703. [Link]
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University of Rochester. Drug discovery paves way for pancreatic cancer clinical trial. Futurity.org. 2023. [Link]
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Urbanski LM, Leclair N, Anczuków O. Therapeutic Targeting of RNA Splicing in Cancer. Int J Mol Sci. 2020;21(21):8149. [Link]
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Stöß A, Schlamp A, Eissler K, et al. Mutant SF3B1 promotes PDAC malignancy through TGF-β resistance. bioRxiv. 2022. [Link]
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Fong JY, Phat S, Chen S, et al. Splicing Factor-Mutant Leukemias Are Sensitive to PRMT Inhibitors. Cancer Discov. 2019;9(10):1330-1331. [Link]
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Lee HJ, Loehrer PJ, O'Neil BH, et al. A Preclinical and Phase Ib Study of Palbociclib plus Nab-Paclitaxel in Patients with Metastatic Adenocarcinoma of the Pancreas. Cancer Res Commun. 2022;2(11):1377-1386. [Link]
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ResearchGate. Pharmacological inhibition of splicing with this compound decreases... [Link]
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Iida M, Iwadate M, Komatsu H, et al. High antitumor activity of this compound and its derivative in gastric cancer. Cancer Sci. 2015;106(12):1737-1743. [Link]
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Application Notes and Protocols for the Study of Pladienolide B in Hepatocellular Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hepatocellular Carcinoma (HCC) remains a primary form of liver cancer with a high mortality rate, underscoring the urgent need for novel therapeutic strategies. A growing body of evidence highlights the dysregulation of pre-mRNA splicing as a critical hallmark of cancer, presenting a new axis for therapeutic intervention.[1][2] The spliceosome, the cellular machinery responsible for splicing, relies on several core components, among which is the Splicing Factor 3B Subunit 1 (SF3B1). In HCC, SF3B1 is frequently overexpressed, and its elevated levels are associated with tumor aggressiveness and decreased overall survival.[3][4]
Pladienolide B, a natural product derived from Streptomyces platensis, is a potent and specific inhibitor of the SF3B1 protein.[5] By binding to SF3B1, this compound stalls the spliceosome's function, leading to widespread intron retention and the generation of aberrant mRNA transcripts.[6][2] This disruption of the splicing process selectively triggers cell cycle arrest and apoptosis in cancer cells, which are often more dependent on a hyperactive splicing machinery than their normal counterparts.
This guide provides an in-depth overview of the mechanism of this compound in HCC and details a series of robust protocols for its investigation. The methodologies described herein are designed to enable researchers to accurately assess the compound's efficacy from initial in vitro screening to in vivo validation.
Mechanism of Action: Targeting the Spliceosome in HCC
The anti-tumor activity of this compound in hepatocellular carcinoma is rooted in its precise inhibition of the SF3B1 protein, a cornerstone of the U2 small nuclear ribonucleoprotein (snRNP) particle in the spliceosome. SF3B1's overexpression in HCC is not merely a correlative finding; it actively contributes to the malignant phenotype by promoting the generation of oncogenic splice variants, such as KLF6-SV1 and BCL-XL, which drive proliferation and inhibit apoptosis.[1][3][4]
Pharmacological blockade of SF3B1 by this compound initiates a cascade of cellular events:
-
Splicing Disruption: this compound directly interferes with the catalytic activity of the spliceosome, leading to the failure of proper intron excision.[6]
-
Modulation of Oncogenic Isoforms: The inhibition of SF3B1 alters the splicing patterns of key cancer-related genes, reducing the expression of oncogenic variants like KLF6-SV1 and modulating cancer-associated genes such as CDK4 and CD24.[3][4]
-
Signaling Pathway Inhibition: Downstream of splicing modulation, this compound markedly affects the activation of critical signaling pathways involved in cell growth and survival, including the PDK1, GSK3b, ERK, and JNK pathways.[3]
-
Induction of Cell Cycle Arrest & Apoptosis: The accumulation of improperly spliced transcripts and the disruption of pro-survival signals trigger robust cellular stress responses, leading to cell cycle arrest and the initiation of mitochondria-dependent apoptosis.[7][8][9] This is often characterized by an increased Bax/Bcl-2 ratio and subsequent caspase-3 activation.[7][10]
The following diagram illustrates the molecular mechanism of this compound in HCC cells.
Caption: Molecular mechanism of this compound in Hepatocellular Carcinoma (HCC).
Quantitative Data Summary: In Vitro Efficacy
This compound demonstrates potent cytotoxic and anti-proliferative effects across various HCC cell lines, while showing significantly less impact on non-malignant cells. This selectivity is a key attribute for a promising therapeutic candidate.
| Cell Line | Cell Type | Observed Effect of this compound | Reference |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and colony formation. | [3] |
| Hep3B | Hepatocellular Carcinoma | Inhibition of proliferation, migration, tumorsphere and colony formation. | [3] |
| SNU-387 | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and colony formation. | [3] |
| THLE-2 | Normal-like Hepatocyte | Negligible effects on proliferation. | [3][4] |
Note: While specific IC50 values for HCC cell lines are not consistently reported across studies, the effective concentration range is typically in the low nanomolar range, consistent with findings in other cancer types like HeLa and HEL cells.[8][9]
Experimental Workflow & Protocols
A systematic approach is essential for evaluating the therapeutic potential of this compound. The following workflow outlines a logical progression from broad screening to detailed mechanistic studies and in vivo validation.
Caption: Logical workflow for investigating this compound in HCC research.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HCC cell lines.
Rationale: This initial screen quantifies the dose-dependent effect of the compound on cell viability and proliferation, providing a critical metric for its potency. The use of a normal-like cell line (e.g., THLE-2) is crucial for assessing cancer-specific cytotoxicity.
Materials:
-
HCC cell lines (e.g., Hep3B, HepG2) and a control cell line (e.g., THLE-2).[11]
-
Complete culture medium (e.g., DMEM with 10% FBS).[12]
-
This compound (MedChemExpress or similar); prepare a 10 mM stock in DMSO.
-
96-well clear-bottom, black-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS Assay.[13]
-
Multimode plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested final concentration range is 0.1 nM to 100 nM. Include a DMSO vehicle control (at the highest concentration of DMSO used, typically <0.1%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the results as percent viability versus log[concentration] and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V & PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Rationale: This assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. It provides definitive evidence that the observed decrease in cell viability is due to programmed cell death.
Materials:
-
6-well plates.
-
This compound.
-
FITC Annexin V Apoptosis Detection Kit (e.g., BD Biosciences).
-
Propidium Iodide (PI).
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow to adhere overnight. Treat cells with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation: Viable cells (Annexin V-, PI-), Early apoptotic (Annexin V+, PI-), Late apoptotic/necrotic (Annexin V+, PI+).
-
Protocol 3: Western Blot Analysis of Splicing and Apoptotic Markers
Objective: To investigate the molecular changes induced by this compound.
Rationale: Western blotting validates the mechanism of action at the protein level. Observing a decrease in SF3B1 expression (as it can be downregulated upon inhibition) and an increase in apoptosis markers like cleaved PARP or cleaved Caspase-3 confirms the expected cellular response.[7][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SF3B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Treat cells in 6-well plates with this compound as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control.
Protocol 4: In Vivo HCC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Rationale: An in vivo model is the gold standard for assessing a compound's therapeutic potential, providing insights into its efficacy, pharmacodynamics, and potential toxicity in a complex biological system.[3] Studies have shown that both intravenous and intratumoral injections can be effective.[4][15][16]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
HCC cell line suitable for xenografts (e.g., Hep3B).
-
Matrigel (optional, to improve tumor take rate).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 90% corn oil or a formulation with SBE-β-CD).[15][17]
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation: Harvest Hep3B cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily for health and tumor growth. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 per group).
-
Treatment Group: Administer this compound. A previously reported effective dose is 2.5-10 mg/kg via intravenous injection, daily for 5 days.[15] Alternatively, intratumoral injection has also been shown to be effective.[4][16]
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Endpoint Analysis: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³), or if signs of significant toxicity appear.
-
Data Collection: At the end of the study, euthanize the mice, and excise the tumors. Record the final tumor weight and volume. Tissues can be processed for immunohistochemistry (e.g., Ki67 for proliferation) or western blot analysis.[14]
-
Statistical Analysis: Compare the tumor growth curves, final tumor volumes, and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Perspectives
This compound represents a highly promising therapeutic agent for hepatocellular carcinoma by targeting the fundamental process of RNA splicing, a key vulnerability in many cancers.[2][3] Its potent and selective activity against HCC cells in vitro and its demonstrated efficacy in reducing tumor growth in vivo establish a strong foundation for further investigation.[3][4] The protocols outlined in this guide provide a comprehensive framework for researchers to explore its anti-cancer properties and delineate its mechanism of action.
Future studies should focus on identifying predictive biomarkers of response to SF3B1 inhibition, exploring potential mechanisms of resistance, and evaluating the synergistic potential of this compound in combination with other established HCC therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors.[18][19] Such research will be pivotal in advancing this novel therapeutic strategy toward clinical application for patients with HCC.
References
- The small-molecule SF3B1 inhibitor this compound selectively kills... ResearchGate.
- Splicing factor SF3B1 is overexpressed and implicated in the aggressiveness and survival of hepatocellular carcinoma. PubMed.
- Dysregulation of splicing factor 3B SUBUNIT 1 (SF3B1) is associated with the pathological transformation of the liver: Pharmacological inhibition with pladienolide-B as novel therapeutic tool in liver disease. Endocrine Abstracts.
- Splicing factor SF3B1 is overexpressed and implicated in the aggressiveness and survival of hepatocellular carcinoma. ScienceDirect.
- Impact of Alternative Splicing Variants on Liver Cancer Biology. MDPI.
- The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent... ResearchGate.
- Alternative splicing: hallmark and therapeutic opportunity in metabolic liver disease. Oxford Academic.
- This compound. MedchemExpress.com.
- This compound significantly inhibited HeLa cell viability and colony... ResearchGate.
- Full article: Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online.
- Fig. 6 In vivo pharmacological inhibition of SF3B1 with this compound... ResearchGate.
- Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. NIH.
- Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed.
- Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity. PubMed Central.
- Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate.
- Mechanisms of Action of Drugs Effective in Hepatocellular Carcinoma. PMC - NIH.
- Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. PubMed.
- Cell Lysate Preparation & Immunoblotting Protocols. protocols.io.
- CANCER CELL CULTURE BASICS HANDBOOK. Thermo Fisher Scientific.
- Hepatocellular Carcinoma (HCC) Medication. Medscape Reference.
- Ex-vivo mouse precision cut tumour slices for modelling hepatocellular carcinoma; A 3Rs solution for at-scale drug screening. bioRxiv.
- Pathogenesis and Current Treatment Strategies of Hepatocellular Carcinoma. PMC.
- Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Splicing factor SF3B1 is overexpressed and implicated in the aggressiveness and survival of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. helvia.uco.es [helvia.uco.es]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Action of Drugs Effective in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols: Investigating Pladienolide B in Cervical Cancer Cell Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pladienolide B in the context of cervical cancer cell research. This document delves into the molecular mechanisms of this compound and offers detailed protocols for key in vitro assays to characterize its anti-cancer effects.
Introduction: The Therapeutic Potential of Targeting RNA Splicing in Cervical Cancer
Cervical cancer remains a significant global health challenge, ranking as one of the most common cancers and a leading cause of cancer-related mortality in women worldwide[1]. The development of novel therapeutic strategies hinges on a deeper understanding of the molecular intricacies of the disease. A growing body of evidence highlights the critical role of aberrant pre-mRNA splicing in the initiation and progression of various cancers, making the spliceosome an attractive target for anti-cancer drug development[1].
This compound, a natural product derived from Streptomyces platensis, has emerged as a potent anti-tumor agent[2]. It functions as a specific inhibitor of the SF3B1 (splicing factor 3b subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome[3][4]. By binding to SF3B1, this compound disrupts the splicing machinery, leading to an accumulation of unspliced pre-mRNA and subsequent downstream cellular consequences[1]. In cervical cancer cells, this disruption has been shown to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis, underscoring the potential of this compound as a therapeutic agent[1][5].
Mechanism of Action: this compound-Mediated Inhibition of SF3B1 in Cervical Cancer Cells
This compound exerts its anti-tumor activity by directly targeting the SF3B1 subunit of the spliceosome[3]. This interaction interferes with the proper recognition of the branchpoint sequence during the early stages of splicing, leading to splicing dysfunction[1][6]. In cervical cancer cells, particularly the HeLa cell line, treatment with this compound results in a dose- and time-dependent decrease in the expression of SF3B1 protein[1][7].
The inhibition of SF3B1 by this compound triggers a cascade of events that culminate in cell death. A key downstream effect is the modulation of the p73 tumor suppressor protein. This compound treatment leads to an increased ratio of the pro-apoptotic isoform TAp73 to the anti-apoptotic isoform ΔNp73[1][8]. This shift in the TAp73/ΔNp73 balance is a critical determinant in the induction of apoptosis.
Furthermore, the altered splicing landscape affects the expression of key regulators of apoptosis. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio[5][9]. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to the cleavage and activation of caspase-3 and the execution of apoptosis[1][7].
Concurrently, this compound induces cell cycle arrest in cervical cancer cells. Studies have demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle following treatment with this compound, which contributes to its anti-proliferative effects[1][5].
Signaling Pathway of this compound-Induced Apoptosis
Caption: Experimental workflow for this compound studies.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cervical cancer cells (e.g., HeLa)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 nM to 100 nM.[5][10] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.[11][12]
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution.
Materials:
-
Cervical cancer cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 2.0 nM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cervical cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[15][16]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.[17]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
Table 1: Effect of this compound on HeLa Cell Viability (IC50 Values)
| Treatment Duration | IC50 (nM) | Reference |
| 72 hours | 1.5 (HEL cells) | [18] |
| Not Specified | 25 (K562 cells) | [18] |
Note: The provided references primarily focus on the mechanistic aspects in HeLa cells and provide dose-response curves rather than explicit IC50 values. The values above are from a study on erythroleukemia cell lines for illustrative purposes.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| This compound (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 (Control) | ~60% | ~25% | ~15% | [1](Estimated from graphs) |
| 0.1 | ~55% | ~20% | ~25% | [1](Estimated from graphs) |
| 0.5 | ~45% | ~15% | ~40% | [1](Estimated from graphs) |
| 2.0 | ~30% | ~10% | ~60% | [1](Estimated from graphs) |
Table 3: Effect of this compound on Apoptosis in HeLa Cells (24-hour treatment)
| This compound (nM) | % Apoptotic Cells (Early + Late) | Reference |
| 0 (Control) | <5% | [1](Estimated from graphs) |
| 0.1 | ~10% | [1](Estimated from graphs) |
| 0.5 | ~20% | [1](Estimated from graphs) |
| 2.0 | ~35% | [1](Estimated from graphs) |
Concluding Remarks
This compound represents a promising class of anti-cancer agents that target the fundamental process of RNA splicing. The protocols and information provided in these application notes offer a robust starting point for researchers investigating the therapeutic potential of this compound in cervical cancer. By elucidating the molecular mechanisms and cellular consequences of splicing inhibition, these studies will contribute to the development of novel and effective cancer therapies.
References
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. Available at: [Link]
-
Full article: Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. Available at: [Link]
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. Available at: [Link]
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. Available at: [Link]
-
The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent... ResearchGate. Available at: [Link]
-
This compound significantly inhibited HeLa cell viability and colony... ResearchGate. Available at: [Link]
-
This compound inhibited SF3b1 expression. (A) The effect of... ResearchGate. Available at: [Link]
-
This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. GlpBio. Available at: [Link]
-
Inhibition of SF3b1 by this compound up-regulates Bax/Bcl-2 ratio, and... ResearchGate. Available at: [Link]
-
SF3B1. Cancer Genetics Web. Available at: [Link]
-
Inhibition of SF3B1 improves the immune microenvironment through pyroptosis and synergizes with αPDL1 in ovarian cancer. PMC - NIH. Available at: [Link]
-
High antitumor activity of this compound and its derivative in gastric cancer. PMC - NIH. Available at: [Link]
-
SF3B1: From core splicing factor to oncogenic driver. ResearchGate. Available at: [Link]
-
In vitro experiments inhibiting splicing process using Pladienolide-B... ResearchGate. Available at: [Link]
-
Mutations in the RNA splicing factor SF3B1 promote tumorigenesis through MYC stabilization. Cancer Discovery - AACR Journals. Available at: [Link]
-
SF3B1: from core splicing factor to oncogenic driver. PMC - NIH. Available at: [Link]
-
Mutations in the RNA Splicing Factor SF3B1 Promote Tumorigenesis through MYC Stabilization. Cancer Discovery - AACR Journals. Available at: [Link]
-
Proliferation and viability dose-response curves of this compound... ResearchGate. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
-
Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Springer. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Multiparameter Cell Cycle Analysis Protocol. Creative Diagnostics. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SF3B1 | Cancer Genetics Web [cancerindex.org]
- 5. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SF3B1: from core splicing factor to oncogenic driver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. protocols.io [protocols.io]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
pladienolide B solubility and stability issues
Welcome to the technical support guide for Pladienolide B, a potent and selective inhibitor of the spliceosome. This compound is a powerful tool for studying mRNA splicing and a promising anti-tumor agent that targets the SF3b subunit of the spliceosome.[1][2][3] However, its complex macrolide structure presents significant challenges related to solubility and stability.
This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols. Our goal is to help you navigate these challenges, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
For creating high-concentration stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5][6] Several suppliers report solubility in DMSO at concentrations ranging from 1 mg/mL to as high as 100 mg/mL.[4][7] Ethanol and methanol can also be used, though they may not achieve the same high concentrations as DMSO.[8] this compound has poor solubility in water.[8] Always use a fresh bottle of anhydrous DMSO, as absorbed water can significantly impact solubility and stability.[7]
Q2: How should I store this compound powder and my stock solutions?
-
Solid Powder: Store the lyophilized powder at -20°C in a dry, dark place.[1][5][9] When stored correctly, the solid is stable for up to three years.[7]
-
Stock Solutions: For long-term storage (up to 6 months), aliquot your stock solution into single-use volumes and store at -80°C.[1][7] For short-term storage (up to 1 month), -20°C is acceptable.[6][7] Avoid repeated freeze-thaw cycles.
Q3: My this compound solution looks cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has crashed out of solution. This can happen if the solubility limit is exceeded or if the solvent contains too much water. Gently warm the solution and/or sonicate to aid dissolution.[7] If the precipitate does not dissolve, you may need to prepare a fresh, more dilute solution using fresh, anhydrous DMSO.
Q4: Can I use this compound directly in my aqueous cell culture medium?
Directly diluting a concentrated DMSO stock of this compound into aqueous media can cause it to precipitate. It is crucial to perform a serial dilution, ensuring the final concentration of DMSO in the culture medium is low (typically <0.5%) and non-toxic to your cells.
Troubleshooting Guide 1: Achieving Complete Dissolution
Achieving a clear, homogenous solution is the first critical step for any experiment. The complex structure of this compound makes it prone to aggregation if not handled correctly.
Problem: The this compound powder is not dissolving completely in DMSO, or a precipitate forms after initial dissolution.
Causality: This issue often stems from using non-anhydrous DMSO or attempting to prepare a solution that exceeds the compound's solubility limit for that specific batch. Hygroscopic DMSO absorbs atmospheric moisture, which reduces its solvating power for hydrophobic molecules like this compound.
Protocol for Preparing a Concentrated Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. Use a syringe to withdraw the required volume to minimize the solvent's exposure to air.
-
Reconstitution: Add the DMSO directly to the vial of this compound. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 536.7 g/mol ), you would add 186.3 µL of DMSO.
-
Aiding Dissolution: Vortex the solution vigorously. If particulates remain, you can use the following techniques:
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this can accelerate degradation.
-
-
Visual Confirmation: A successfully prepared stock solution should be clear and free of any visible precipitates.
-
Storage: Immediately aliquot the stock solution into single-use, low-binding tubes and store at -80°C.
Troubleshooting Guide 2: Ensuring Solution Stability
This compound is a macrolide containing ester and epoxide functional groups, making it susceptible to hydrolysis and degradation, especially in solution.
Problem: Loss of compound activity over time, leading to inconsistent experimental results.
Causality: Degradation of this compound is primarily driven by temperature, pH, and exposure to water. The macrolide ring can be hydrolyzed under acidic or basic conditions. Repeated freeze-thaw cycles can introduce moisture and promote degradation.
Workflow for Stability Assessment
For critical, long-term experiments, validating the stability of your specific solution is recommended.
Caption: Workflow for assessing this compound stability.
Key Stability Considerations:
-
pH: Avoid preparing working solutions in highly acidic or basic aqueous buffers, as these conditions can catalyze the hydrolysis of the lactone and acetate esters.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store this compound in aqueous buffers for extended periods.
-
Light: While not explicitly documented as light-sensitive, it is good practice to store solutions in amber vials or protected from light, as is standard for many complex organic molecules.[5]
Technical Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration Reported | Source(s) | Notes |
| DMSO | 1 mg/mL to 100 mg/mL | [4][6][7] | Use fresh, anhydrous DMSO. Sonication may be needed.[7] |
| Ethanol | Soluble | [8] | Concentration limit not specified. |
| Methanol | Soluble | [8] | Concentration limit not specified. |
| Water | Poor solubility | [8] | Not recommended for stock solutions. |
Table 2: Storage Recommendations
| Format | Temperature | Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [1][7][9] |
| In Solvent | -80°C | Up to 6 months | [1][7] |
| -20°C | Up to 1 month | [6][7] |
Protocols for Experimental Use
Protocol 1: Preparation for In Vitro Cell-Based Assays
-
Prepare a 10 mM primary stock solution of this compound in anhydrous DMSO as described in Troubleshooting Guide 1.
-
Create an intermediate dilution of the stock solution in cell culture medium (e.g., to 100 µM). Vortex gently immediately after adding the DMSO stock to the medium to ensure rapid dispersal.
-
Perform a final serial dilution from the intermediate solution into your cell plates to achieve the desired final concentrations (e.g., 0.1-10 nM).[4][7]
-
Critical Control: Always include a "vehicle control" in your experiment, which contains the highest final concentration of DMSO used in the treatment groups, to account for any solvent effects.
Protocol 2: Formulation for In Vivo Studies
This compound's poor aqueous solubility requires a co-solvent formulation for in vivo administration. The following is a common formulation strategy.
Caption: Decision workflow for this compound preparation.
Example Formulation (for intravenous injection): [1][7] This protocol creates a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve the required mass of this compound in 100% DMSO to create a clear, concentrated stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock to the PEG300 while vortexing.
-
Add Tween-80 to the mixture and vortex until the solution is clear.
-
Add saline as the final component and vortex thoroughly. The final solution should be clear.
-
This formulation should be prepared fresh before each use and should not be stored.
References
- Bioaustralis Fine Chemicals. (n.d.). This compound.
- R&D Systems. (n.d.). This compound.
- TargetMol. (n.d.). This compound.
- Santa Cruz Biotechnology. (2019). This compound Safety Data Sheet.
- Tocris Bioscience. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound.
- MedKoo Biosciences. (n.d.). This compound.
- Cayman Chemical. (2024). This compound - Safety Data Sheet.
-
Bonnal, S., Vigevani, L., & Valcárcel, J. (2012). The spliceosome as a target for cancer therapy. EMBO Molecular Medicine, 4(8), 675-687. Available at: [Link]
- Calbiochem. (n.d.). This compound, Streptomyces sp..
-
Lagisetti, C., et al. (2021). The pre-mRNA splicing modulator this compound inhibits Cryptococcus neoformans germination and growth. mBio, 12(5), e02135-21. Available at: [Link]
-
Krische, M. J., et al. (2014). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Angewandte Chemie International Edition, 53(24), 6209-6213. Available at: [Link]
- GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential.
-
Cretu, C., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 2099-2109. Available at: [Link]
Sources
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Pladienolide B Concentration Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing Pladienolide B concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent splicing modulator. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and specific inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[1][2] It directly targets the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the U2 snRNP.[3][4] By binding to SF3B1, this compound interferes with the splicing process, leading to the accumulation of unspliced pre-mRNA, the generation of non-functional mRNA transcripts, and ultimately, cell cycle arrest and apoptosis in sensitive cell lines.[1][2][5][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on extensive preclinical studies, a typical starting concentration range for this compound is in the low nanomolar (nM) range. For most cancer cell lines, cytotoxic and anti-proliferative effects are observed between 0.1 nM and 100 nM .[7][8][9] However, the optimal concentration is highly cell-type dependent.[5][10]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve it in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[9] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide: Optimizing this compound Concentration
This section provides solutions to specific issues you may encounter during your experiments.
Q4: I am not observing any significant effect of this compound on my cells, even at higher concentrations. What could be the reason?
A4: There are several potential reasons for a lack of response to this compound:
-
Cell-Type Specific Resistance: Not all cell lines are equally sensitive to this compound.[5][10] For instance, some non-cancerous cell lines like HEK293T have shown resistance to its cytotoxic effects at concentrations that are lethal to cancer cells.[10][11] The underlying reason could be a lower dependency on specific splicing events for survival or differences in drug uptake and metabolism.
-
Incorrect Drug Concentration or Degradation: Double-check your calculations for serial dilutions. Ensure that your stock solution has been stored properly to prevent degradation.
-
Sub-optimal Treatment Duration: The effects of this compound are time-dependent.[2][7] An incubation time that is too short may not be sufficient to induce a measurable biological response. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Mutation in the Target Protein: Although rare, resistance can arise from mutations in the SF3B1 gene, which can alter the binding site of this compound.[12]
Q5: I am seeing widespread, non-specific cytotoxicity even at very low concentrations of this compound. How can I determine an optimal therapeutic window?
A5: Observing high toxicity at low concentrations suggests your cell line is highly sensitive. To define a therapeutic window, it is crucial to perform a detailed dose-response analysis.
-
Perform a Broad-Range Dose-Response Curve: Test a wide range of this compound concentrations, starting from the picomolar (pM) range and extending to the high nanomolar (nM) range. This will help you identify the IC50 value (the concentration that inhibits 50% of the biological response).
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) for a given set of concentrations. This will reveal the kinetics of the cellular response.
-
Correlate Cytotoxicity with Splicing Modulation: To ensure the observed cytotoxicity is due to the intended mechanism of action, you can perform a splicing modulation assay (see Protocol 2) at concentrations around the IC50. This will help confirm that the cell death is correlated with the inhibition of splicing.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to optimize and validate the effects of this compound.
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (or similar viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common starting range is from 0.01 nM to 1000 nM. Include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Viability Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Validating Splicing Modulation using RT-PCR
This protocol allows you to confirm that this compound is inhibiting splicing in your cells by detecting the accumulation of unspliced pre-mRNA.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers designed to flank an intron of a target gene (e.g., DNAJB1 or RIOK3 are known to be affected[8])
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Cell Treatment: Treat your cells with this compound at concentrations around the determined IC50 and a vehicle control for a specific duration (e.g., 4-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank an intron of your target gene. This will allow you to amplify both the spliced (shorter product) and unspliced (longer product containing the intron) transcripts.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Data Analysis:
-
In the vehicle-treated sample, you should primarily see a band corresponding to the spliced mRNA.
-
In the this compound-treated samples, you should observe a dose-dependent increase in the intensity of the band corresponding to the unspliced pre-mRNA.
-
Data Presentation & Visualization
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~1-2 | [7] |
| Gastric Cancer Cell Lines (mean) | Gastric Cancer | 1.6 ± 1.2 | [8] |
| HEL | Erythroleukemia | 1.5 | [13] |
| K562 | Erythroleukemia | 25 | [13] |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Diagrams
Below are diagrams to visualize the key concepts discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. (2019). Artif Cells Nanomed Biotechnol, 47(1), 1273-1280. [Link]
-
This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. (2024). GlpBio. [Link]
-
This compound significantly inhibited HeLa cell viability and colony... - ResearchGate. [Link]
-
Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-117. [Link]
-
Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273-1280. [Link]
-
This compound (PB) inhibits SF3B1 without inducing cytotoxicity in... - ResearchGate. [Link]
-
Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. PubMed. [Link]
-
The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent... - ResearchGate. [Link]
-
Effenberger, K. A., et al. (2014). Coherence between cellular responses and in vitro splicing inhibition for the anti-tumor drug this compound and its analogs. Journal of Biological Chemistry, 289(4), 1938-1947. [Link]
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - ResearchGate. [Link]
-
This compound - Wikipedia. [Link]
-
In vitro experiments inhibiting splicing process using Pladienolide-B... - ResearchGate. [Link]
-
Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - Aging-US. [Link]
-
Buy this compound | 445493-23-2 - Isomerase. [Link]
-
Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC - PubMed Central. [Link]
-
The pre-mRNA Splicing Modulator this compound Inhibits Cryptococcus neoformans Germination and Growth | bioRxiv. [Link]
-
Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. [Link]
-
Structures of this compound (a) and its derivative (b). To increase... - ResearchGate. [Link]
-
Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish | Request PDF - ResearchGate. [Link]
-
Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. (2019). Annals of Hematology, 98(8), 1849-1857. [Link]
-
Exploring RNA biology in pseudomyxoma peritonei uncovers splicing dysregulation as a novel, targetable molecular vulnerability - PubMed Central. [Link]
-
Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed. [Link]
-
Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology. (2020). International Journal of Molecular Sciences, 21(24), 9606. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. isomerase.com [isomerase.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pladienolide B Technical Support Center: A Guide to Investigating On- and Off-Target Effects
Welcome to the technical support center for pladienolide B, a potent modulator of the spliceosome. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful chemical probe in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results. This compound is a highly specific inhibitor of the SF3B1 subunit of the spliceosome, but like any small molecule, understanding its full cellular impact is critical for accurate data interpretation.[1][2][3]
This resource is structured to address common questions and challenges that arise when working with this compound, with a focus on distinguishing on-target splicing modulation from potential off-target effects.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have about this compound's mechanism and specificity.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural product that acts as a potent inhibitor of the pre-mRNA splicing machinery.[4] It directly binds to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] Specifically, studies using chemical probes have demonstrated a direct interaction with the SF3B3 subunit (also known as SAP130).[1][3] This binding event interferes with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, leading to the inhibition of splicing catalysis.[4] The result is an accumulation of unspliced or aberrantly spliced mRNA transcripts.
Q2: How specific is this compound for its target, SF3B1?
A2: this compound is considered a highly specific inhibitor of the SF3B complex. This specificity has been validated through several lines of evidence. For instance, cell lines that develop resistance to this compound often harbor mutations in the SF3B1 gene, which can impair the binding of the compound. Furthermore, structure-activity relationship studies with this compound analogs show a strong correlation between their ability to inhibit splicing in vitro and their cellular effects, suggesting that the observed phenotypes are primarily driven by on-target activity.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly specific for the SF3B complex, like any small molecule, it can have broader cellular consequences that may be misinterpreted as direct off-target effects. It is crucial to distinguish between direct binding to an unintended protein and the downstream cellular response to splicing inhibition. To date, comprehensive chemical proteomics studies to definitively identify all direct binding partners of this compound are not widely available. However, some studies have reported effects on specific signaling pathways that may represent either downstream consequences of splicing modulation or potential off-target interactions:
-
Wnt Signaling Pathway: Treatment with this compound has been shown to downregulate components of the Wnt signaling pathway, including a decrease in the phosphorylation of LRP6.[5] This could be an indirect effect of altered splicing of Wnt pathway components or a more direct interaction.
-
ATF3 Stress Response: this compound treatment can induce the expression of Activating Transcription Factor 3 (ATF3), a key regulator of cellular stress responses. This is likely a consequence of the cellular stress caused by widespread splicing inhibition.[2][6]
-
DNA Damage Response (DDR): Inhibition of splicing by this compound can lead to the downregulation of DNA repair genes, sensitizing cells to DNA damaging agents. This is thought to be an indirect effect of altered splicing of DDR-related transcripts.[7]
It is important to experimentally validate any suspected off-target effects in your system.
Troubleshooting Guide: Experimental Observations and Potential Causes
This section is designed to help you navigate common experimental hurdles and unexpected results.
Problem 1: Inconsistent or No Splicing Inhibition Observed
You've treated your cells with this compound, but your RT-PCR or RNA-seq data does not show the expected changes in splicing (e.g., intron retention, exon skipping).
Caption: Troubleshooting workflow for absent splicing inhibition.
-
Potential Cause 1: Compound Integrity. this compound is a complex natural product. Ensure that your stock solution is properly prepared, stored, and has not degraded.
-
Recommended Action: Whenever possible, use a fresh dilution of the compound. Validate the activity of a new batch of this compound on a sensitive, well-characterized cell line (e.g., HeLa) and a known responsive splicing event before proceeding with your experimental model.
-
-
Potential Cause 2: Cell Line-Specific Insensitivity. Not all cell lines are equally sensitive to this compound. This can be due to differences in drug efflux, metabolism, or the baseline activity of the splicing machinery.
-
Recommended Action: Determine the IC50 for cell viability in your chosen cell line. A lack of cytotoxic effect at nanomolar concentrations may indicate intrinsic resistance. If possible, test a range of concentrations in your splicing assay.
-
-
Potential Cause 3: Assay Limitations. Your chosen method for detecting splicing changes may not be sensitive enough, or the specific splicing event you are monitoring may not be affected by this compound.
-
Recommended Action:
-
For RT-PCR: Design primers that specifically amplify the spliced and unspliced products. Include positive and negative controls.
-
For RNA-seq: Ensure adequate sequencing depth to detect changes in low-abundance transcripts. Use a robust bioinformatic pipeline specifically designed for differential splicing analysis.
-
-
Problem 2: Unexpected Phenotype Observed
You observe a cellular phenotype that is not immediately attributable to a general inhibition of splicing, such as the modulation of a specific signaling pathway.
Caption: Logical workflow for dissecting unexpected cellular phenotypes.
-
Potential Cause 1: Downstream Consequence of Splicing Modulation. The observed phenotype may be an indirect result of the altered splicing of one or more key regulatory proteins.
-
Recommended Action: Perform a global analysis of splicing changes using RNA-seq. Analyze the affected genes for enrichment in specific pathways that could explain the observed phenotype. For example, if you observe changes in cell cycle progression, look for aberrant splicing of cyclins, CDKs, or cell cycle checkpoint proteins.
-
-
Potential Cause 2: A True Off-Target Effect. this compound may be directly interacting with another protein in your cellular system.
-
Recommended Action: This is more challenging to definitively prove. A first step is to use an orthogonal tool compound that also inhibits SF3B1 but has a different chemical structure (e.g., spliceostatin A). If the phenotype is not recapitulated, it may suggest an off-target effect specific to the this compound scaffold. Advanced techniques like chemical proteomics would be required for definitive identification of a novel target.
-
-
Potential Cause 3: Cellular Stress Response. As mentioned, this compound can induce a cellular stress response, leading to the activation of pathways like the one mediated by ATF3.[2][6]
-
Recommended Action: Use Western blotting to check for markers of cellular stress, such as the upregulation of ATF3 or other stress-inducible proteins.
-
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of this compound.
Protocol 1: Validation of On-Target Splicing Inhibition by RT-PCR
This protocol allows for the rapid assessment of this compound's effect on a known sensitive splicing event.
Materials:
-
This compound
-
Cell line of interest
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers flanking a known this compound-sensitive alternative splicing event (e.g., in the MDM2 or CCND1 gene)
-
Agarose gel electrophoresis equipment
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations (e.g., 0.5 nM to 50 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. The primers should be designed to generate products of different sizes for the spliced and unspliced (or alternatively spliced) isoforms.
-
Gel Electrophoresis: Resolve the PCR products on an agarose gel.
-
Analysis: Quantify the band intensities for the different isoforms. An effective this compound treatment should result in a dose-dependent shift in the ratio of the spliced isoforms.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
This compound
-
Cell line of interest
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler with a gradient function
-
Centrifugation equipment
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for SF3B1
Procedure:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in PBS with protease inhibitors (e.g., by freeze-thaw cycles).
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of SF3B1 by Western blotting.
-
Analysis: In the vehicle-treated samples, the amount of soluble SF3B1 will decrease as the temperature increases. In the this compound-treated samples, the thermal denaturation curve of SF3B1 should shift to the right (i.e., SF3B1 will remain soluble at higher temperatures), indicating stabilization upon drug binding.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~1.5 | [8] |
| MKN45 | Gastric Cancer | 1.6 | [9] |
| A549 | Lung Cancer | Varies | [10] |
| K562 | Erythroleukemia | ~25 | [11] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
References
- Kotake, Y., Sagane, K., Owa, T., Mimori-Kiyosue, Y., Shimizu, H., Uesugi, M., & Mizui, Y. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide.
- Folco, E. G., Coil, K. E., & Reed, R. (2011). The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region. Genes & development, 25(5), 440–444.
- Cretu, C., Agrawal, A. A., Cook, A., Will, C. L., Lührmann, R., & Stark, H. (2018). Structural basis of spliceosome inhibition by antitumor macrolides. Molecular cell, 70(1), 75-85.e7.
- Teng, T., & Thomas, G. (2015). Splicing inhibitors: a new class of cancer drugs. Journal of medicinal chemistry, 58(16), 6333–6343.
- Kaida, D., Motoyoshi, H., Tashiro, E., Nojima, T., Hagiwara, M., Ishigami, K., ... & Yoshida, M. (2007). Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA.
- Anufrieva, K. S., Lukina, M. M., Ivanova, O. M., Kazakova, A. N., & Shender, V. O. (2023). Unlocking DNA Damage Sensitivity of Cancer Cells: The Potential of Splicing Inhibitors. bioRxiv.
- Effenberger, K. A., Urabe, V. K., & Jurica, M. S. (2014). Coherence between cellular responses and in vitro splicing inhibition for the anti-tumor drug this compound and its analogs. Journal of Biological Chemistry, 289(4), 1938-1947.
- Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R., Fernando, P., & McKay, B. C. (2020).
- Ganesan, S., Alex, A. A., Cheemarla, N. R., Gumber, S., Chen, Z., & Kumar, A. (2021). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Oncotarget, 12(12), 1141.
- Bonnal, S., Vigevani, L., & Valcárcel, J. (2012). The spliceosome as a target for therapy. Nature reviews Drug discovery, 11(11), 847-859.
- Zhang, Q., Wei, Y., Chen, Y., Liu, D., & Li, F. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial cells, nanomedicine, and biotechnology, 47(1), 1273-1280.
- Aouida, M., Eid, A., & Mahfouz, M. M. (2016). CRISPR/Cas9-mediated target validation of the splicing inhibitor this compound. Biochimica et Biophysica Acta (BBA)-General Subjects, 1860(11), 2445-2451.
- Sato, S., Noguchi, M., Ikeda, R., & Kitagawa, M. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer science, 105(8), 1110-1118.
- Lasko, L. M., Jakob, C. G., Edris, W. A., Guthrie, M. R., Trier, A. M., & Trible, R. P. (2017). Discovery of a selective covalent BCL6 inhibitor that targets a novel binding site. Cancer research, 77(21), 5889-5901.
- Lagisetti, C., Pal, K., & Jena, N. R. (2020). A comprehensive review on chemical proteomics for drug target identification. Expert opinion on drug discovery, 15(1), 57-73.
- Sato, S., Noguchi, M., Ikeda, R., & Kitagawa, M. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer science, 105(8), 1110-1118.
- Jorge, C. C., Jorge, T. D. C., & de Souza, J. C. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines.
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- 3. researchgate.net [researchgate.net]
- 4. Decoding spliceosome inhibition: Isobaric tag-based proteomic profiling of this compound treated human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Pladienolide B
Welcome to the technical support center for the total synthesis of Pladienolide B. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent spliceosome modulator. Here, we address common challenges encountered during key synthetic steps in a question-and-answer format, providing not only solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Macrocyclization – Forging the 12-Membered Core
The formation of the 12-membered macrolactone is a critical and often challenging step in the synthesis of this compound. Two primary strategies dominate the literature: Yamaguchi macrolactonization and Ring-Closing Metathesis (RCM).
Troubleshooting Yamaguchi Macrolactonization
The Yamaguchi esterification provides a powerful method for macrolactonization under mild conditions, generally proceeding with minimal epimerization.[1][2] However, the complexity of the this compound seco-acid can lead to several issues.
Question: My Yamaguchi macrolactonization is giving a low yield of the desired macrolactone, and I'm observing significant amounts of oligomers. What is happening and how can I fix it?
Answer: Low yields and oligomerization in Yamaguchi macrolactonization of complex seco-acids are often due to intermolecular reactions competing with the desired intramolecular cyclization. This can be exacerbated by unfavorable substrate conformations.
-
Causality: The seco-acid of this compound possesses multiple hydrogen bond donors and acceptors. In non-polar solvents like toluene, intermolecular hydrogen bonding can lead to the formation of aggregates, which then react to form dimers and higher-order oligomers.[3]
-
Troubleshooting Protocol:
-
Solvent Choice: Switch to a more polar, aprotic solvent such as N,N-dimethylformamide (DMF) to disrupt intermolecular hydrogen bonding.[3]
-
High Dilution: Ensure the reaction is performed under high dilution conditions (typically 0.001–0.005 M). This kinetically favors the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: Utilize a syringe pump for the slow addition of the seco-acid to the reaction mixture containing the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP. This maintains a low concentration of the activated species, further suppressing oligomerization.
-
Question: I'm concerned about epimerization at the α-chiral center during my Yamaguchi macrolactonization. How can I minimize this?
Answer: While the Yamaguchi protocol is known for being mild and causing little epimerization at sensitive stereocenters, the risk is never zero, especially with extended reaction times or elevated temperatures.[2]
-
Causality: Epimerization can occur if the activated acylpyridinium intermediate has a prolonged lifetime, allowing for deprotonation-reprotonation at the α-position.
-
Preventative Measures:
-
Temperature Control: Perform the reaction at room temperature or below. Avoid heating unless absolutely necessary to overcome a high activation barrier.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic reaction conditions.
-
Modified Conditions: Consider using the Yonemitsu modification, where the mixed anhydride is not pre-formed and DMAP is present from the beginning, which can sometimes lead to milder conditions.[4]
-
Troubleshooting Ring-Closing Metathesis (RCM)
RCM, typically employing Grubbs-type catalysts, is another cornerstone for constructing the this compound macrocycle. Catalyst stability and unwanted side reactions are common hurdles.
Question: My RCM reaction is sluggish and gives a poor yield of the macrocycle. What are the likely causes?
Answer: A sluggish or failed RCM reaction can often be traced back to catalyst deactivation or issues with the substrate itself.
-
Causality: Ruthenium-based metathesis catalysts are sensitive to impurities and can be deactivated by coordinating functional groups within the substrate.[5] Furthermore, the reaction is reversible, and the removal of the ethylene byproduct is crucial to drive the equilibrium towards the product.
-
Troubleshooting Workflow:
Caption: RCM Troubleshooting Workflow.
Question: I am observing significant amounts of isomerized byproducts in my RCM reaction. How can I suppress this?
Answer: Double bond isomerization is a known side reaction in RCM, often leading to a complex mixture of products and reduced yield of the desired macrocycle.
-
Causality: This side reaction is typically caused by the formation of ruthenium hydride species from the degradation of the primary metathesis catalyst.[6][7] These hydrides can re-add to the olefin products, leading to isomerization.
-
Suppression Strategies:
-
Additives: The addition of a stoichiometric amount of an additive can quench the ruthenium hydride species. Common and effective additives include:
-
1,4-Benzoquinone
-
Copper(I) iodide (CuI)
-
Phenol[7]
-
-
Temperature: Catalyst degradation is often more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can minimize the formation of these hydride species.[7]
-
Section 2: Fragment Coupling – Assembling the Carbon Skeleton
Connecting the macrocyclic core and the side chain is another critical phase, with Stille and Suzuki couplings being frequently employed.
Troubleshooting Stille Coupling
The Stille reaction is a powerful tool due to its tolerance of a wide range of functional groups. However, issues with reaction rate, side reactions, and byproduct removal are common.
Question: My Stille coupling is very slow or stalls completely. What can I do to improve the reaction rate?
Answer: Sluggish Stille couplings in complex settings are often due to a slow transmetalation step or issues with the palladium catalyst.
-
Causality: The transfer of the organic group from the organostannane to the palladium center (transmetalation) is often the rate-limiting step. Steric hindrance on either coupling partner can exacerbate this.
-
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Additives | Add CuI (1-2 eq.) or LiCl (2-3 eq.). | CuI can accelerate transmetalation through a copper-palladium transmetalation pathway.[8] LiCl breaks up tin aggregates and forms a more reactive organostannane. |
| Ligand | Switch to a more electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. | These ligands promote the reductive elimination step and can stabilize the active Pd(0) species. |
| Solvent | Use a polar aprotic solvent like DMF or NMP. | These solvents can help to accelerate the transmetalation step. |
Question: How do I effectively remove the toxic organotin byproducts after my Stille coupling?
Answer: The removal of organotin impurities is crucial, especially for compounds intended for biological evaluation. Simple aqueous workups are often insufficient.
-
Causality: Organotin byproducts (e.g., tributyltin halides) can be relatively nonpolar and chromatograph with the desired product.
-
Removal Protocol:
-
After the reaction is complete, dilute the mixture with a suitable organic solvent.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Proceed with a standard aqueous workup and chromatography.
-
Troubleshooting Suzuki Coupling
The Suzuki coupling is a widely used alternative to the Stille reaction, avoiding the use of highly toxic tin reagents. However, the stability of the boronic acid/ester can be a significant issue.
Question: I am getting low yields in my Suzuki coupling, and I suspect my boronic acid is decomposing.
Answer: Boronic acids, particularly heteroaromatic or electron-deficient ones, are susceptible to decomposition under the reaction conditions.
-
Causality: The primary decomposition pathway is protodeboronation, where the C-B bond is cleaved by a proton source. This is often accelerated by high temperatures and harsh basic conditions.[9][10]
-
Mitigation Strategies:
Caption: Strategies to mitigate boronic acid decomposition.
-
Use More Stable Derivatives: Converting the boronic acid to a more robust form like a pinacol boronic ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate can prevent decomposition.[9]
-
Milder Base: Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or Cs₂CO₃.
-
Solvent System: While some Suzuki reactions benefit from a small amount of water, for highly sensitive substrates, employing strictly anhydrous conditions may be necessary.[9]
-
Section 3: Stereocontrol – Mastering the Chiral Centers
The synthesis of this compound requires the precise installation of ten stereocenters. Asymmetric epoxidation and allylation reactions are key to achieving this.
Troubleshooting Shi Asymmetric Epoxidation
The Shi epoxidation, using a fructose-derived ketone catalyst, is crucial for installing the C18-C19 trans-epoxide. The reaction is known to be sensitive to conditions.
Question: My Shi epoxidation is giving low conversion and/or low enantioselectivity. What are the critical parameters to control?
Answer: The Shi epoxidation is highly dependent on pH, temperature, and reagent purity. Deviation in any of these can lead to poor results.
-
Causality: The catalytic cycle involves the formation of a reactive dioxirane intermediate from the ketone catalyst and Oxone. This process is in competition with catalyst decomposition via a Baeyer-Villiger reaction and Oxone decomposition, both of which are pH and temperature-dependent.[11]
-
Critical Parameters and Optimization:
| Parameter | Optimal Range/Condition | Rationale |
| pH | 10.5 | Balances the rate of dioxirane formation against catalyst and Oxone decomposition. At lower pH, the Baeyer-Villiger side reaction is favored.[11] |
| Temperature | 0 °C | Lower temperatures suppress the decomposition of the dioxirane intermediate and the Oxone oxidant.[11] |
| Oxidant Addition | Slow addition via syringe pump | Maintains a low concentration of the oxidant, minimizing bimolecular decomposition pathways. |
| Catalyst Purity | Use freshly prepared or purified catalyst | Impurities can interfere with the catalytic cycle. Ensure the catalyst is fully characterized. |
| Solvent | Acetonitrile/Water mixtures | The specific ratio may need to be optimized for substrate solubility and reaction rate. |
Troubleshooting Krische Asymmetric Allylation
The Krische allylation offers an efficient way to form C-C bonds and set stereocenters, such as C10-C11 and C20-C21, directly from alcohols. Achieving high diastereoselectivity with complex substrates can be challenging.
Question: I am observing poor diastereoselectivity in my Krische allylation step. How can I improve this?
Answer: Diastereoselectivity in the Krische allylation is governed by the matched/mismatched interactions between the chiral catalyst and the chiral substrate.
-
Causality: The reaction proceeds through a transfer hydrogenation mechanism where the iridium catalyst coordinates to both the in-situ generated aldehyde and the allyl source. The facial selectivity of the nucleophilic attack is determined by the steric and electronic properties of the catalyst's chiral ligand and the substrate.
-
Strategies for Improving Diastereoselectivity:
-
Catalyst Control: If you observe a mixture of diastereomers, it indicates that substrate control and catalyst control are competing.
-
Ligand Screening: The choice of chiral ligand on the iridium catalyst is paramount. If one enantiomer of a ligand gives poor selectivity (a mismatched case), the other enantiomer will likely provide enhanced selectivity (the matched case). Screen a small library of chiral diene or phosphine ligands to find the optimal match for your substrate.
-
Precatalyst: Ensure the active catalyst is properly formed. The use of a well-defined, isolated precatalyst can sometimes give more reproducible results than in-situ generation.[12]
-
-
Substrate Modification:
-
Protecting Groups: The size of protecting groups adjacent to the reacting center can influence the trajectory of the incoming nucleophile. Experiment with different protecting groups (e.g., TBS vs. TES vs. PMB) to enhance the desired facial bias.
-
-
References
-
Kumari, S., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 964470. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]
-
Procter, D. J., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Parenty, A., et al. (2004). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 104(12), 6147-6178. [Link]
-
Reddit. (2019). Shi Epoxidation Issues - Any help would be appreciated. [Link]
-
Krische, M. J., et al. (2010). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. Accounts of Chemical Research, 43(4), 509-521. [Link]
-
van der Meel, R., et al. (2023). Biodegradable Grubbs-Loaded Artificial Organelles for Endosomal Ring-Closing Metathesis. Journal of the American Chemical Society, 145(34), 18883-18892. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
Chemistry Stack Exchange. (2019). Shi Epoxidation Issues - Any help would be appreciated. [Link]
-
Wikipedia. (n.d.). Krische allylation. [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
Fogg, D. E., et al. (2012). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology, 2(7), 1368-1374. [Link]
-
Markó, I. E., et al. (2018). Julia–Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry, 83(15), 8016-8027. [Link]
-
Migita, T. (2025). A Historical Note of the Stille Reaction. Journal of Synthetic Organic Chemistry, Japan, 83(8), 866-873. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
Brimble, M. A., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1405-1412. [Link]
-
Procter, D. J., et al. (2025). On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. Angewandte Chemie International Edition, 64(32), e20250806. [Link]
-
Våbenø, J., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 80(21), 10648-10654. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. [Link]
-
Krische, M. J., et al. (2008). Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. Journal of the American Chemical Society, 130(42), 13885-13887. [Link]
-
Wikipedia. (n.d.). Shi epoxidation. [Link]
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- 4. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the In Vivo Efficacy of Pladienolide B
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the potent spliceosome inhibitor, pladienolide B. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during in vivo studies. Our goal is to help you maximize the therapeutic potential of this promising anti-cancer agent.
Introduction: The Promise and Challenge of this compound
This compound, a natural macrolide produced by Streptomyces platensis, has garnered significant interest for its potent anti-tumor activity.[1][2] It functions by directly targeting and inhibiting the SF3b (splicing factor 3b) complex, a core component of the spliceosome.[3][4] This inhibition leads to aberrant pre-mRNA splicing, inducing cell cycle arrest at both G1 and G2/M phases, and ultimately triggering apoptosis in cancer cells.[5][6] Despite its low nanomolar efficacy in vitro against a wide range of cancer cell lines, translating this potency into successful in vivo outcomes presents several well-documented challenges.[2][6][7]
This guide addresses these challenges through a series of frequently asked questions, providing not just solutions, but the scientific rationale behind them.
Section 1: Foundational Knowledge & Mechanism of Action
Before troubleshooting in vivo experiments, a firm grasp of the compound's mechanism is essential.
Q1: How exactly does this compound inhibit the spliceosome and what are the downstream consequences?
Answer: this compound is not a general transcription inhibitor. Its action is highly specific. It binds to a subunit of the SF3b complex, which is critical for the recognition of the branch point sequence during the formation of the spliceosome's catalytic center.[3] By interfering with this process, this compound prevents the correct removal of introns and ligation of exons for a subset of genes.[1]
The downstream result is the accumulation of unspliced or incorrectly spliced mRNA transcripts.[2] This dysregulation is particularly detrimental to cancer cells, which often have a high demand for specific protein products to maintain their rapid proliferation and survival.[8] Inhibition of SF3b by this compound has been shown to induce apoptosis and down-regulate key survival proteins.[5][8]
Figure 1: Mechanism of Action for this compound.
Section 2: Overcoming Formulation and Delivery Hurdles
A common failure point for potent compounds in vivo is poor pharmacokinetics, often stemming from suboptimal formulation.
Q2: My this compound analog shows excellent in vitro potency but poor efficacy in my xenograft model. I suspect a formulation issue due to its lipophilic nature. What are my options?
Answer: This is a classic and critical challenge. This compound is a lipophilic macrolide, leading to poor aqueous solubility.[9] This directly impacts its bioavailability and ability to reach the tumor at therapeutic concentrations when administered systemically. Simply dissolving it in DMSO and diluting it in saline is often insufficient for in vivo studies and can lead to precipitation and toxicity.
Here is a breakdown of formulation strategies, from simplest to most advanced:
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Co-solvents | Increases drug solubility by reducing the polarity of the aqueous vehicle. Common examples include Tween 80, PEG 300/400, and Cremophor EL.[10] | Simple to prepare; widely used in preclinical studies. | Potential for vehicle-induced toxicity (e.g., hypersensitivity with Cremophor).[10] May not be suitable for high doses. |
| Cyclodextrins | Encapsulates the hydrophobic drug within a hydrophilic shell, forming an inclusion complex that improves water solubility.[11][12] | Well-established; can significantly improve solubility and stability. | Stoichiometry of drug-cyclodextrin binding is crucial; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (e.g., SMEDDS) | Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils and surfactants that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.[9][13] | Enhances solubility and can improve lymphatic transport, potentially bypassing first-pass metabolism. | Requires careful selection of oils, surfactants, and co-solvents to ensure stability and avoid drug precipitation. |
| Nanoparticle Systems | Encapsulates the drug in carriers like liposomes or polymeric nanoparticles.[9][14] This protects the drug from degradation, improves its pharmacokinetic profile, and can enable passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. | Prolongs circulation time, reduces off-target toxicity, and can increase tumor accumulation. | More complex to manufacture and characterize; potential for immunogenicity; requires sterile processing. |
Troubleshooting Workflow for Formulation:
Figure 2: Decision workflow for improving this compound formulation.
A published formulation for a this compound analog involved 3.0% DMSO and 6.5% Tween 80 in a 5% glucose solution, which can serve as a valuable starting point.[15]
Section 3: Designing Robust In Vivo Efficacy Studies
Effective study design is paramount to generating reliable and translatable data.
Q3: I have a stable formulation. How do I determine the optimal dose and schedule for my efficacy study in a xenograft model?
Answer: Do not proceed directly to a full-scale efficacy study. A preliminary Maximum Tolerated Dose (MTD) study is essential to identify a safe and effective dose range.[16][17] Rushing this step can lead to inconclusive results due to excessive toxicity or lack of efficacy.
Step-by-Step Protocol: MTD Determination
-
Animal Model Selection: Use the same strain of immunocompromised mice (e.g., NOD/SCID) that will be used for your efficacy study.[18][19] Use healthy, non-tumor-bearing animals for the initial MTD assessment.
-
Group Allocation: Start with small groups of mice (n=3-5 per group).[20][21]
-
Dose Escalation Design: Employ a dose-escalation scheme, such as the traditional 3+3 design.[20] Start with a low dose and escalate in subsequent cohorts until dose-limiting toxicities (DLTs) are observed.
-
Formulation & Dosing: Prepare your compound in the validated vehicle. Administer the drug via the intended clinical route (e.g., intravenous (IV) or intraperitoneal (IP)).[15] Dose for a defined period that mimics your planned efficacy study schedule (e.g., daily for 5 days, or twice weekly for 2 weeks).
-
Monitoring for Toxicity: Monitor animals daily for clinical signs of toxicity. Key parameters include:
-
Defining the MTD: The MTD is defined as the highest dose that does not cause unacceptable side effects, such as >20% body weight loss or other severe clinical signs.[16][17] This dose (or a slightly lower one) will be your high dose for the efficacy study.
Once the MTD is established, you can design the efficacy study. A typical design includes:
-
Vehicle Control Group: To assess baseline tumor growth.
-
Efficacy Groups: At least two dose levels (e.g., MTD and a lower dose) to assess dose-response.
-
Positive Control Group (Optional but Recommended): A standard-of-care agent for the specific cancer model to validate the model's responsiveness.[19]
Tumor volumes should be measured bi-weekly, and body weights monitored to ensure the drug is tolerated in tumor-bearing animals.[21]
Q4: The in vivo anti-tumor activity of my this compound analog is modest. How can I potentiate its effect?
Answer: If monotherapy efficacy is limited even with an optimized formulation and dose, exploring combination strategies is a logical next step. The mechanism of this compound suggests several rational combinations.
-
Combination with Standard Chemotherapy: this compound has been shown to increase the sensitivity of cancer cells to cisplatin.[22] The rationale is that by disrupting the splicing of key DNA damage response or survival proteins, this compound can lower the threshold for chemotherapy-induced cell death.
-
Targeting Synthetic Lethalities: Cancer cells with high levels of MYC oncogene expression have demonstrated hypersensitivity to spliceosome inhibition.[22] This suggests a synthetic lethal interaction. Combining this compound with agents that target other pathways stressed by MYC could be synergistic.
-
Combination with Other Targeted Agents: Consider combining with inhibitors of pathways that are activated as a resistance mechanism to spliceosome modulation. For example, if cells adapt by upregulating anti-apoptotic proteins like Bcl-2, combining with a Bcl-2 inhibitor (e.g., Venetoclax) could be effective.
When designing combination studies, it is crucial to first establish the MTD of each agent alone and then to evaluate the MTD of the combination, as toxicities can be additive or synergistic.
Section 4: Advanced Strategies & Future Directions
Q5: Beyond formulation, are there ways to chemically modify the this compound molecule itself to improve its in vivo properties?
Answer: Yes, this is a major focus of medicinal chemistry efforts in this field. The goal is to create synthetic analogs with improved "drug-like" properties without sacrificing potency.[23]
-
Improving Physicochemical Properties: A new this compound derivative was synthesized with preferable physicochemical properties that showed very strong antitumor activity in xenograft models.[2] Modifications often target parts of the molecule that are not essential for binding to SF3b but contribute to poor solubility or metabolic instability.[4][23]
-
Enhancing Potency and Selectivity: Structure-activity relationship (SAR) studies have identified key features of the molecule required for activity, such as specific methyl groups on the side chain.[4] The epoxide group, while contributing to potency, was found not to be absolutely necessary, opening avenues for modification.[4]
-
Prodrug Approach: A prodrug strategy involves modifying the molecule to be inactive and more soluble/stable, which is then converted to the active form in vivo, often at the tumor site.[9][24][25] For example, replacing an acetyl group with a basic carbamate in a clinical analog (E7107) was reported to improve in vivo activity, likely by altering its metabolic profile.[15]
Unfortunately, the clinical development of one such analog, E7107, was terminated early due to limited efficacy and unexpected ocular toxicities, highlighting the challenges in predicting human toxicities from preclinical models.[26][27] This underscores the need for careful toxicological profiling of any new analog.
References
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This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. (2024). GlpBio. [Link]
-
Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology. [Link]
-
Prajapati, S. K., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chen, Y., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology. [Link]
-
Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science. [Link]
-
Eymin, B., et al. (2019). Efficacy of a spliceosome inhibitor, this compound, on SCLC cell lines. ResearchGate. [Link]
-
Cretu, C., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry. [Link]
-
Perron, V., et al. (2010). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bonnal, S., et al. (2012). Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment. Pharmaceuticals. [Link]
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Lu, J., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. [Link]
-
Durán-Moreno, M., et al. (2023). In vivo pharmacological inhibition of SF3B1 with this compound impairs GBM progression and vascularization. ResearchGate. [Link]
-
Foley, B., et al. (2011). Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity. ACS Chemical Biology. [Link]
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Sharma, D., et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release. [Link]
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Maximum tolerable dose (MTD) studies. Creative Biolabs. [Link]
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Combating Cancer Drug Resistance with In Vivo Models. (2022). Crown Bioscience Blog. [Link]
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This compound significantly inhibited HeLa cell viability and colony... (2023). ResearchGate. [Link]
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Park, J. E., et al. (2020). Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer. Medicine. [Link]
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2020). Bioanalytical Systems, Inc. [Link]
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Savjani, K. T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Drug Delivery. [Link]
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Wang, S., et al. (2021). Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. Molecules. [Link]
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Welm, A. L., et al. (2011). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Breast Cancer Research. [Link]
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Effect of this compound treatment on breast cancer cell proliferation... (2020). ResearchGate. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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In vivo Efficacy Testing. Creative Animodel. [Link]
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In Vivo Oncology. Pharmacology Discovery Services. [Link]
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Mita, A., et al. (2013). Determining the optimal dose in the development of anticancer agents. Nature Reviews Clinical Oncology. [Link]
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Zhang, C., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports. [Link]
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Glass, S. M., et al. (2025). Strategies to Improve Pharmacokinetics of Hepatic Uptake Transporter Substrates. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Tan, Y. L., et al. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia. [Link]
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Optimizing a Drug's Pharmacokinetics. (2023). AZoLifeSciences. [Link]
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Improving Bioavailability and Bioequivalence through Pharmacokinetic Strategies. (2023). Longdom Publishing. [Link]
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pladienolide B toxicity and side effects in clinical trials
Technical Support Center: Pladienolide B
A Guide for Researchers on Toxicity and Clinical Side Effects
Welcome to the technical support center for this compound and its analogues. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and safety information required to navigate your research effectively. This compound is a potent, naturally-derived inhibitor of the spliceosome, a critical piece of cellular machinery.[1] This guide addresses common experimental challenges and summarizes the key toxicities and side effects observed in clinical trials of its derivative, E7107, to better inform your study design and interpretation.
Part 1: Troubleshooting Guide for Preclinical Research
This section addresses specific issues researchers may encounter during in vitro and in vivo experiments with this compound.
Q1: We are observing unexpected levels of cytotoxicity in our in vitro experiments with this compound. How can we troubleshoot this?
A1: Unexpected cytotoxicity, either higher or lower than anticipated, can stem from several factors ranging from compound integrity to cell-line-specific biology. This compound is known to be highly potent, with IC50 values in the low nanomolar range against many human cancer cell lines.[2][3]
Causality and Troubleshooting Steps:
-
Compound Integrity and Handling: this compound is a macrolide that can be sensitive to degradation. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light) and that solvents like DMSO are anhydrous and of high quality. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Sensitivity: Not all cell lines exhibit the same sensitivity to spliceosome inhibition.[4] Sensitivity can be influenced by the cell's proliferation rate, its dependence on specific spliced transcripts for survival, or the presence of mutations in splicing factor genes.
-
Experimental Confluence and Seeding Density: Cell density can significantly impact the apparent IC50 of a compound. Higher density cultures may show reduced sensitivity. Standardize your seeding density and ensure cells are in a logarithmic growth phase at the time of treatment.
Protocol: Verifying Cell Line Sensitivity and On-Target Effect
This workflow helps confirm that the observed cytotoxicity is a direct result of this compound's intended mechanism of action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: Our in vivo model is showing signs of systemic toxicity (e.g., significant weight loss) earlier than anticipated. What are potential causes and how can we adjust our protocol?
A2: While some preclinical studies with a this compound derivative reported minimal side effects like temporary weight loss of less than 10%, systemic toxicity is a critical consideration.[2] Early or excessive toxicity can be related to the dose, schedule, formulation, or the specific animal model.
Causality and Protocol Adjustments:
-
Dose and Schedule: The maximum tolerated dose (MTD) can vary significantly between different strains and species. The clinical development of E7107 explored multiple dosing schedules to manage its toxicity profile.[5][6] If toxicity is observed, consider reducing the dose or altering the schedule (e.g., less frequent administration) to allow for physiological recovery between doses.
-
Formulation and Route of Administration: The vehicle used to dissolve this compound can contribute to toxicity. Ensure the vehicle is well-tolerated. The route of administration (e.g., intraperitoneal vs. intravenous) will affect the pharmacokinetic profile and could impact toxicity.
-
Model-Specific Sensitivity: The genetic background of your animal model may render it more sensitive to spliceosome inhibition. It is crucial to perform a pilot dose-finding study in your specific model to establish a tolerable dose range before proceeding with large-scale efficacy studies.
Q3: How can we confirm that the observed cellular effects are due to on-target SF3b1 inhibition?
A3: This is a critical validation step. The mechanism of this compound involves binding to the SF3b subunit of the spliceosome, which leads to the accumulation of unspliced pre-mRNA and the modulation of specific splicing events like exon skipping.[1][7]
Protocol: qPCR-Based Assay for Splicing Modulation
-
Cell Treatment: Treat your cells with this compound at various concentrations (including a non-toxic and a cytotoxic dose) and a vehicle control for a defined period (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard protocol.
-
cDNA Synthesis: Synthesize cDNA from the RNA.
-
qPCR Analysis: Design primers to specifically quantify:
-
Data Analysis: Normalize the expression levels to a stable housekeeping gene. A dose-dependent increase in the pre-mRNA/mRNA ratio confirms on-target activity. This same pharmacodynamic biomarker approach was successfully used in human clinical trials.[5][8]
Part 2: Frequently Asked Questions (FAQs) on Clinical Toxicity
This section summarizes key findings from the clinical development of E7107, a semi-synthetic derivative of this compound.
Q1: What is the primary mechanism of action of this compound and its derivatives?
A1: this compound is a highly potent inhibitor of the spliceosome.[1] It specifically targets and binds to the Splicing Factor 3b (SF3b) complex, a core component of the U2 snRNP.[2][9] This binding event interferes with the proper recognition of the pre-mRNA branch site, stalls spliceosome assembly, and inhibits the splicing process.[9][10] The downstream consequences in cancer cells are the accumulation of non-functional, unspliced mRNA, leading to cell cycle arrest (typically at G1 and G2/M phases) and the induction of apoptosis.[10][11][12][13]
Caption: Mechanism of this compound-induced cytotoxicity.
Q2: What were the most common side effects observed in clinical trials with the this compound derivative, E7107?
A2: In Phase I clinical trials, the most frequently reported drug-related adverse events were gastrointestinal in nature.[5][14] These included nausea, vomiting, and diarrhea.[6] Fortunately, in the majority of patients, these side effects were manageable with standard antiemetic and antidiarrheal medications.[5] Hematologic (blood-related) toxicity was generally mild and did not typically lead to dose reductions.[5]
Q3: What were the dose-limiting toxicities (DLTs) for E7107 in Phase I trials?
A3: A dose-limiting toxicity is an adverse event severe enough to prevent further dose escalation. For E7107, the DLTs were consistent with the most common side effects, but at a higher grade of severity. At a dose of 4.5 mg/m², DLTs included grade 3 diarrhea, nausea, and vomiting, as well as grade 4 diarrhea.[5][14] At a lower dose of 4.0 mg/m², a DLT of grade 3 nausea, vomiting, and abdominal cramps was observed in one patient.[5][14] Another study reported DLTs of diarrhea, vomiting, dehydration, and myocardial infarction at a dose of 5.7 mg/m².[6]
Q4: A significant concern in the E7107 trials was vision-related toxicity. What is known about this side effect?
A4: This is a critical safety finding. In two separate Phase I studies, patients experienced severe, though reversible, vision-related side effects. One patient experienced reversible grade 4 blurred vision after discontinuing the drug at the 4.0 mg/m² dose level.[5][14] Another study reported two cases of vision loss, which ultimately led to the discontinuation of the trial.[3][6] The underlying biological mechanism for this ocular toxicity is currently unknown and represents a significant challenge for the clinical development of this class of SF3b inhibitors.[8]
Q5: Has a Maximum Tolerated Dose (MTD) been established for E7107 in humans?
A5: Yes, MTDs were established in Phase I trials, though they varied based on the dosing schedule.
-
For a schedule of a 5-minute intravenous bolus on days 1, 8, and 15 of a 28-day cycle, the MTD was determined to be 4.0 mg/m² .[5][14]
-
For a schedule of a 30-minute intravenous infusion on days 1 and 8 every 21 days, the MTD was established at 4.3 mg/m² .[6]
Q6: Was there evidence of on-target activity in the clinical trials?
A6: Yes, a key success of the Phase I trials was the confirmation of on-target biological activity in patients.[8] Pharmacodynamic analyses of peripheral blood mononuclear cells from treated patients showed a dose-dependent, reversible inhibition of pre-mRNA processing.[5][14] Specifically, there was a 15- to 25-fold decrease in the levels of select mature mRNA transcripts and a corresponding 10- to 25-fold increase in unspliced pre-mRNA for genes like DNAJB1 and EIF4A1 at the MTD.[5][14] This confirmed that E7107 was engaging its target and inhibiting the spliceosome in humans as predicted from preclinical studies.[8]
Data Summary: Adverse Events in E7107 Phase I Clinical Trial
The table below summarizes key adverse events from a Phase I study of E7107 administered on days 1, 8, and 15 of a 28-day cycle.
| Adverse Event Category | Grade 1-2 | Grade 3 | Grade 4 | Key Observations |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Nausea, Vomiting, Diarrhea, Abdominal Cramps | Diarrhea | Most frequent side effects; DLTs at higher doses.[5][6][14] |
| Ocular (Vision) | Not Reported | Not Reported | Blurred Vision (Reversible) | A serious adverse event leading to study discontinuation.[5][6][14] |
| Hematological | Mild Thrombocytopenia | - | - | Generally mild and not dose-limiting.[5] |
Data synthesized from published results of E7107 clinical trials.[5][6][14]
References
- This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. GlpBio. [URL: https://www.glpbio.com/pladienolide-b.html]
- High antitumor activity of this compound and its derivative in gastric cancer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3825902/]
- Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/19/22/6296/75530/Phase-I-Pharmacokinetic-and-Pharmacodynamic-Study]
- This compound significantly inhibited HeLa cell viability and colony... ResearchGate. [URL: https://www.researchgate.
- Test-firing ammunition for spliceosome inhibition in cancer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836484/]
- A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24706240/]
- Full article: Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/15384047.2019.1678553]
- Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. [URL: https://www.researchgate.net/publication/336639148_Inhibition_of_SF3b1_by_pladienolide_B_evokes_cycle_arrest_apoptosis_induction_and_p73_splicing_in_human_cervical_carcinoma_cells]
- Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23983259/]
- SF3B1 inhibitor - News. LARVOL VERI. [URL: https://veri.larvol.com/molecule/sf3b1-inhibitor]
- This compound inhibited SF3b1 expression. (A) The effect of... ResearchGate. [URL: https://www.researchgate.net/figure/Pladienolide-B-inhibited-SF3b1-expression-A-The-effect-of-pladienolide-B-on-the_fig2_375171738]
- SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia. National Institutes of Health. [URL: https://www.science.org/doi/10.1126/sciadv.abj8950]
- Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4691880/]
- Altered RNA Export by SF3B1 Mutants Confers Sensitivity to Nuclear Export Inhibition. Scholarship@Miami. [URL: https://scholarship.miami.edu/esploro/outputs/graduate/Altered-RNA-Export-by-SF3B1-Mutants/991031798363302976]
- Altered RNA export by SF3B1 mutants confers sensitivity to nuclear export inhibition. Nature.com. [URL: https://www.
- Clinical Trials Using Pladienolide Derivative E7107. National Cancer Institute. [URL: https://www.cancer.
- Total Syntheses of Pladienolide-Derived Spliceosome Modulators. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538053/]
- The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0224953]
- Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3879579/]
- Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31147807/]
- The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3039527/]
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Technical Support Center: Pladienolide B Analog Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pladienolide B and its analogs. This compound is a potent anti-tumor agent that functions by modulating the SF3b subunit of the spliceosome.[1][2] Its complex 12-membered macrocyclic structure, featuring ten stereogenic centers and a functionally critical side chain, presents significant synthetic challenges.[3][4] This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important class of molecules. We provide field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of your synthetic campaigns.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, common issues encountered during the synthesis of this compound analogs in a direct question-and-answer format.
Question 1: My Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocycle is low-yielding or fails completely. What factors should I investigate?
Answer: Low yields in the RCM step for forming the pladienolide macrocycle are a frequent challenge. The formation of a medium-sized ring (12-membered) is entropically disfavored, and success hinges on several critical factors.[5][6] Most total syntheses of pladienolides rely on RCM as a key step.[4]
Causality and Expert Insights: The primary goal is to promote the intramolecular reaction over intermolecular oligomerization. The conformation of the acyclic diene precursor is paramount; it must be able to adopt a "pre-cyclization" conformation that brings the terminal olefins into proximity. Steric hindrance near the reacting alkenes or excessive rigidity in the carbon backbone can severely inhibit this process. Furthermore, the choice of catalyst is crucial, as different generations of Grubbs or Hoveyda-Grubbs catalysts have varying tolerances to functional groups and initiation/propagation rates.
Troubleshooting Protocol:
-
Strictly Enforce High Dilution: This is the most critical parameter. The reaction must be run at very low concentrations (typically 0.001–0.005 M) to favor the intramolecular cyclization. Use a syringe pump for the slow addition of the diene precursor to the refluxing solvent containing the catalyst.
-
Verify Substrate Purity: Metathesis catalysts are sensitive to impurities, especially coordinating species like amines, phosphines, and certain sulfur compounds. Ensure your diene precursor is rigorously purified via chromatography immediately before use.
-
Evaluate Catalyst Choice and Handling:
-
Grubbs II or Hoveyda-Grubbs II: These are generally the catalysts of choice due to their high activity and stability.[4]
-
Catalyst Viability: Ensure your catalyst is fresh and has been stored under an inert atmosphere. A simple test on a model substrate (e.g., diallyl ether) can confirm its activity.
-
Solvent Degassing: Thoroughly degas your solvent (typically toluene or dichloromethane) with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Optimize Temperature: While many RCM reactions are run in refluxing toluene (~110 °C), some thermally sensitive substrates may benefit from lower temperatures in dichloromethane (~40 °C), though this will require longer reaction times.
Below is a decision tree to guide your troubleshooting process for a low-yielding RCM reaction.
Question 2: I am struggling with poor diastereoselectivity in constructing the C20-C21 stereocenters of the side chain. What asymmetric methods are most reliable?
Answer: Establishing the correct stereochemistry of the ten stereocenters in this compound is a formidable task.[7][8] The C20-C21 diol is a common challenge. While many classical approaches exist, recent advances in catalytic asymmetric carbonyl addition reactions have proven highly effective and step-economical.
Causality and Expert Insights: The key is to use a method that provides high levels of facial selectivity on the prochiral aldehyde. Substrate control is often insufficient, necessitating reagent-controlled or catalyst-controlled reactions. Krische and coworkers have developed powerful methods using alcohol-mediated carbonyl crotylations catalyzed by ruthenium and iridium, which generate the syn- and anti-diols, respectively, directly from the corresponding alcohols without pre-formation of organometallic reagents.[7][8] These methods avoid stoichiometric chiral auxiliaries and redox manipulations, streamlining the synthesis.[7] For instance, an iridium-catalyzed anti-selective crotylation can be used to forge the C20-C21 bond with high diastereoselectivity.[7]
Recommended Protocol: Asymmetric Alcohol-Mediated Carbonyl Crotylation
This protocol is adapted from methodologies that have been successfully applied in the total synthesis of this compound.[7][8]
-
Reagent and Glassware Preparation: All glassware must be oven-dried and cooled under a strong stream of argon. Solvents should be anhydrous.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the aldehyde substrate (1.0 equiv), the crotyl alcohol (1.5-2.0 equiv), and the appropriate chiral catalyst (e.g., an iridium complex with a chiral ligand, 2-5 mol%).
-
Solvent and Additives: Add the anhydrous solvent (e.g., THF or 1,4-dioxane). Often, a mild base or activator is required.
-
Reaction Execution: Stir the reaction at the optimized temperature (can range from RT to 60 °C) and monitor by TLC or LC-MS.
-
Workup and Analysis: Upon completion, quench the reaction, perform an aqueous workup, and purify the product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by NMR analysis or chiral HPLC.
Question 3: My Julia-Kocienski olefination to couple the side chain and macrocycle is giving a poor E/Z ratio and side products. How can I improve selectivity?
Answer: The Julia-Kocienski olefination is a powerful and convergent method for coupling the macrocyclic aldehyde with the side-chain sulfone, a strategy employed in the first total synthesis by Kotake and coworkers.[3] However, achieving high E-selectivity and avoiding side reactions requires careful control of conditions.
Causality and Expert Insights: The stereochemical outcome of the Julia-Kocienski olefination is determined by the geometry of the intermediate β-alkoxy sulfone elimination. The use of potassium hexamethyldisilazide (KHMDS) as the base at low temperatures (e.g., -78 °C) generally favors the formation of the kinetic anti-betaine intermediate, which leads to the desired E-olefin upon stereospecific elimination. Side reactions can occur if the aldehyde is prone to enolization or if the intermediate alkoxide attacks other functional groups. In one reported synthesis, nucleophilic attack from a nearby hydroxyl group onto the epoxide in the side chain was observed during a deprotection step, necessitating a specific protecting group strategy to prevent this intramolecular cyclization.[3]
Troubleshooting Protocol:
-
Base and Temperature Control: Use freshly prepared or titrated KHMDS as the base. Perform the addition of the base to the sulfone at -78 °C, followed by the slow addition of the aldehyde at the same temperature. Do not let the temperature rise until the reaction is complete.
-
Substrate Purity: Both the aldehyde and sulfone fragments must be exceptionally pure. Aldehyde impurities, in particular, can lead to complex side reactions.
-
Solvent Choice: Anhydrous THF is the standard solvent. Ensure it is freshly distilled from a suitable drying agent.
-
Protecting Group Compatibility: Re-evaluate your protecting group scheme. A bulky silyl ether near the aldehyde may influence the facial selectivity of the initial addition. Ensure all protecting groups are stable to the strongly basic conditions of the reaction. If intramolecular side reactions are suspected, consider alternative protecting groups that are removed under orthogonal conditions. For example, a dichloroacetyl group was used to prevent an intramolecular epoxide opening in one synthesis.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for constructing the pladienolide macrocycle, and what are their pros and cons?
The two dominant strategies for forming the 12-membered macrocycle are Ring-Closing Metathesis (RCM) and Macrolactonization (e.g., Yamaguchi or Shiina esterification followed by cyclization).[3][4]
| Strategy | Key Reaction | Advantages | Disadvantages | Reported Yields[4] |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene precursor. | High functional group tolerance; commercially available and robust catalysts (Grubbs, Hoveyda-Grubbs).[4] | Requires synthesis of a specific diene precursor; can be sensitive to steric hindrance and substrate conformation; requires strict high-dilution conditions. | 51–93% |
| Macrolactonization | Intramolecular esterification of a seco-acid. | A classic and well-understood method for macrolide formation. | Requires careful activation of the carboxylic acid (e.g., Yamaguchi or Shiina reagents); can be sensitive to steric hindrance at both the alcohol and acid centers.[9] | Moderate to Excellent |
The choice often depends on the overall synthetic plan and the ease of synthesizing the required linear precursor. Many recent syntheses favor RCM due to the reliability of modern catalysts.[3][4]
Q2: How does the choice of synthesis strategy impact the ability to create diverse analogs for Structure-Activity Relationship (SAR) studies?
A highly convergent synthesis is vastly superior for generating analogs.[7][10] In a convergent approach, the molecule is assembled from several complex fragments in the late stages. This allows for the independent synthesis and modification of each fragment.
As shown above, the macrocyclic core (Fragment A) and the side chain (Fragment B) can be synthesized on separate pathways and coupled at the end.[7] This allows a library of analogs to be created by simply modifying one fragment (e.g., creating multiple side chain variants) and coupling them to a common macrocyclic partner. This is far more efficient than a linear synthesis, where any change would require re-running the entire sequence.
Q3: What are the key structural motifs of this compound essential for its biological activity?
SAR studies have revealed several critical features for potent spliceosome inhibition.[11][12]
-
The C7 Position: The ester group at C7 is important. Modifications here can tune activity and stability.[1]
-
Side Chain Methyl Groups: Two methyl groups in the side chain are required for splicing inhibition.[11]
-
Macrocycle Conformation: A specific conformation of the macrolide ring, shared with the related natural product herboxidiene, is necessary for activity.[11]
-
The Epoxide Group: Interestingly, while the C18-C19 epoxide was once thought to be essential, analogs lacking this group retain significant activity, showing only a modest (~10-fold) loss in potency. This indicates it is not absolutely required for activity but contributes to high potency.[11]
-
Stereochemistry: While the overall stereochemistry is important, the stereocenter at C3 can be epimerized with no loss of activity, suggesting some flexibility is tolerated in this region of the macrocycle.[11]
References
-
Total Syntheses of Pladienolide-Derived Spliceosome Modulators. (2021). Molecules. [Link]
-
Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. (2021). Angewandte Chemie International Edition. [Link]
-
Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. (2014). Journal of Biological Chemistry. [Link]
-
Enantioselective total synthesis of this compound: a potent spliceosome inhibitor. (2012). Organic Letters. [Link]
-
Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics. (2020). ACS Chemical Biology. [Link]
-
Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. (2021). Angewandte Chemie International Edition. [Link]
-
Total Syntheses of Pladienolide-Derived Spliceosome Modulators. (2021). Molecules. [Link]
-
Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
High antitumor activity of this compound and its derivative in gastric cancer. (2013). Cancer Science. [Link]
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Enantioselective Total Synthesis of this compound: A Potent Spliceosome Inhibitor. (2012). Organic Letters. [Link]
-
Enantioselective Total Synthesis of this compound: A Potent Spliceosome Inhibitor. (2012). Organic Letters. [Link]
-
Expedient Total Syntheses of Pladienolide-Derived Spliceosome Modulators. (2021). Journal of the American Chemical Society. [Link]
-
Production of novel pladienolide analogues through native expression of a pathway-specific activator. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of a this compound Analogue with the Fully Functionalized Core Structure. (2011). European Journal of Organic Chemistry. [Link]
-
High antitumor activity of this compound and its derivative in gastric cancer. (2013). Cancer Science. [Link]
-
Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. (2021). Molecules. [Link]
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Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. (2019). Leukemia Research. [Link]
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Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. [Link]
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Pladienolide B Drug Delivery: A Technical Support Guide
Welcome to the technical support center for researchers working with the potent spliceosome inhibitor, pladienolide B. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested insights into the effective delivery and application of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments and design robust, reliable studies.
Section 1: Foundational Knowledge & Pre-Formulation FAQs
This section addresses the critical first steps: understanding the molecule you are working with. Proper handling and characterization are paramount to reproducible results.
Q1: What is the fundamental mechanism of this compound that dictates its delivery requirements?
A: this compound is a natural macrolide that potently and specifically targets the Splicing Factor 3b (SF3b) subunit of the spliceosome, a core component of the cellular machinery responsible for pre-mRNA splicing.[1][2][3] By binding to SF3b, this compound inhibits the splicing process, leading to an accumulation of unspliced mRNA transcripts, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[4][5] This high potency (effective in the low nanomolar range) is a double-edged sword.[5][6] While desirable for anti-tumor activity, it also means that off-target exposure to healthy tissues can lead to significant toxicity. This was observed in a clinical trial of E7107, a this compound derivative, where systemic administration led to dose-limiting toxicities, including vision loss, ultimately causing the trial's discontinuation.[7][8] Therefore, the primary goal of any this compound drug delivery strategy is to maximize its concentration at the tumor site while minimizing systemic exposure.
Caption: Mechanism of this compound-induced apoptosis.
Q2: What are the critical physicochemical properties of this compound I must consider?
A: Understanding the physical and chemical nature of this compound is the first step in successful formulation. Its properties present a classic drug delivery challenge: high potency coupled with low bioavailability.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Drug Delivery |
| Molecular Formula | C₃₀H₄₈O₈[9] | A relatively large and complex macrolide structure. |
| Molecular Weight | 536.7 g/mol [9] | Affects diffusion and membrane transport. |
| Aqueous Solubility | Poor / Very Low[2] | This is the primary hurdle. It will not dissolve in aqueous buffers (e.g., PBS, saline) and will precipitate in cell culture media if not handled correctly. |
| Organic Solubility | Soluble in DMSO, DMF, ethanol, and methanol.[2][6][9] | Stock solutions must be made in an organic solvent. DMSO is the most common choice for in vitro work. |
| Stability | Stable for ≥ 4 years when stored at -20°C as a solid.[6] In DMSO, stable for at least 1 year at -80°C.[3] | Long-term storage requires freezing. Avoid repeated freeze-thaw cycles. A derivative with greater stability has been synthesized for in vivo studies.[5] |
Q3: How should I prepare and store this compound stock solutions to ensure consistency?
A: Inconsistent experimental results often trace back to improper stock solution handling. Follow this validated protocol to ensure your compound remains active and accurately concentrated.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound for use in subsequent in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes
Methodology:
-
Pre-Experiment Calculation: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 1 mM or 10 mM). Use the molecular weight of 536.7 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * 0.5367
-
-
Weighing: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder. Carefully weigh the desired amount in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For example, to make a 1 mM stock, add 1.863 mL of DMSO to 1 mg of this compound.
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or foil-wrapped tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months to a year).[3]
-
Record Keeping: Document the concentration, date of preparation, solvent, and lot number.
Section 2: Troubleshooting In Vitro Experiments
Even with a perfect stock solution, the transition to aqueous cell culture media can introduce variability.
Q4: My IC50 values for this compound are fluctuating between experiments. What are the likely causes?
A: This is a common and frustrating issue. The root cause is almost always related to the compound's poor aqueous solubility and its interaction with the experimental setup. Let's troubleshoot systematically.
Caption: Workflow for troubleshooting IC50 variability.
Table 2: Common Causes and Solutions for Inconsistent In Vitro Results
| Potential Cause | Why It Happens | Recommended Solution |
| Compound Precipitation | Direct dilution of a high-concentration DMSO stock into aqueous media causes the drug to crash out of solution, drastically lowering the effective concentration. | Perform a serial dilution . First, dilute the DMSO stock into a small volume of media (e.g., 1:10), vortex immediately, and then use this intermediate dilution for subsequent dilutions. Never add a tiny drop of DMSO stock directly to a large volume of media. |
| DMSO Toxicity | The final concentration of DMSO in the well is too high (typically >0.5%), causing solvent-induced cytotoxicity that confounds the drug's effect. | Calculate and maintain a consistent, low final DMSO concentration across all wells, including the vehicle control. Adjust your serial dilution scheme accordingly. |
| Binding to Plastic/Serum | This compound, being lipophilic, can adsorb to the plastic of labware or bind to proteins (like albumin) in fetal bovine serum (FBS), reducing its bioavailable concentration. | Use low-protein-binding plates and tubes. Keep the FBS concentration consistent across all experiments you wish to compare. Be aware that results may differ between 5% and 10% FBS conditions. |
| Cellular Factors | Cell passage number, seeding density, and metabolic state can all affect drug sensitivity. Cells that are overly confluent may appear more resistant. | Maintain a strict cell culture protocol. Use cells within a defined low passage number range and ensure consistent seeding density for all assays. |
Q5: How can I verify that this compound is actually inhibiting the spliceosome in my cell line?
A: This is an essential validation step. Observing cell death is not enough; you must confirm target engagement. Since this compound causes the accumulation of unspliced pre-mRNA, you can measure this effect directly using Reverse Transcription PCR (RT-PCR).[5]
Protocol 2: RT-PCR Assay for Spliceosome Inhibition
Objective: To qualitatively or quantitatively measure the accumulation of unspliced pre-mRNA for a specific gene, confirming the pharmacodynamic effect of this compound.
Principle: This assay uses two sets of PCR primers for a gene known to be affected by this compound (e.g., DNAJB1).[5][10] One primer spans an exon-exon junction (detecting only spliced mRNA), while the other pair has one primer in an exon and one in the adjacent intron (detecting only unspliced pre-mRNA).
Methodology:
-
Cell Treatment: Plate your cells and treat with a range of this compound concentrations (e.g., 0, 1, 10, 100 nM) for a defined period (4-8 hours is often sufficient to see an effect).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). Ensure high-quality RNA (A260/280 ratio ~2.0).
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Primer Design:
-
Spliced mRNA: Forward and reverse primers in two adjacent exons.
-
Unspliced pre-mRNA: Forward primer in an exon, reverse primer in the following intron.
-
Control: Primers for a housekeeping gene (e.g., GAPDH, ACTB).
-
-
PCR/qPCR:
-
Qualitative (Gel): Run a standard PCR and visualize the products on an agarose gel. In treated samples, you should see a band appear or increase in intensity for the unspliced product and potentially decrease for the spliced product.[5]
-
Quantitative (qPCR): Use a qPCR system for more precise measurement. The unspliced transcript's Ct value should decrease (indicating more template) with increasing drug concentration.
-
-
Data Analysis: For qPCR, calculate the fold change in unspliced mRNA relative to the vehicle control, normalized to the housekeeping gene. A dose-dependent increase confirms on-target activity.
Section 3: Strategies for In Vivo Drug Delivery
Transitioning from in vitro to in vivo models introduces significant challenges related to solubility, stability, and systemic toxicity.
Q6: What are the primary obstacles to delivering this compound in an animal model?
A: The main obstacles are a direct consequence of the drug's properties and mechanism:
-
Poor Bioavailability: Due to its low aqueous solubility, oral administration is not feasible, and intravenous (IV) formulations are required.
-
Systemic Toxicity: As the E7107 clinical trial demonstrated, the spliceosome is essential in all cells, not just cancerous ones.[7][11] Systemic administration of a potent inhibitor can lead to severe on-target toxicity in healthy, rapidly dividing tissues (e.g., gastrointestinal tract) and other sensitive organs.[7][12]
-
Formulation Instability: Simple solutions in DMSO are not suitable for IV injection as the drug will immediately precipitate upon contact with blood. A stable formulation vehicle is mandatory.
Q7: What formulation vehicles can be used for preclinical in vivo studies?
A: The choice of vehicle is a balance between solubilizing the drug and minimizing the vehicle's own toxicity. Several standard preclinical formulations can be adapted for this compound.
Table 3: Comparison of Common Preclinical IV Formulation Vehicles
| Vehicle | Composition | Advantages | Disadvantages & Cautions |
| DMSO/PEG/Saline | e.g., 10% DMSO, 40% PEG400, 50% Saline | Simple to prepare, good solubilizing power for many compounds. | Can cause hemolysis and local irritation. The final DMSO concentration should be kept as low as possible. |
| Tween 80/Ethanol/Saline | e.g., 5% Tween 80, 5% Ethanol, 90% Saline | Common and effective for many lipophilic drugs. | Tween 80 can cause hypersensitivity reactions in some animal strains. Ethanol can have its own biological effects. |
| Cremophor EL | Polyoxyethylated castor oil | Excellent solubilizer, widely used in preclinical and clinical settings. | Known to cause severe hypersensitivity reactions (anaphylaxis). Can cause leaching of plasticizers from IV bags/tubing. |
| Cyclodextrins (e.g., HP-β-CD) | Hydroxypropyl-β-cyclodextrin in aqueous buffer | Forms an inclusion complex, improving solubility and stability with a generally better safety profile than surfactants. | Can have dose-limiting renal toxicity. Drug loading capacity may be limited. |
Protocol 3: Preparation of a Basic IV Formulation for Mouse Studies
Objective: To prepare a clear, stable solution of this compound in a DMSO/PEG400/Saline vehicle for intravenous administration in mice.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein-binding tubes and syringe filters (0.22 µm)
Methodology:
-
Calculate Dosing Solution: Determine the final concentration needed for your experiment. For example, to dose a 20g mouse at 5 mg/kg with an injection volume of 100 µL (5 µL/g), you need a 1 mg/mL solution.
-
Prepare Vehicle: Prepare the vehicle mixture first to ensure miscibility. In a sterile tube, combine 1 part DMSO and 4 parts PEG400 . Vortex well. This will be the organic phase.
-
Safety Note: This creates a 20% DMSO / 80% PEG400 organic phase.
-
-
Add Drug: Add the required volume of your this compound DMSO stock to the organic phase and vortex until fully mixed.
-
Add Aqueous Phase: Slowly add 5 parts sterile saline to the mixture while vortexing continuously. This slow addition is crucial to prevent precipitation. The final vehicle ratio will be 10% DMSO / 40% PEG400 / 50% Saline.
-
Final Check & Filtration: Inspect the solution. It should be completely clear with no signs of precipitation. If it is, sterile filter the final solution through a 0.22 µm syringe filter compatible with the solvents used.
-
Administration: Use the formulation immediately after preparation. Do not store diluted aqueous formulations.
References
-
Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. (2024, February 2). GlpBio. Retrieved January 16, 2026, from [Link]
-
Kotake, Y., Sagane, K., Owa, T., Mimori-Kiyosue, Y., Shimizu, H., Uesugi, M., Ishihama, Y., Iwata, M., & Mizui, Y. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570-575. Retrieved January 16, 2026, from [Link]
-
Splicing factor SF3b as a target of the antitumor natural product pladienolide. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound significantly inhibited HeLa cell viability and colony... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sato, M., Muguruma, N., Nakagawa, T., Okamoto, K., Bando, T., Iijima, H., Kimura, T., & Tsujii, M. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-116. Retrieved January 16, 2026, from [Link]
-
Eskens, F. A., de Jonge, M. J., Bhargava, P., Endo, K., Tsuchiya, S., & Verweij, J. (2014). A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors. Investigational New Drugs, 32(3), 436-444. Retrieved January 16, 2026, from [Link]
-
Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. (2024, November 4). PMC. Retrieved January 16, 2026, from [Link]
-
Test-firing ammunition for spliceosome inhibition in cancer. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors. (2013, November 15). PubMed. Retrieved January 16, 2026, from [Link]
-
Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. (2013, November 14). AACR Journals. Retrieved January 16, 2026, from [Link]
-
Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R. C., Fernando, P., & McKay, B. C. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. Retrieved January 16, 2026, from [Link]
-
In vivo pharmacological inhibition of SF3B1 with this compound... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with. (2013, November 15). AACR Journals. Retrieved January 16, 2026, from [Link]
-
Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. (2024, June 3). MDPI. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Bioaustralis Fine Chemicals. Retrieved January 16, 2026, from [Link]
-
The development and application of small molecule modulators of SF3b as therapeutic agents for cancer. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
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- 11. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing pladienolide B degradation in experiments
Technical Support Center: Pladienolide B
A Guide to Minimizing Degradation and Ensuring Experimental Integrity
Welcome to the technical support guide for this compound, a potent and highly selective inhibitor of the SF3b subunit within the spliceosome.[1][2] Its unique mechanism of action makes it an invaluable tool for studying mRNA splicing and a promising candidate in oncology research.[3] However, as a complex macrocyclic lactone, this compound's structural integrity is paramount for obtaining reproducible and accurate experimental results.[4] This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust troubleshooting strategies and protocols to ensure its stability and potency throughout your research workflows.
Part 1: Frequently Asked Questions (FAQs) - The Stability Core
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability so critical for my experiments?
This compound is a natural product isolated from Streptomyces platensis. It belongs to the macrolide family, characterized by a large lactone (cyclic ester) ring.[2][3] Its potent biological activity, with IC50 values often in the low nanomolar range, stems from its specific binding to the SF3b protein complex, a core component of the spliceosome.[5][6] This interaction inhibits pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[7]
The stability of this compound is critical because any structural degradation will lead to a loss of this specific binding and, consequently, a reduction or complete loss of biological activity. Inconsistent compound integrity is a primary source of experimental variability, leading to shifting dose-response curves, loss of potency in long-term assays, and misleading structure-activity relationship (SAR) data.
Q2: What are the primary chemical liabilities of this compound that lead to degradation?
The chemical structure of this compound contains several functional groups susceptible to degradation under common experimental conditions. The most significant of these is the macrolactone ring .
-
Hydrolysis: Like other macrolides, the ester bond in the lactone ring is susceptible to hydrolysis (cleavage by water), which opens the ring and renders the molecule inactive.[8][9] This reaction is significantly accelerated by:
-
pH Extremes: Hydrolysis rates increase considerably below pH 5 and above pH 8.[10] Standard cell culture media, often buffered around pH 7.2-7.4, can still permit slow hydrolysis over extended incubation periods.
-
Temperature: Elevated temperatures increase the rate of hydrolysis.[10]
-
Presence of Esterase Enzymes: Biological matrices, such as cell lysates or serum-containing media, may contain esterases that can enzymatically cleave the lactone ring.[9]
-
-
Oxidation and Light Sensitivity: The conjugated double bonds in the side chain are potential sites for oxidation. Exposure to air and light, especially UV light, can promote oxidative degradation, altering the compound's structure and activity.[11]
Q3: How should I properly store this compound as a solid and in stock solutions to maximize its shelf life?
Proper storage is the first and most critical step in preventing degradation.
-
Solid Form: this compound powder should be stored desiccated at -20°C or -80°C, protected from light.[12][13] Under these conditions, it is stable for months to years.[14] Avoid frequent temperature fluctuations.
-
Stock Solutions: The choice of solvent is crucial.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1][2] this compound is highly soluble in DMSO.[15]
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM). Use only freshly opened or properly stored anhydrous DMSO, as absorbed water can facilitate hydrolysis even at low temperatures.[15][16]
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[15] This minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound. Stock solutions stored this way are typically stable for up to 6 months.[15][16]
-
Part 2: Troubleshooting Experimental Inconsistencies
This section provides a problem-and-solution framework for common issues encountered during experiments.
Problem: My dose-response curves are inconsistent, and the IC50 value seems to be increasing over time.
This is a classic sign of compound degradation in your experimental medium. The effective concentration of active this compound is decreasing during the incubation period.
Q: I'm performing a 48-72 hour cell viability assay. How can I ensure this compound remains stable in the cell culture medium?
Root Cause Analysis: Aqueous cell culture medium, especially when supplemented with serum and incubated at 37°C, provides an environment conducive to slow hydrolysis of the macrolactone ring. Over 48-72 hours, a significant portion of the compound can degrade, leading to an apparent loss of potency.
Troubleshooting & Mitigation Strategy:
-
Minimize Time in Aqueous Solution: Always prepare fresh working dilutions of this compound from your -80°C DMSO stock immediately before adding to the cell culture plates. Do not store intermediate dilutions in aqueous buffers (like PBS) or media.
-
Use High-Quality Serum: If using fetal bovine serum (FBS), ensure it is from a reputable source and has been properly stored. Lower quality or improperly handled serum may have higher esterase activity.
-
Consider Media Refreshment: For experiments longer than 48 hours, a media change with freshly prepared this compound at the 24 or 48-hour mark can help maintain a more consistent effective concentration of the active compound.
-
Run a Time-Course Control: To assess stability in your specific system, measure the compound's effect at 24, 48, and 72 hours. A progressive loss of effect at a given concentration over time points to degradation.
-
Derivative Consideration: Researchers have developed derivatives of this compound with increased stability and antitumor activity, which may be more suitable for long-term studies.[6][17]
Problem: My analytical results (e.g., LC-MS) show poor recovery or multiple unexpected peaks.
This indicates that degradation may be occurring during sample preparation, extraction, or the analytical run itself.
Q: I am trying to quantify this compound from cell lysates, but my results are not reproducible. What could be causing this?
Root Cause Analysis: The conditions used for cell lysis, sample extraction, and chromatographic analysis can induce degradation. Acidic or basic conditions, prolonged exposure to protic solvents (like methanol or water) at room temperature, and high temperatures can all contribute to compound loss.
Troubleshooting & Mitigation Strategy:
-
Maintain Cold Chain: Keep all samples and solutions on ice throughout the entire sample preparation process.
-
Optimize Extraction Solvent: Use a water-miscible organic solvent like acetonitrile (ACN) for protein precipitation and extraction. ACN is generally less reactive than methanol. Work quickly and evaporate the solvent under a gentle stream of nitrogen at low temperatures.
-
Control pH: Ensure all buffers used are near neutral pH (6.5-7.5). Avoid strong acids or bases.
-
HPLC/UHPLC Method Validation:
-
Mobile Phase: Use mobile phases with a controlled pH, typically buffered with weak acids like formic acid or acetic acid rather than strong acids like TFA, if possible.
-
Column Temperature: Keep the column temperature controlled and as low as reasonably possible while still achieving good chromatography.
-
Run Time: Use a rapid gradient to minimize the time the compound spends in the aqueous mobile phase on the column.[18][19]
-
-
Stability-Indicating Method: A "stability-indicating" analytical method is one that can separate the intact parent drug from its degradation products.[19] If you consistently see extra peaks, it may be necessary to develop a method that can resolve these species to accurately quantify the remaining active compound.
Part 3: Protocols and Data Visualization
Protocol A: Preparation and Storage of Stable this compound Stock Solutions
This protocol details the best practices for preparing and storing this compound to serve as a reliable starting point for all experiments.
-
Materials:
-
This compound solid powder
-
Anhydrous, molecular biology grade DMSO (new, sealed bottle recommended)
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Perform all work in a fume hood or biosafety cabinet to ensure sterility and safety.
-
Carefully weigh the required amount of this compound or use the pre-weighed amount from the supplier.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. Sonication can be used sparingly if dissolution is difficult.[15]
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly-capped tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C, protected from light.
-
Table 1: this compound - Key Physicochemical and Handling Properties
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₃₀H₄₈O₈ | [12] |
| Molecular Weight | 536.7 g/mol | [12] |
| Appearance | Solid powder / Clear film | [1][14] |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol | [1][12] |
| Primary Storage (Solid) | -20°C, desiccated, dark | [12][13] |
| Stock Solution Storage | -80°C in single-use DMSO aliquots | [15] |
| Stock Stability | ~6 months at -80°C | [15] |
| Known Incompatibilities | Strong acids, strong bases, prolonged exposure to aqueous solutions, UV light | [10] |
Diagrams and Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Recommended workflow for handling this compound.
References
- Bioaustralis Fine Chemicals. This compound. Bioaustralis. Accessed January 15, 2026.
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Validation & Comparative
A Comparative Guide to the Target Validation of Pladienolide B: Establishing SF3B1 as the Molecular Target
For researchers, scientists, and drug development professionals, the rigorous validation of a drug's molecular target is a cornerstone of modern therapeutic development. This guide provides an in-depth, technical comparison of the methodologies used to unequivocally validate Splicing Factor 3B Subunit 1 (SF3B1) as the direct target of the potent anti-tumor natural product, pladienolide B. We will delve into the causality behind experimental choices, present detailed protocols, and compare this compound with other notable SF3B1 modulators.
The Significance of this compound and its Target, SF3B1
This compound is a macrocyclic compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2] Its mechanism of action lies in the modulation of the spliceosome, the intricate molecular machinery responsible for the excision of introns from pre-mRNA.[3] Specifically, this compound targets SF3B1, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] By binding to SF3B1, this compound inhibits the splicing process, leading to an accumulation of unspliced mRNA and subsequent cell cycle arrest and apoptosis.[2][4] The validation of SF3B1 as the direct target of this compound has been a critical step in understanding its therapeutic potential and in the development of other splicing modulators.
A Multi-Faceted Approach to Target Validation
The confirmation of SF3B1 as the target of this compound has been achieved through a convergence of evidence from genetic, biochemical, cellular, and structural biology approaches. Each methodology provides a unique and complementary line of evidence, building a robust and irrefutable case for this specific drug-target interaction.
Figure 1: A diagram illustrating the multi-faceted approach to validating SF3B1 as the target of this compound.
Genetic Approaches: The Power of Resistance
A powerful method to validate a drug target is to demonstrate that genetic alterations in the proposed target confer resistance to the drug's effects. This has been elegantly shown for this compound and SF3B1.
Generation of this compound-Resistant Cell Lines
By culturing cancer cell lines in the presence of gradually increasing concentrations of this compound, it is possible to select for clones that have acquired resistance. Subsequent genetic analysis of these resistant clones often reveals mutations in the drug's target.
-
Experimental Rationale: If SF3B1 is the direct target of this compound, cells that acquire resistance to the compound are likely to harbor mutations in the SF3B1 gene that prevent or reduce drug binding.
-
Key Findings: Studies have successfully generated this compound-resistant colorectal cancer cell lines (WiDr and DLD1) which were found to have an identical mutation at Arg1074 in the SF3B1 gene.[5] Re-introduction of this mutant SF3B1 into sensitive cells conferred resistance to this compound, providing strong evidence for a direct drug-target relationship.[5]
CRISPR/Cas9-Mediated Target Validation
The advent of CRISPR/Cas9 genome editing has revolutionized target validation. This technology allows for the precise introduction of mutations into a gene of interest, enabling researchers to directly test the effect of these mutations on drug sensitivity.
-
Experimental Rationale: By using CRISPR/Cas9 to introduce mutations specifically in the SF3B1 gene, one can directly assess whether these mutations lead to this compound resistance, thereby validating SF3B1 as the target.
-
Key Findings: Targeted mutagenesis of the SF3B1 subunit in HEK293T cells using the CRISPR/Cas9 system resulted in a higher level of resistance to this compound compared to mutagenesis of other subunits of the SF3B complex.[6][7]
Figure 2: Workflow for CRISPR/Cas9-mediated validation of SF3B1 as the target of this compound.
Biochemical Approaches: Demonstrating Direct Binding
While genetic approaches provide strong correlative evidence, biochemical assays are crucial for demonstrating a direct physical interaction between the drug and its target.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule. A photoreactive group is incorporated into the drug molecule, which upon exposure to UV light, covalently crosslinks to its binding partner. The crosslinked protein can then be identified by mass spectrometry.
-
Experimental Rationale: A photoaffinity probe of this compound will covalently bind to its direct cellular target upon UV irradiation, allowing for its enrichment and identification.
-
Key Findings: The use of a photoaffinity/biotin-tagged this compound probe led to the identification of a 140-kDa protein in the splicing factor SF3b as the binding target.[1]
In Vitro Splicing Assays
These assays directly measure the biochemical activity of the spliceosome in a cell-free system. The inhibition of this activity by a compound provides evidence that it targets a component of the splicing machinery.
-
Experimental Rationale: If this compound targets SF3B1, it should inhibit the splicing of a pre-mRNA substrate in a dose-dependent manner in an in vitro system containing purified spliceosome components or nuclear extracts.
-
Key Findings: this compound has been shown to inhibit pre-mRNA splicing in vitro, with its inhibitory activity correlating with its effects on cell growth and morphology.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess drug-target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.
-
Experimental Rationale: If this compound binds to SF3B1 in cells, it will increase the thermal stability of the SF3B1 protein. This can be detected by heating cell lysates treated with the drug to various temperatures and then quantifying the amount of soluble SF3B1 remaining.
-
Key Findings: The thermostability of SF3B1 has been shown to be modulated by SF3B1 inhibitors, providing a method to assess target engagement in a cellular context.[8][9]
Cellular Approaches: Assessing the Phenotypic Consequences
Cellular assays are essential for understanding the functional consequences of drug-target interaction in a biological context.
Cell Viability, Apoptosis, and Cell Cycle Analysis
These assays measure the overall effect of the compound on cell health and proliferation.
-
Experimental Rationale: Inhibition of a critical cellular process like splicing by this compound is expected to lead to decreased cell viability, induction of apoptosis, and cell cycle arrest.
-
Key Findings: this compound has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations, induce apoptosis, and cause cell cycle arrest in the G1 and G2/M phases.[2][10][11]
Splicing Reporter Assays
These assays utilize engineered reporter genes to monitor the efficiency and fidelity of splicing in living cells.
-
Experimental Rationale: Treatment of cells expressing a splicing reporter with this compound should lead to a quantifiable change in the splicing pattern of the reporter transcript, such as intron retention or exon skipping.
-
Key Findings: The binding affinities of pladienolide derivatives to the SF3b complex have been shown to be highly correlated with their inhibitory activities in a cell-based reporter gene expression assay.[1]
Structural Biology: Visualizing the Interaction
Cryogenic electron microscopy (cryo-EM) has provided unprecedented insights into the structure of large molecular complexes, including the spliceosome.
-
Experimental Rationale: Determining the high-resolution structure of the SF3b complex bound to this compound or its derivatives can reveal the precise binding site and the conformational changes induced by the drug.
-
Key Findings: The cryo-EM structure of the SF3b complex bound to E7107, a derivative of this compound, revealed that the inhibitor binds in a pocket at the interface of SF3B1 and another spliceosome protein, PHF5A.[12][13] This structure provides a molecular basis for the inhibitory action of this compound and a roadmap for the design of new splicing modulators.
Comparison with Other SF3B1 Modulators
This compound is one of several natural products that target SF3B1. Other notable examples include spliceostatin A and herboxidiene. More recently, synthetic modulators like H3B-8800 have been developed.
| Compound | Class | Origin | Key Features |
| This compound | Macrolide | Natural Product | Potent anti-tumor activity, induces apoptosis and cell cycle arrest.[10] |
| Spliceostatin A | Macrolide | Natural Product | Structurally related to this compound, also a potent splicing inhibitor.[14] |
| Herboxidiene | Polyketide | Natural Product | Targets SF3B1 and inhibits splicing.[14] |
| H3B-8800 | Synthetic | Small Molecule | Orally bioavailable SF3B1 modulator, shows preferential activity in spliceosome-mutant cancers.[15] |
While these compounds all bind to SF3B1 and inhibit splicing, they can have different effects on specific splicing events and may exhibit different cellular activities.[14] For example, H3B-8800 has been shown to have preferential lethality in cancer cells with mutations in spliceosome components.[15]
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Validation of SF3B1 as the this compound Target
Objective: To demonstrate that targeted disruption of the SF3B1 gene confers resistance to this compound.
Materials:
-
HEK293T cells
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting SF3B1 (e.g., targeting a conserved region of the HEAT domain)
-
Control sgRNA (non-targeting)
-
This compound
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA targeting a critical exon of the human SF3B1 gene into a suitable lentiviral vector.
-
Lentivirus Production: Produce lentiviral particles in HEK293T cells using standard packaging plasmids.
-
Transduction: Transduce the target cancer cell line (e.g., HeLa or a colorectal cancer line) with the lentivirus expressing Cas9 and the SF3B1-targeting sgRNA or the control sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
-
Confirmation of Editing: Confirm the introduction of mutations in the SF3B1 gene in the edited cell population using a mismatch cleavage assay (e.g., T7 endonuclease I assay) or by sequencing the targeted genomic region.
-
This compound Treatment: Plate the edited and control cells in a 96-well plate and treat with a dose range of this compound for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the dose-response curves of the SF3B1-edited cells and the control cells. A rightward shift in the dose-response curve for the edited cells indicates resistance to this compound.
Protocol 2: In Vitro Splicing Assay
Objective: To measure the direct inhibitory effect of this compound on the splicing of a pre-mRNA substrate.
Materials:
-
HeLa nuclear extract
-
32P-labeled pre-mRNA substrate (e.g., containing a well-characterized intron)
-
This compound
-
ATP, UTP, CTP, GTP
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Prepare splicing reactions in a final volume of 25 µL containing HeLa nuclear extract, 32P-labeled pre-mRNA, ATP, and other necessary components.
-
Inhibitor Addition: Add this compound at various concentrations to the reactions. Include a DMSO control.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours to allow for splicing to occur.
-
RNA Extraction: Stop the reactions and extract the RNA.
-
Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA bands using a phosphorimager and quantify the amount of spliced mRNA relative to the total RNA.
-
Data Analysis: Plot the percentage of splicing inhibition as a function of this compound concentration to determine the IC50 value.
Conclusion
The validation of SF3B1 as the direct molecular target of this compound is a testament to the power of a multi-pronged scientific approach. Through the convergence of genetic, biochemical, cellular, and structural evidence, the scientific community has built an unassailable case for this crucial drug-target interaction. This foundational knowledge not only illuminates the mechanism of action of this compound but also provides a critical framework for the development of a new generation of splicing modulators with therapeutic potential in oncology and other diseases driven by splicing dysregulation.
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- 15. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Splicing Modulators: Pladienolide B and Beyond
In the intricate world of gene expression, pre-mRNA splicing is a fundamental process, meticulously excising non-coding introns and ligating protein-coding exons. This vital step is orchestrated by the spliceosome, a dynamic and complex molecular machine.[1][2][3] Dysregulation of this process is a hallmark of various diseases, including cancer, making the spliceosome an attractive therapeutic target.[4][5] A growing class of small molecules, known as splicing modulators, has emerged with the ability to therapeutically manipulate this machinery.
This guide provides an in-depth comparison of pladienolide B, a naturally derived splicing inhibitor, with other key synthetic and natural splicing modulators. We will delve into their mechanisms of action, target specificity, and the experimental data that underpins our understanding of these powerful research tools and potential therapeutics.
The Spliceosome: A Target for Therapeutic Intervention
The spliceosome is a multi-megadalton ribonucleoprotein (RNP) complex composed of five small nuclear RNAs (snRNAs) and numerous proteins.[1][2] Its assembly and catalytic activity are highly dynamic, ensuring the precise recognition of splice sites.[1][6] The SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a critical role in recognizing the branch point sequence (BPS) within the intron, an early and essential step in spliceosome assembly.[7][8] This makes the SF3b complex a prime target for small molecule intervention.
This compound: A Natural Product with Potent Splicing Inhibitory Activity
This compound is a 12-membered macrolide natural product isolated from Streptomyces platensis.[9][10][11] It exhibits potent antitumor activity by directly binding to the SF3B1 subunit of the SF3b complex.[9][10][12] This interaction inhibits the stable association of the U2 snRNP with the pre-mRNA, leading to a global disruption of splicing, cell cycle arrest, and apoptosis in cancer cells.[4][13][14]
Key Splicing Modulators: A Head-to-Head Comparison
While this compound was a pioneering discovery, several other splicing modulators have since been developed, each with unique properties. Here, we compare this compound with three other prominent examples: E7107 (a this compound derivative), H3B-8800, and Sudemycin.
| Feature | This compound | E7107 | H3B-8800 | Sudemycin |
| Origin | Natural Product (Streptomyces platensis)[9][11] | Semi-synthetic derivative of this compound[15][16] | Synthetic[17][18] | Synthetic[19][20] |
| Target | SF3b complex (SF3B1 subunit)[9][10] | SF3b complex[15][21] | SF3b complex[17][22] | SF3b complex[23][24] |
| Binding Site | Binds to a pocket at the interface of SF3B1 and PHF5A, interfering with branch point adenosine recognition.[25][26] | Binds to the same pocket as this compound.[25][26] | Binds to a site similar to pladienolides on the SF3b complex.[18] | Binds to the U2 snRNP component SF3B1.[23] |
| Mechanism of Action | Inhibits stable U2 snRNP binding to pre-mRNA.[9][14] | Blocks spliceosome assembly by preventing tight binding of U2 snRNP to pre-mRNA.[27] | Modulates both canonical and aberrant splicing, leading to the retention of short, GC-rich introns.[17][18] | Induces dissociation of U2 snRNPs and alters alternative splicing.[23][24] |
| Selectivity for Spliceosome-Mutant Cancers | Generally non-selective.[18] | Generally non-selective.[18] | Preferentially kills cells with spliceosome mutations (e.g., SF3B1, U2AF1, SRSF2).[8][17][28] | Shows a slight bias for CLL cases with mutations in spliceosome-RNA processing machinery.[19][29] |
| Cellular Effects | Induces cell cycle arrest and apoptosis.[4][13][14] | Induces G1-G2-M cell cycle arrest and apoptosis.[16] | Induces apoptosis in spliceosome-mutant cells.[22] | Induces selective cytotoxicity and apoptosis in chronic lymphocytic leukemia (CLL) cells.[19][29] |
Visualizing the Mechanism: How Splicing Modulators Interfere with the Spliceosome
The following diagram illustrates the central role of the SF3b complex in splicing and how modulators like this compound disrupt this process.
Caption: Splicing modulators bind to the SF3b complex, inhibiting its function and disrupting spliceosome assembly.
Experimental Workflow: Assessing Splicing Modulation in a Cellular Context
To evaluate the efficacy and mechanism of splicing modulators, a robust experimental approach is crucial. A common method is the use of a cell-based splicing reporter assay. This assay allows for the quantitative measurement of splicing inhibition or modulation in living cells.
Protocol: Dual-Luciferase Splicing Reporter Assay
This protocol is designed to quantify the effect of a compound on the splicing of a specific intron within a reporter construct.
Rationale: This assay utilizes a plasmid encoding a primary luciferase (e.g., Firefly luciferase) that is only expressed upon the successful splicing of an intron. A second, constitutively expressed luciferase (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell viability. A decrease in the Firefly to Renilla luciferase ratio indicates splicing inhibition.[30]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable human cell line (e.g., HeLa or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the splicing reporter plasmid and a control plasmid expressing a second luciferase using a suitable transfection reagent. The causality here is to introduce the reporter system into the cells where the splicing process can be monitored.
-
-
Compound Treatment:
-
After 24 hours of incubation to allow for plasmid expression, treat the cells with a serial dilution of the splicing modulator (e.g., this compound) or a vehicle control (e.g., DMSO). The range of concentrations should be chosen to capture a dose-response curve.
-
-
Cell Lysis and Luciferase Assay:
-
Following the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer. The sequential measurement of two luciferases from a single sample provides a reliable method to control for experimental variability.[30]
-
-
Data Analysis:
-
Calculate the ratio of the primary (splicing-dependent) luciferase activity to the control luciferase activity for each well.
-
Normalize the ratios of the compound-treated wells to the vehicle-treated wells.
-
Plot the normalized ratios against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Future of Splicing Modulation
The study of splicing modulators like this compound has not only provided invaluable tools for dissecting the complexities of the spliceosome but has also opened up new avenues for therapeutic development. The discovery of compounds like H3B-8800, with its preferential activity against spliceosome-mutant cancers, highlights the potential for targeted therapies in oncology.[17][28] As our understanding of the structural and functional nuances of the spliceosome deepens, the rational design of next-generation splicing modulators with enhanced specificity and efficacy holds immense promise for the treatment of a wide range of human diseases.
References
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Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers. MDPI. [Link]
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The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia. Oncotarget. [Link]
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Spliceosome Structure and Function. PMC - NIH. [Link]
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A reporter based cellular assay for monitoring splicing efficiency. PMC - NIH. [Link]
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The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia. Oncotarget. [Link]
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A cell-based splicing reporter system to identify regulators of cis-splicing between adjacent genes. Oxford Academic. [Link]
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A Reporter Based Cellular Assay for Monitoring Splicing Efficiency. PubMed - NIH. [Link]
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A Small-Molecule Splicing Modulator Targets Spliceosome-Mutant Cells. Cancer Discovery. [Link]
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Sudemycin E influences alternative splicing and changes chromatin modifications. PubMed. [Link]
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Spliceosome. Wikipedia. [Link]
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Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing. PubMed Central. [Link]
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Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers. PubMed. [Link]
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Sudemycin E influences alternative splicing and changes chromatin modifications. Nucleic Acids Research | Oxford Academic. [Link]
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The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia. PubMed. [Link]
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In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract. Springer. [Link]
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This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. GlpBio. [Link]
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A double-reporter splicing assay for determining splicing efficiency in mammalian cells. Nature. [Link]
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This compound significantly inhibited HeLa cell viability and colony... ResearchGate. [Link]
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H3b-8800. PubChem - NIH. [Link]
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13 Spliceosome Structure and Function | Will. Cold Spring Harbor Monograph Archive. [Link]
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Test-firing ammunition for spliceosome inhibition in cancer. PMC - NIH. [Link]
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Buy this compound. Isomerase. [Link]
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High antitumor activity of this compound and its derivative in gastric cancer. PMC - NIH. [Link]
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The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PubMed. [Link]
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H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. NIH. [Link]
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Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. AACR Journals. [Link]
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Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay. NIH. [Link]
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H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. PubMed. [Link]
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How does the splicing modulator H3B-8800 work and can it be safely applied in AML?. vjhemonc. [Link]
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Full article: Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]
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Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. [Link]
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In vitro splicing assays. ResearchGate. [Link]
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What are splicing factor modulators and how do they work?. Patsnap Synapse. [Link]
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In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract. PMC - NIH. [Link]
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E7107. PubChem - NIH. [Link]
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E7107|E-7107. DC Chemicals. [Link]
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The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region. PMC - NIH. [Link]
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Compound: E7107 (CHEMBL4297278). ChEMBL - EMBL-EBI. [Link]
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H3B-8800. Wikipedia. [Link]
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The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PMC - PubMed Central. [Link]
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- 30. A double-reporter splicing assay for determining splicing efficiency in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
Pladienolide B Analogs and Derivatives: A Comparative Guide to Splicing Inhibition Activity
Introduction: The Rise of Splicing Modulators in Cancer Therapy
Pladienolide B, a 12-membered macrolide originally isolated from Streptomyces platensis, has emerged as a potent and highly specific inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2] Its unique mechanism of action, which involves direct binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), has established it as a valuable tool for studying splicing and a promising scaffold for the development of novel anticancer therapeutics.[1][3][4] Dysregulation of splicing is a hallmark of many cancers, making the spliceosome an attractive target for therapeutic intervention.[5] This guide provides a comparative analysis of the biological activity of this compound and its key analogs and derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: Targeting the Spliceosome's Core
This compound and its derivatives exert their cytotoxic effects by directly targeting the SF3b complex, specifically the SF3B1 subunit.[5][6] This interaction interferes with the stable binding of the U2 snRNP to the pre-mRNA branch point, a critical step in the formation of the spliceosome's catalytic core.[7] The consequence is the inhibition of the splicing process, leading to an accumulation of unspliced pre-mRNAs, the generation of aberrant mRNA transcripts, and ultimately, cell cycle arrest and apoptosis in cancer cells.[5][8][9] The binding affinity of pladienolide derivatives to the SF3b complex has been shown to be highly correlated with their antiproliferative activity.[3][4]
Below is a diagram illustrating the targeted step in the splicing pathway.
Sources
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A Comparative Guide to the Efficacy of Pladienolide B Derivatives in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of pladienolide B and its key derivatives, E7107 and H3B-8800, in the context of solid tumors. As a senior application scientist, this document is structured to offer not just data, but also the underlying scientific rationale for the experimental approaches used to evaluate these potent splicing modulators. Our focus is on providing a clear, objective analysis supported by experimental evidence to aid in your research and development endeavors.
Introduction: Targeting the Spliceosome with this compound and its Analogs
This compound is a natural product that has garnered significant interest in oncology for its potent and specific inhibition of the SF3b (splicing factor 3b) complex, a core component of the spliceosome.[1][2] The spliceosome is a critical cellular machinery responsible for intron removal from pre-mRNA, a fundamental step in gene expression. By binding to the SF3b complex, this compound and its derivatives modulate pre-mRNA splicing, leading to an accumulation of unspliced transcripts, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1][3][4] This mechanism offers a novel therapeutic strategy against malignancies, particularly those with a high dependency on specific splicing events or those harboring mutations in spliceosome components.[5][6]
This guide will delve into the comparative efficacy of the parent compound, this compound, and two of its most notable synthetic derivatives:
-
E7107: A derivative of pladienolide D that entered Phase I clinical trials for solid tumors.[7][8]
-
H3B-8800: An orally bioavailable derivative designed for improved selectivity and potency, particularly in cancers with spliceosome mutations.[5][9]
Comparative In Vitro Efficacy in Solid Tumor Cell Lines
The anti-proliferative activity of this compound and its derivatives has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Below is a summary of the available IC50 data for this compound and one of its derivatives in gastric cancer cell lines. It is important to note that direct head-to-head comparisons of all three compounds in the same comprehensive panel of solid tumor cell lines are limited in the public domain.
| Cell Line (Gastric Cancer) | This compound (IC50, nM) | This compound Derivative (IC50, nM) |
| MKN1 | 4.0 | 3.4 |
| MKN7 | 1.1 | 0.8 |
| MKN28 | 1.8 | 1.5 |
| MKN74 | 0.6 | 0.4 |
| NUGC-3 | 0.9 | 0.7 |
| NUGC-4 | 1.2 | 0.5 |
| Mean ± SD | 1.6 ± 1.2 | 1.2 ± 1.1 |
Data extracted from a study on gastric cancer cell lines.[10]
Expert Interpretation: The data indicates that both this compound and its derivative exhibit potent anti-proliferative activity in the low nanomolar range against gastric cancer cell lines.[10] The derivative consistently shows a slightly lower IC50, suggesting potentially greater in vitro potency.[10] H3B-8800 has also demonstrated potent in vitro activity, with a reported IC50 of 1.4 nM for wild-type SF3B1.[9] Notably, H3B-8800 has shown preferential lethality in cancer cells harboring spliceosome mutations, a key design feature of this derivative.[5][11]
In Vivo Efficacy in Solid Tumor Xenograft Models
This compound Derivative in a Gastric Cancer Xenograft Model:
-
Model: SCID mice with subcutaneously xenografted primary cultured gastric cancer cells from patients.[10]
-
Treatment: Intraperitoneal injection of the this compound derivative (10 mg/kg) every other day for a total of four injections.[12]
-
Results: Complete tumor disappearance was observed within two weeks of treatment in all treated mice.[10] Histological examination confirmed a pathological complete response.[10]
H3B-8800 in a Lung Cancer Xenograft Model:
-
Model: While extensive solid tumor data is emerging, preclinical studies have shown H3B-8800's efficacy in models like U2AF1-mutant lung cancer cells.[13]
-
Key Feature: H3B-8800 demonstrates preferential activity in spliceosome-mutant cancers. In a leukemia xenograft model with an SF3B1 mutation, H3B-8800 completely abrogated tumor growth, whereas it only slowed the growth of wild-type tumors.[5]
E7107 Clinical Trial in Solid Tumors:
-
Study: A Phase I clinical trial of E7107 was conducted in patients with advanced solid tumors.[7]
-
Outcome: The trial was discontinued due to unexpected ocular toxicity at higher doses.[3][8] While some patients experienced stable disease, no complete or partial responses were observed during treatment.[14]
Expert Interpretation: The preclinical in vivo data for the this compound derivative in gastric cancer are compelling, demonstrating significant anti-tumor activity.[10] H3B-8800 shows promise, particularly in the context of precision medicine, by targeting tumors with specific spliceosome mutations.[5] The clinical development of E7107 was halted due to toxicity, highlighting the importance of the therapeutic window for this class of compounds.[3][14]
Mechanism of Action: Induction of Apoptosis via Splicing Modulation
The primary mechanism by which this compound and its derivatives exert their anti-tumor effects is through the induction of apoptosis following the disruption of pre-mRNA splicing.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound derivatives inhibit the SF3b complex, leading to apoptosis.
Causality Explanation: Inhibition of the SF3b complex by this compound derivatives leads to widespread intron retention and exon skipping, resulting in an accumulation of non-functional mRNA transcripts.[12] This cellular stress is thought to trigger the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[15][16] This shift in balance results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[16]
Experimental Methodologies
To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized and well-controlled experimental protocols.
In Vitro Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Formazan Crystal Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Self-Validation: The inclusion of untreated and vehicle-only controls is essential to establish a baseline for cell viability. A positive control (e.g., a known cytotoxic agent) can validate the assay's responsiveness. The linearity of the relationship between cell number and absorbance should be established for each cell line.
In Situ Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Protocol for Tissue Sections:
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[5]
-
Permeabilization: Treat the sections with Proteinase K to allow enzyme access to the nucleus.[7]
-
Labeling Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[5][7]
-
Detection: Wash the sections and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.[7]
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Quantification: Determine the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of cells.
Self-Validation: A positive control (treating a sample with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme from the labeling reaction) are critical for validating the specificity of the assay.[7]
In Vivo Efficacy Assessment: Solid Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Cell Preparation: Culture the desired human solid tumor cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel to support tumor formation.[1][6]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[1]
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers. The formula Volume = (width)^2 x length/2 is commonly used.[1]
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative or vehicle control according to the planned dosing schedule (e.g., intraperitoneal or oral administration).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., TUNEL assay, western blotting).
Self-Validation: The inclusion of a vehicle-treated control group is essential to determine the baseline tumor growth rate. Blinding the researchers who are measuring the tumors to the treatment groups can help to reduce bias. Monitoring the body weight of the mice provides an indication of the systemic toxicity of the treatment.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anti-cancer agents that target the fundamental process of pre-mRNA splicing. The available data demonstrates their potent efficacy in both in vitro and in vivo models of solid tumors, particularly in gastric and spliceosome-mutant cancers. While the derivative of this compound showed remarkable efficacy in a gastric cancer xenograft model, and H3B-8800 exhibits a promising selectivity for spliceosome-mutant tumors, the clinical development of E7107 was hampered by toxicity.
Future research should focus on conducting direct comparative studies of the most promising derivatives in a variety of solid tumor models to better delineate their relative efficacy and therapeutic windows. Furthermore, identifying predictive biomarkers beyond spliceosome mutations could help to identify patient populations most likely to respond to these targeted therapies. The continued exploration of this unique mechanism of action holds the potential to deliver novel and effective treatments for a range of solid tumors.
References
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Seiler, M., et al. (2018). H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. Nature Medicine, 24(4), 497–504. [Link]
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Eskens, F. A., et al. (2013). Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors. Clinical Cancer Research, 19(22), 6296–6304. [Link]
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Kotake, Y., et al. (2007). This compound, a novel splicing inhibitor, targeting the SF3b complex. Nature Chemical Biology, 3(9), 570–575. [Link]
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Suda, T., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110–116. [Link]
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JoVE. (2023). The TUNEL Assay. Journal of Visualized Experiments. [Link]
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Grokipedia. H3B-8800. [Link]
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G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. [Link]
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H3 Biomedicine. (2017). H3B-8800 demonstrates efficacy in spliceosome-mutant myeloid malignancies. BioWorld. [Link]
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protocols.io. LLC cells tumor xenograft model. [Link]
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Folco, E. G., et al. (2011). The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region. Genes & Development, 25(5), 440–444. [Link]
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Fan, L., et al. (2011). Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity. ACS Chemical Biology, 6(6), 582–589. [Link]
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Sallman, D. A., et al. (2019). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Leukemia, 33(12), 2943–2947. [Link]
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Maguire, S. L., et al. (2015). SF3B1 mutations constitute a novel therapeutic target in breast cancer. Journal of Pathology, 235(4), 571–580. [Link]
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Aguilo, F., et al. (2021). SF3B1 hotspot mutations confer sensitivity to PARP inhibition by eliciting a defective replication stress response. Nature Communications, 12(1), 4629. [Link]
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Córdoba, S., et al. (2022). SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances. Journal of Experimental & Clinical Cancer Research, 41(1), 39. [Link]
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Gao, L., et al. (2020). Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells. Medical Science Monitor, 26, e919460. [Link]
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Rehm, M., et al. (2009). Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death. Cell Death & Disease, 1(1), e2. [Link]
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A Comparative Guide to Splicing Inhibitors: Pladienolide B vs. Isoginkgetin
In the intricate world of eukaryotic gene expression, pre-mRNA splicing is a fundamental process, meticulously excising non-coding introns and ligating protein-coding exons. This process is orchestrated by the spliceosome, a dynamic and complex molecular machine. The critical role of the spliceosome in normal cellular function and its frequent dysregulation in diseases like cancer have made it a compelling target for therapeutic intervention.[1][2][3] Among the arsenal of small molecules identified to modulate splicing, the natural products pladienolide B and isoginkgetin have garnered significant attention. This guide provides an in-depth, objective comparison of these two inhibitors, detailing their mechanisms, experimental validation, and applications for researchers, scientists, and drug development professionals.
Section 1: Molecular Profiles and Mechanisms of Action
This compound: A Potent SF3b Modulator
This compound is a macrolide natural product derived from the bacterium Streptomyces platensis.[4] It exhibits potent antitumor activity by directly targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][4][5][6] The SF3b complex is crucial for recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly.
This compound binds to the SF3B1 subunit of the SF3b complex.[2][5][7][8] This interaction is thought to impair the stable association of the U2 snRNP with the pre-mRNA branch site, effectively stalling the spliceosome at an early stage.[3][9] This leads to an accumulation of unspliced pre-mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][5][10][11][12][13] Its potent activity is observed at low nanomolar concentrations in various cancer cell lines.[12][13]
Isoginkgetin: An Inhibitor of Spliceosome Assembly
Isoginkgetin is a biflavonoid originally isolated from the leaves of the Ginkgo biloba tree.[14] It acts as a general inhibitor of pre-mRNA splicing, affecting both the major and minor spliceosomes.[15][16][17] Unlike this compound, isoginkgetin's precise molecular target within the spliceosome has not been definitively identified, but it is known not to target the SF3b subunit.[18]
Experimental evidence suggests that isoginkgetin inhibits splicing by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the pre-spliceosomal A complex.[1][14][15][16][17] This blockade prevents the transition from the A complex to the catalytically active B complex, leading to an accumulation of the A complex.[14][15][16][17] The inhibitory effects of isoginkgetin are typically observed at micromolar concentrations.[1][14][15] However, some recent studies suggest that isoginkgetin's effects on splicing might be indirect and that it may primarily act as a transcription inhibitor.[19][20]
Mechanism of Splicing Inhibition
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A Comparative Guide to Spliceosome Modulators: Pladienolide B vs. H3B-8800
Introduction: Targeting the Spliceosome in Oncology
The intricate process of pre-messenger RNA (pre-mRNA) splicing, orchestrated by the spliceosome, is fundamental to eukaryotic gene expression. This dynamic ribonucleoprotein complex meticulously removes introns and ligates exons to produce mature mRNA ready for translation.[1][2] The Splicing Factor 3b (SF3b) complex, and particularly its largest subunit SF3B1, is a core component of the U2 small nuclear ribonucleoprotein (snRNP) and is critical for recognizing the intron branch point sequence, an essential step for splicing fidelity.[3][4][5]
In recent years, the spliceosome has emerged as a compelling therapeutic target in oncology. Somatic mutations in splicing factor genes, such as SF3B1, SRSF2, and U2AF1, are frequently identified in various cancers, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and certain solid tumors.[6][7] These mutations lead to aberrant splicing, producing dysfunctional proteins that can drive cancer progression.[8] This has spurred the development of small molecules that modulate spliceosome activity.
This guide provides an in-depth comparative analysis of two prominent SF3B1 inhibitors: Pladienolide B, a natural product that paved the way for this class of inhibitors, and H3B-8800, a synthetic derivative designed for enhanced therapeutic properties. We will explore their mechanisms, compare their biological activities with supporting data, and provide detailed protocols for their experimental evaluation.
This compound: The Natural Product Prototype
This compound is a 12-membered macrolide natural product originally isolated from the bacterium Streptomyces platensis.[1][9][10] Its discovery as a potent antitumor agent with a novel mechanism of action was a landmark in the field.
Mechanism of Action
This compound exerts its potent cytotoxic effects by directly targeting the SF3B1 subunit of the SF3b complex.[2][9][11] It binds to a specific pocket on SF3B1, interfering with the stable association of the U2 snRNP with the pre-mRNA branch point.[1][4] This disruption stalls spliceosome assembly, leading to widespread intron retention and the accumulation of unspliced pre-mRNA transcripts.[4][11] The resulting dysregulation of gene expression ultimately induces cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]
Biological Activity
This compound exhibits potent growth-inhibitory activity against a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.[13] Its antitumor effects have been demonstrated in both in vitro and in vivo preclinical models.[2][13] However, the clinical development of its synthetic analog, E7107, was halted due to unexpected ocular toxicities observed in a Phase I trial, highlighting the need for compounds with an improved therapeutic window.[15]
H3B-8800: A Precision-Engineered Splicing Modulator
H3B-8800 (RVT-2001) is an orally bioavailable, synthetic small molecule developed through a structure-based drug design approach, building upon the knowledge gained from this compound.[15][16][17]
Mechanism of Action & Distinguishing Features
Like its natural product predecessor, H3B-8800 binds directly to the SF3b complex.[6][18] Competitive binding assays have confirmed that H3B-8800 and this compound share a similar binding site on the SF3b complex.[19] The binding of H3B-8800 modulates the spliceosome's function, leading to the retention of short, GC-rich introns, which are then targeted for degradation through nonsense-mediated decay.[20]
The crucial distinguishing feature of H3B-8800 is its preferential lethality towards cancer cells harboring mutations in spliceosome components, such as SF3B1 and SRSF2.[3][19][20] While this compound's analog E7107 showed no such preference, H3B-8800 was engineered to exploit the dependency of these mutant cells on a functioning, albeit altered, spliceosome.[19][20] Interestingly, this selectivity does not appear to stem from a higher binding affinity to mutant SF3B1, but may instead be related to how the drug and the mutation together affect the complex's internal dynamics.[3][21]
Clinical Development
H3B-8800 advanced to a Phase 1 clinical trial for patients with MDS, AML, and chronic myelomonocytic leukemia (CMML) (NCT02841540).[7][22] The trial demonstrated a predictable pharmacokinetic profile and dose-dependent target engagement in patients.[7][23] While objective complete or partial responses were not achieved, some patients experienced a reduction in red blood cell or platelet transfusion requirements.[7][23] However, an interim analysis did not meet efficacy endpoints, and the compound's development was discontinued.[16]
Head-to-Head Comparison: this compound vs. H3B-8800
| Feature | This compound | H3B-8800 |
| Origin | Natural Product (Streptomyces platensis)[10] | Synthetic (Pladienolide Analog)[15] |
| Chemical Class | 12-membered macrolide[13] | Macrocyclic piperazine carboxylate[24] |
| Target | SF3B1 subunit of the spliceosome[11] | SF3B1 subunit of the spliceosome[16][24] |
| Key Feature | Broad-spectrum splicing inhibition[13] | Preferential killing of spliceosome-mutant cells[3][19] |
| Administration | (Analogs) Intravenous | Orally bioavailable[16][18] |
| Clinical Status | Analog (E7107) discontinued due to toxicity[15] | Discontinued after Phase 1 trial (NCT02841540)[16][25] |
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams illustrate the shared mechanism of action and the workflows for key analytical assays.
Caption: Mechanism of action for SF3B1 inhibitors.
Caption: Experimental workflow for an in vitro splicing assay.
Caption: Experimental workflow for a cell viability (MTT/CCK-8) assay.
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of this compound and H3B-8800.
Protocol 1: In Vitro Splicing Assay
This assay directly measures the biochemical effect of the inhibitors on the spliceosome's catalytic activity. The use of radiolabeled pre-mRNA allows for sensitive detection of splicing intermediates and products.[26][27][28]
A. Materials:
-
Linearized DNA template for a model pre-mRNA (e.g., containing adenovirus major late promoter exons and intron).
-
In vitro transcription kit with a phage polymerase (e.g., T7 RNA polymerase).
-
[α-³²P]UTP or similar radiolabel.
-
Splicing-competent nuclear extract (commercially available or prepared from HeLa cells).[27][29]
-
This compound and H3B-8800 stock solutions in DMSO.
-
DMSO (vehicle control).
-
Splicing reaction buffer (contains ATP, MgCl₂, KCl).
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Denaturing polyacrylamide gel (e.g., 6% acrylamide, 7 M urea).[27]
-
RNA loading dye.
B. Methodology:
-
Prepare Radiolabeled Pre-mRNA: Synthesize radiolabeled pre-mRNA from the linearized DNA template using an in vitro transcription kit, incorporating [α-³²P]UTP. Purify the transcript.
-
Set Up Splicing Reactions: In separate tubes, assemble the splicing reactions on ice. For each 25 µL reaction, combine nuclear extract, splicing buffer, and the radiolabeled pre-mRNA substrate.
-
Add Inhibitors: Add the desired final concentration of this compound, H3B-8800, or an equivalent volume of DMSO (for the negative control) to the respective reaction tubes.
-
Incubate: Transfer the tubes to a 30°C water bath and incubate for 60-90 minutes to allow splicing to occur.
-
Stop Reaction and Purify RNA: Stop the reaction by adding Proteinase K solution and incubating at 37°C for 15 minutes to digest proteins. Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.
-
Analyze Products: Resuspend the RNA pellet in loading dye, denature at 95°C, and load onto a denaturing polyacrylamide gel.
-
Visualize and Quantify: Run the gel until the dye front reaches the bottom. Dry the gel and expose it to a phosphor screen or X-ray film. Splicing intermediates (lariat-intron) and products (mature mRNA) can be visualized and quantified relative to the unspliced pre-mRNA.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, allowing for the determination of IC50 (half-maximal inhibitory concentration) values.
A. Materials:
-
Cancer cell line of interest (e.g., SF3B1-mutant and wild-type isogenic lines for comparing selectivity).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound and H3B-8800 stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.[30]
-
Solubilization buffer (for MTT assay, e.g., acidic isopropanol).
-
Microplate reader.
B. Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count and dilute the cells to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[30]
-
Compound Treatment: Prepare serial dilutions of this compound and H3B-8800 in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include wells with medium and DMSO only as a vehicle control and wells with medium only as a blank.
-
Incubate: Return the plate to a 37°C, 5% CO₂ incubator for 72 hours (or other desired time point).
-
Add Viability Reagent:
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).[30]
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use a non-linear regression model to determine the IC50 value for each compound.
Conclusion
This compound and H3B-8800 are powerful chemical probes and therapeutic candidates that target the core machinery of the spliceosome. This compound, as a natural product, was instrumental in validating SF3B1 as a druggable target in cancer. H3B-8800 represents a refined, second-generation modulator, engineered for oral bioavailability and, most importantly, for selective lethality in cancers with specific spliceosome mutations—a key attribute for targeted therapy. While the clinical journey of these specific compounds has faced challenges, they have undeniably paved the way for future development in splicing modulation. The comparative study of their structures, mechanisms, and biological effects provides a compelling narrative of drug development, moving from a potent natural product to a precision-engineered therapeutic, and continues to inform the ongoing quest for effective cancer treatments targeting RNA splicing.
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A Comparative Guide to the Validation of Pladienolide B-Induced Apoptosis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the pladienolide B-induced apoptosis pathway. It offers a comprehensive analysis of its mechanism, benchmarked against alternative apoptosis-inducing agents, and is supported by experimental data and detailed protocols for validation.
Introduction: this compound and the Spliceosome-Apoptosis Axis
This compound is a potent antitumor macrocyclic lactone that functions by targeting the SF3b1 subunit of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing.[1][2] By inhibiting SF3b1, this compound disrupts the normal splicing process, leading to an accumulation of unspliced mRNA and subsequent cell cycle arrest and apoptosis.[1][3] This unique mechanism of action makes this compound a compelling subject of study in cancer biology and drug development, offering a targeted approach to inducing programmed cell death in cancer cells.[4][5]
The Molecular Pathway of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound is a multi-faceted process involving key regulators of programmed cell death. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Key Mechanistic Steps:
-
SF3b1 Inhibition: this compound directly binds to the SF3b1 protein within the U2 snRNP complex of the spliceosome, inhibiting its function.[4] This disruption of the spliceosome leads to widespread splicing errors.
-
Modulation of Bcl-2 Family Proteins: Inhibition of SF3b1 leads to a shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][3]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[1][3]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][3]
Involvement of p73 and ATF3:
Beyond the classical mitochondrial pathway, this compound-induced apoptosis is also modulated by other key proteins. Studies have shown that inhibition of SF3b1 by this compound can induce the expression of TAp73, a pro-apoptotic isoform of the p53 homolog p73, while downregulating the anti-apoptotic ΔNp73 isoform.[6] Furthermore, the transcription factor Activating Transcription Factor 3 (ATF3) has been identified as a crucial mediator of apoptosis induced by spliceosome inhibitors like this compound.[7][8] Treatment with this compound leads to increased ATF3 expression, and cells lacking ATF3 are significantly more resistant to its cytotoxic effects.[3][7]
Caption: Experimental workflow for validating apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a gold standard for detecting early and late-stage apoptosis.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Detailed Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound and controls (e.g., vehicle, staurosporine as a positive control) for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry.
-
Interpretation: Fluorescently labeled cells indicate the presence of DNA fragmentation and are considered apoptotic.
Detailed Protocol:
-
Culture and treat cells on coverslips or in culture plates.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope.
Western Blotting for Caspase-3 Cleavage and Bcl-2 Family Proteins
This technique is essential for examining the molecular machinery of apoptosis.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. For apoptosis validation, antibodies specific to the cleaved (active) form of caspase-3 are used. Additionally, antibodies against Bcl-2 and Bax can be used to assess the change in their expression levels.
-
Interpretation: An increase in the cleaved form of caspase-3 and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.
Detailed Protocol:
-
Treat cells with this compound and controls, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The validation of the this compound-induced apoptosis pathway requires a systematic and multi-faceted approach. By combining a thorough understanding of its molecular mechanism with robust experimental techniques, researchers can accurately characterize its pro-apoptotic effects. The high potency and unique mechanism of action of this compound, particularly when compared to other splicing modulators and conventional chemotherapies, underscore its potential as a valuable tool in cancer research and as a lead compound for the development of novel anticancer therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of this promising apoptosis-inducing agent.
References
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Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R. C., Fernando, P., & McKay, B. C. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLoS ONE, 15(12), e0224953. [Link]
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Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R. C., Fernando, P., & McKay, B. C. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLoS One, 15(12), e0224953. [Link]
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Zhang, Q., Di, C., Yan, J., Zhang, H., & Zhang, H. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273–1280. [Link]
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Kurtz, S. E., Courreges, M. C., & Ekmekcioglu, S. (2021). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. bioRxiv. [Link]
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Vanzyl, E. J., Sayed, H., Blackmore, A. B., Rick, K. R. C., Fernando, P., & McKay, B. C. (2019). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death in mouse embryonic fibroblasts. bioRxiv. [Link]
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Jorge, A. M., Correia, S., & Gonçalves, A. C. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Cancer Chemotherapy and Pharmacology, 84(2), 405–415. [Link]
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Zhang, Q., Di, C., Yan, J., Zhang, H., & Zhang, H. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273–1280. [Link]
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Jorge, A. M., Correia, S., & Gonçalves, A. C. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Cancer Chemotherapy and Pharmacology, 84(2), 405–415. [Link]
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Kotake, Y., Sagane, K., Owa, T., & Sato, Y. (2011). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 102(6), 1073–1080. [Link]
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Zhang, Q., Di, C., Yan, J., Zhang, H., & Zhang, H. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273–1280. [Link]
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Jorge, A. M., Correia, S., & Gonçalves, A. C. (2019). Efficacy of a spliceosome inhibitor, this compound, on SCLC cell... ResearchGate. [Link]
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Effenberger, N. J., & RIGO, F. (2014). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. Haematologica, 99(8), 1330–1338. [Link]
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Folco, E. G., Coil, K. E., & Reed, R. (2013). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 288(51), 36591–36599. [Link]
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Jorge, A. M., Correia, S., & Gonçalves, A. C. (2019). Proliferation and viability dose-response curves of this compound... ResearchGate. [Link]
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González-Larraza, P. G., Lopez Goerne, T. M., Padilla-Godínez, F. J., & Gómez, E. (2022). IC 50 Calculated from the 4PL Fitted Curves for Each Compound in the Different Cell Lines Studied a. ResearchGate. [Link]
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Veselý, P., Křížová, K., Chmelík, R., & Chmelíková, V. (2021). The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death. Scientific Reports, 11(1), 1–13. [Link]
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The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
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de Souza, A. P. D., de Oliveira, J. F., & de Oliveira, A. C. A. X. (2021). Comparison of IC 50 values obtained for C7a and cisplatin. ResearchGate. [Link]
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Overcoming Chemotherapy Resistance: A Comparative Guide to the Efficacy of Pladienolide B
For drug development professionals and cancer researchers, the emergence of chemotherapy resistance is a primary obstacle to successful patient outcomes. Tumor cells employ a sophisticated arsenal of survival mechanisms, from upregulating drug efflux pumps to altering apoptotic pathways, rendering many first-line cytotoxic agents ineffective. This guide provides an in-depth technical comparison of Pladienolide B, a novel spliceosome inhibitor, against conventional chemotherapeutics, focusing on its efficacy in cell lines that have developed resistance. We will explore the mechanistic rationale for its use, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own work.
The Challenge of Chemoresistance: Why Standard Therapies Fail
Chemotherapy resistance is a multifactorial phenomenon. Cancer cells can develop resistance through various mechanisms, including:
-
Target Modification: Mutations in the drug's molecular target can prevent effective binding.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), actively pumps drugs out of the cell.
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage allows cells to survive.
-
Apoptotic Evasion: A common and critical mechanism is the dysregulation of the B-cell lymphoma 2 (BCL-2) family of proteins, which govern the intrinsic apoptotic pathway. A key strategy employed by cancer cells is the alternative splicing of BCL-2 family pre-mRNAs, such as BCL2L1 (Bcl-x) and MCL-1, to favor the production of long, anti-apoptotic protein isoforms (Bcl-xL, Mcl-1L) over their short, pro-apoptotic counterparts (Bcl-xS, Mcl-1S). This shift in the splicing landscape creates a cellular environment that is highly resistant to apoptotic triggers, including chemotherapy.
This guide focuses on this compound, a compound that directly targets the cellular machinery responsible for this pro-survival alternative splicing, offering a unique strategy to overcome resistance.
This compound: Targeting the Master Regulator of Splicing
This compound is a natural product that acts as a potent and highly specific inhibitor of the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome's U2 small nuclear ribonucleoprotein (snRNP).[1][2] The spliceosome is the complex machinery responsible for excising introns from pre-mRNA, a critical step in gene expression. By binding to SF3B1, this compound disrupts the normal splicing process, leading to widespread intron retention and the generation of aberrant mRNA transcripts.
This non-discriminatory disruption of splicing is particularly detrimental to cancer cells, which are often highly dependent on specific splice variants for their survival and proliferation. Crucially, this mechanism provides a direct countermeasure to resistance driven by the overexpression of anti-apoptotic splice isoforms.
Mechanism of Action: Reversing the Pro-Survival Splicing Switch
The primary mechanism by which this compound overcomes chemoresistance is its ability to modulate the alternative splicing of key apoptosis-regulating genes. In many chemoresistant tumors, the balance is tipped in favor of anti-apoptotic isoforms like Bcl-xL. This compound treatment forces a shift in this balance.
By inhibiting SF3B1, this compound alters the 5' splice site selection on genes like BCL2L1 and MCL-1. This leads to an increased production of the shorter, pro-apoptotic isoforms (Bcl-xS and Mcl-1S) and a concurrent downregulation of the anti-apoptotic long isoforms.[3][4] This fundamental shift in the apoptotic machinery re-sensitizes the cancer cell to death signals, including those induced by conventional chemotherapy.
Comparative Efficacy in Chemoresistant Cell Lines
This compound demonstrates potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values consistently in the low nanomolar range.[5][6] Its efficacy is particularly noteworthy in models of acquired and intrinsic chemoresistance.
Potency in Cisplatin-Resistant Ovarian Cancer
A key indicator of this compound's potential is its performance in cell lines specifically selected for resistance to platinum-based drugs. Studies show that this compound and its analog, FD-895, induce significant apoptosis in the cisplatin-resistant ovarian cancer cell line OV2008/C13.[7][8] This suggests that its mechanism of action is independent of the resistance pathways that protect cells from cisplatin-induced DNA damage.
Re-sensitization to Conventional Chemotherapy
Beyond its standalone cytotoxicity, this compound can act as a chemosensitizing agent. Pre-treatment of various cancer cell lines, including ovarian (SKOV3), lung (A549), and colon (HT29), with a low dose of this compound significantly increases their sensitivity to subsequent treatment with cisplatin.[9] This synergistic effect underscores the potential of a combination therapy approach, where this compound is used to dismantle the cell's resistance mechanisms before the application of a conventional DNA-damaging agent.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Gastric Cancer Panel | |||
| MKN7 | Gastric Adenocarcinoma | 0.6 | [10] |
| MKN45 | Gastric Adenocarcinoma | 1.0 | [10] |
| NUGC4 | Gastric Adenocarcinoma | 4.0 | [10] |
| Erythroleukemia | |||
| HEL | Erythroleukemia | 1.5 | [6] |
| K562 | Chronic Myeloid Leukemia | 25 | [6] |
| Other Solid Tumors | |||
| Primary Gastric Cells | Gastric (from Ascites) | 4.9 (mean) | [10] |
| HeLa | Cervical Carcinoma | Low nM | [11] |
| HCT116 | Colon Carcinoma | Low nM |[3] |
Note: While the data strongly supports this compound's efficacy in chemo-experienced and resistant models, direct side-by-side IC50 comparisons with conventional drugs in isogenic sensitive/resistant cell line pairs are still an emerging area of research. Similarly, the interaction of this compound with P-glycoprotein (ABCB1)-mediated efflux remains to be fully elucidated.
Experimental Protocols for Validation
To facilitate further research, we provide detailed, self-validating protocols for key assays used to determine the efficacy of this compound.
Workflow for Assessing Cell Viability and Apoptosis
Step-by-Step Protocol: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Chemoresistant and sensitive parental cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound, conventional chemotherapeutic (e.g., Cisplatin), and vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for blank controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the comparative chemotherapeutic agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Step-by-Step Protocol: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or other compounds for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for overcoming chemotherapy resistance, particularly in tumors that rely on the alternative splicing of anti-apoptotic genes for survival. Its unique mechanism of action—targeting the core splicing machinery—allows it to bypass conventional resistance pathways and re-sensitize cancer cells to apoptosis. The potent, low-nanomolar efficacy observed in various cancer models, including those with a history of chemotherapy, highlights its potential.
Future research should focus on direct, quantitative comparisons of this compound against standard-of-care agents in paired sensitive and resistant cell lines. Elucidating its interaction with drug efflux pumps like P-glycoprotein will be crucial for defining its clinical utility. As our understanding of the cancer-specific splicing landscape grows, SF3B1 inhibitors like this compound are poised to become a vital tool in the next generation of targeted cancer therapies.
References
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Aging-US. (n.d.). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Retrieved from [Link]
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Aging-US. (n.d.). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Retrieved from [Link]
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ResearchGate. (n.d.). This compound impairs pre-mRNA splicing and increases the sensitivity of cancer cells to cisplatin. Retrieved from [Link]
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Aging-US. (n.d.). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Retrieved from [Link]
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ResearchGate. (2022, March 3). (PDF) Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Retrieved from [Link]
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Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-118. Available at: [Link]
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ResearchGate. (n.d.). The splicing inhibitor and antitumor compound this compound switches splicing of hnRNPA2B1 and BCL2L1 to induce apoptosis in HCT116 colon cancer cells. Retrieved from [Link]
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Lee, S. C., & Abdel-Wahab, O. (2016). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. Haematologica, 101(6), 724-734. Available at: [Link]
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Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. PubMed, 105(1), 110-118. Available at: [Link]
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Lee, S. C., & Abdel-Wahab, O. (2015). Targeting the Spliceosome in Chronic Lymphocytic Leukemia With the Macrolides FD-895 and pladienolide-B. Haematologica, 100(6), 724–734. Available at: [Link]
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ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony formation. Retrieved from [Link]
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Jorge, C., et al. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Cancer Chemotherapy and Pharmacology, 84(3), 631-641. Available at: [Link]
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Eckstein, N., et al. (2014). Substrate-specific effects of pirinixic acid derivatives on ABCB1-mediated drug transport. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1055-1065. Available at: [Link]
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ResearchGate. (n.d.). IC 50 values determined against A2780 and A2780cisR human ovarian cancer cells, and HEK cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers. Retrieved from [Link]
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Frontiers. (n.d.). Perplexing Role of P-Glycoprotein in Tumor Microenvironment. Retrieved from [Link]
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Folco, E. G., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 2236-2245. Available at: [Link]
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Cellosaurus. (n.d.). Cell line A2780cis (CVCL_1942). Retrieved from [Link]
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ResearchGate. (n.d.). Efficacy of a spliceosome inhibitor, this compound, on SCLC cell lines. Retrieved from [Link]
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MDPI. (n.d.). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Substrate recognition diversity and transport dynamics of ABCC1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Substrate-dependent effects of human ABCB1 coding polymorphisms. Retrieved from [Link]
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PLOS One. (n.d.). Multiple Transport-Active Binding Sites Are Available for a Single Substrate on Human P-Glycoprotein (ABCB1). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pladienolide B
Introduction: Beyond the Product - A Commitment to Safety
Pladienolide B is a powerful tool in the arsenal of researchers studying cancer and other diseases characterized by dysregulated gene expression.[1][2] This naturally derived macrolide exhibits potent antitumor activity by targeting the SF3b subunit of the spliceosome, a critical piece of cellular machinery responsible for pre-mRNA splicing.[3][4] Its efficacy is remarkable, with IC₅₀ values in the low nanomolar range against various cancer cell lines, leading to cell cycle arrest and apoptosis.[5][6][7]
However, the very potency that makes this compound a valuable research compound necessitates a rigorous and informed approach to its handling and disposal. As scientists, our responsibility extends beyond the experiment; it encompasses the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the compound's specific mechanism of action and harmonized with established safety protocols for cytotoxic agents.
Hazard Assessment: A Case for Prudence
A review of Safety Data Sheets (SDS) for this compound presents a potentially misleading picture. Some sources classify the compound as not hazardous under OSHA or GHS standards, assigning it low numerical ratings for health, flammability, and reactivity.[8] This classification is likely based on standard acute toxicity tests and does not fully account for the compound's potent, specific biological activity at very low concentrations.
The critical hazard of this compound is its cytotoxic nature, stemming directly from its ability to inhibit the spliceosome.[6][9] This mechanism can induce cell death in non-target organisms if released into the environment. One SDS correctly notes that it may cause "long lasting harmful effects to aquatic life."[8] Therefore, despite any ambiguity in formal hazard classification, all this compound waste must be managed as hazardous cytotoxic waste. This conservative approach is a cornerstone of a self-validating safety system, ensuring protection against unforeseen biological and environmental consequences.
Core Principles of this compound Waste Management
The proper disposal of this compound is governed by four fundamental principles:
-
Treat as Cytotoxic: Assume all forms of this compound waste—pure compound, solutions, and contaminated materials—are hazardous and capable of potent biological effects.
-
Segregate at the Source: Isolate this compound waste immediately at the point of generation. This is the most critical step to prevent the cross-contamination of non-hazardous waste streams and to protect personnel who handle laboratory waste.[10]
-
Use Designated, Labeled Containers: All cytotoxic waste must be collected in clearly marked, leak-proof, and puncture-resistant containers.[11][12]
-
Decontaminate and Document: Thoroughly decontaminate all work surfaces and equipment after handling. Maintain accurate records of hazardous waste generation as required by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA).[13][14]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling any form of this compound, including its waste, a robust PPE protocol is mandatory. This serves to protect the researcher from inadvertent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Lab Coat | Disposable, solid-front gown with knit cuffs. | Protects personal clothing and skin from contamination. Knit cuffs ensure a snug fit around the inner glove. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes of solutions or aerosolized powder. |
| Respiratory | Required if handling powder outside a certified chemical fume hood or biological safety cabinet. | An N95 respirator or higher may be necessary to prevent inhalation of the potent compound. Consult your institution's EHS for specific guidance. |
Always consult your institution's specific guidelines on PPE for handling cytotoxic compounds.[12][15]
Step-by-Step Disposal Procedures
The following protocols detail the disposal path for various types of this compound waste. The overarching goal is to safely contain the waste and transfer it to a designated cytotoxic waste accumulation area for final disposal by trained professionals, typically via incineration.[11]
Waste Stream Classification and Disposal Pathways
| Waste Type | Description | Disposal Container | Procedure |
| Trace-Contaminated Solids | Contaminated PPE (gloves, gowns), bench paper, absorbent pads, plastic weighing boats, pipette tips. | Labeled, leak-proof cytotoxic waste container (often yellow or red) lined with a plastic bag.[10][11] | 1. At the point of generation, place items directly into the designated cytotoxic waste bin. 2. Do not overfill the bag. 3. When full, securely close the bag, and then close and seal the outer container. 4. Transfer the sealed container to your lab's designated hazardous waste accumulation area. |
| Contaminated Sharps | Needles, syringes, scalpels, glass Pasteur pipettes, or any item that can puncture skin. | Puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Sharps."[12][16] | 1. Place sharps directly into the container immediately after use. 2. Do not recap, bend, or break needles. 3. Do not overfill the container (fill only to the indicated line). 4. Once full, securely lock the container lid. 5. Transfer to the hazardous waste accumulation area. |
| Grossly Contaminated Items | Empty stock vials, glassware, or plasticware that contained pure this compound or concentrated solutions. | Labeled, leak-proof cytotoxic waste container (same as Trace-Contaminated Solids). | 1. If possible, rinse the item three times with a suitable solvent (e.g., ethanol or methanol) to remove residual compound. 2. Dispose of the rinsate as liquid chemical waste (see below). 3. Place the rinsed, empty container into the solid cytotoxic waste bin. |
| Liquid Waste | Unused or expired solutions of this compound in aqueous or organic solvents. Rinsate from cleaning glassware. | Sealable, chemically compatible waste bottle, clearly labeled with "Hazardous Waste: this compound," the solvent(s), and approximate concentration. | 1. Collect all liquid waste in a designated, closed container. 2. Do not mix incompatible waste streams. 3. Affix a completed hazardous waste tag as required by your institution. 4. Store in a secondary containment bin in the hazardous waste accumulation area. |
| Unused/Expired Neat Compound | Original vial of pure, solid this compound. | Dispose of in its original container. | 1. Do not open the vial. 2. Place the entire, sealed vial into a larger, sealable container (e.g., a small plastic drum) and label it as "Hazardous Waste: Unused this compound." 3. Transfer to the hazardous waste accumulation area for disposal. |
This compound Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: If not already wearing it, don the full PPE outlined in Section 4.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material from a cytotoxic spill kit, working from the outside in.
-
For solid spills: Gently cover with damp absorbent pads to avoid raising dust. DO NOT dry sweep.
-
-
Clean the Area: Using the materials in a cytotoxic spill kit, carefully clean the area of all visible contamination. Place all cleanup materials (pads, wipes, etc.) into a designated cytotoxic waste container.
-
Decontaminate: Wipe the spill area with an appropriate decontamination solution (e.g., 70% ethanol, followed by a surface cleaner), and then with water. Dispose of all wipes as cytotoxic waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's safety plan.[17][18]
Regulatory Compliance
All hazardous waste disposal activities are governed by strict regulations. In the United States, this includes the Resource Conservation and Recovery Act (RCRA) enforced by the EPA and workplace safety standards set by OSHA.[19][20][21] It is imperative that your laboratory's procedures align with these federal regulations as well as any state or local rules. Always consult with your institution's EHS office to ensure full compliance.[18][22]
References
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GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. Retrieved from [Link]
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Sato, M., Muguruma, N., Nakagawa, T., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-116. Retrieved from [Link]
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Zhang, Y., et al. (2023). This compound significantly inhibited HeLa cell viability and colony... ResearchGate. Retrieved from [Link]
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Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Chen, L., et al. (2018). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. Retrieved from [Link]
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Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Chen, L., et al. (2025). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. Retrieved from [Link]
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UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Kim, J., & Pae, A. N. (2021). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Molecules, 26(19), 5985. Retrieved from [Link]
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Handling Pladienolide B: A Guide to Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with pladienolide B. As a potent, naturally-derived spliceosome inhibitor, this compound's unique mechanism of action necessitates rigorous handling protocols.[1][2][3] This document moves beyond basic safety data sheets (SDS) to provide a comprehensive operational framework grounded in the principles of cytotoxic drug handling, ensuring both personnel safety and experimental integrity.
The Core Safety Principle: Potency Dictates Precaution
This compound is a highly active antineoplastic agent that induces cell cycle arrest and apoptosis, even at nanomolar concentrations.[4][5][6] While some supplier safety data sheets may not formally classify it as hazardous under the Globally Harmonized System (GHS), this is often due to a lack of comprehensive formal toxicology data for many research-grade compounds.
Expert Directive: From a risk assessment standpoint, the potent biological activity of this compound requires that it be handled as a hazardous cytotoxic drug.[7][8] The National Institute for Occupational Safety and Health (NIOSH) defines hazardous drugs as those exhibiting characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, or organ toxicity at low doses.[9][10] Given its mechanism, this compound must be managed under these stringent guidelines to minimize occupational exposure.
Part 1: The Hierarchy of Controls - Your Foundational Safety Net
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls (Primary Barrier): All manipulations of this compound, especially handling the powdered form or preparing stock solutions, must be performed within a certified containment device. This is non-negotiable.
-
Administrative Controls (Procedural Safeguards):
-
Designated Areas: All work with this compound should be restricted to designated and clearly labeled areas.
-
Training: Personnel must be thoroughly trained on the risks of cytotoxic compounds, this specific protocol, and spill management procedures.[8][11]
-
Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area. Hands must be washed thoroughly before leaving the laboratory.[7][8][12]
-
Part 2: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for preventing exposure through inhalation, dermal contact, or absorption.[8] Standard laboratory PPE is insufficient; a cytotoxic-specific ensemble is required.
| PPE Component | Specification | Rationale & Causality |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard).[9] | The outer glove provides the primary barrier, while the inner glove protects the skin during the doffing (removal) process. Chemotherapy-rated gloves are tested for resistance to permeation by specific hazardous drugs, offering superior protection over standard nitrile gloves.[9] |
| Gown | Disposable, solid-front, back-closing protective gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination via splashes or aerosolized particles. A solid front is crucial as it lacks seams that could allow penetration.[9][13] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[12] A full-face shield must be worn over safety glasses/goggles when there is a significant risk of splashing (e.g., preparing concentrated solutions, cleaning spills).[13] | Protects the mucous membranes of the eyes and face from splashes of liquid or contact with aerosolized powder.[7][14] |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher). | Required when manipulating powder outside of a containment device or during spill cleanup. A surgical mask provides no protection against fine particulates or aerosols and must not be used.[9][14] |
| Additional PPE | Disposable shoe covers and a head cover (cap). | Recommended to prevent the tracking of contaminants out of the designated handling area.[13] |
Part 3: Operational Protocols - A Self-Validating Workflow
Adherence to a strict, logical workflow for donning and doffing PPE is as important as the equipment itself. The goal is to create a system where each step validates the safety of the next.
Experimental Handling Workflow
Caption: High-level workflow for handling this compound.
Step-by-Step Donning (Putting On) Protocol
-
Step 1: Perform hand hygiene.
-
Step 2: Don shoe covers and head cover.
-
Step 3: Don the inner pair of nitrile gloves.
-
Step 4: Don the protective gown, ensuring it is securely closed in the back.
-
Step 5: Don the outer pair of nitrile gloves. The cuffs of the outer gloves must go over the cuffs of the gown.
-
Step 6: Don eye/face protection.
-
Step 7: Don respiratory protection (if required by risk assessment).
Step-by-Step Doffing (Taking Off) Protocol
This sequence is designed to systematically remove the most contaminated items first.
-
Step 1: Remove shoe covers in the designated doffing area.
-
Step 2: Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin.
-
Step 3: Remove the gown. Untie it and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward.
-
Step 4: Perform hand hygiene with the inner gloves still on.
-
Step 5: Remove eye/face protection and respiratory protection by handling the straps, avoiding contact with the front surfaces.
-
Step 6: Remove the inner pair of gloves, following the same inside-out procedure as the outer pair.
-
Step 7: Perform thorough hand hygiene with soap and water.
Part 4: Emergency Procedures
Spill Management Protocol
Prompt and correct action is vital to contain contamination. All labs must have a dedicated cytotoxic spill kit readily available.[7]
Caption: Decision and action flow for a this compound spill.
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing/PPE. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Proceed immediately to an eyewash station. Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation (Powder): Move to fresh air immediately. Seek medical attention.[12]
Part 5: Decontamination and Disposal
All materials that come into contact with this compound are considered trace-contaminated cytotoxic waste and must be disposed of according to institutional and local regulations.[10]
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), bench paper, and contaminated labware (e.g., pipette tips, tubes) must be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container.[7][10]
-
Sharps: Needles and syringes must be disposed of in a yellow chemotherapy sharps container.[9]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Decontamination: After each use, the work surface within the hood must be decontaminated. A common procedure involves a three-step wipe: 1) with a deactivating agent (if available and compatible), 2) with a cleaning agent (like sterile water), and 3) with 70% isopropyl alcohol.
By implementing this comprehensive guide, research teams can build a robust safety culture, ensuring that the powerful therapeutic potential of this compound is explored without compromising the health and safety of the professionals driving the science forward.
References
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Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. (2024, February 2). GlpBio. Retrieved January 16, 2026, from [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS. Retrieved January 16, 2026, from [Link]
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Sato, M., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science. Retrieved January 16, 2026, from [Link]
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This compound significantly inhibited HeLa cell viability and colony... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). Cherish Home Care. Retrieved January 16, 2026, from [Link]
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Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved January 16, 2026, from [Link]
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Wang, Y., et al. (2018). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (n.d.). UW Environmental Health & Safety. Retrieved January 16, 2026, from [Link]
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Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. (2025, October 25). ResearchGate. Retrieved January 16, 2026, from [Link]
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National Institute for Occupational Safety and Health (NIOSH) Guidelines for the Handling of Dangerous Drugs. (2012, August 31). PPEKits.com. Retrieved January 16, 2026, from [Link]
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Total Syntheses of Pladienolide-Derived Spliceosome Modulators. (2021, September 30). PubMed Central. Retrieved January 16, 2026, from [Link]
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Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 16, 2026, from [Link]
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This compound (PB) inhibits SF3B1 without inducing cytotoxicity in... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids. (2019, May 1). Kingston Health Sciences Centre. Retrieved January 16, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
